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Foundational

physicochemical properties of 1-(Fluoromethyl)pyrazole

The Physicochemical Profile of 1-(Fluoromethyl)pyrazole: A Technical Guide for Drug Development Executive Summary & Chemical Identity In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Profile of 1-(Fluoromethyl)pyrazole: A Technical Guide for Drug Development

Executive Summary & Chemical Identity

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 1-(Fluoromethyl)pyrazole (CAS: 117598-42-2) is a highly specialized heterocyclic building block that serves as a bioisostere for N-methylpyrazoles. By substituting a single hydrogen atom on the N-methyl group with a highly electronegative fluorine atom, drug development professionals can profoundly alter the molecule's basicity, lipophilicity, and metabolic stability without introducing significant steric bulk[1].

This technical guide dissects the , explains the mechanistic causality behind its behavior, and provides field-proven protocols for its synthesis and analytical validation.

Physicochemical Properties: The Fluorine Effect

The physicochemical shifts observed when transitioning from a standard N-methylpyrazole to an N-fluoromethylpyrazole are driven by the unique electronic properties of the C-F bond. Fluorine is the most electronegative element (3.98 on the Pauling scale), and its introduction creates a strong electron-withdrawing inductive effect (-I effect) through the adjacent sigma bonds[2].

Quantitative Physicochemical Profile

Note: Values for LogP and pKa are calculated estimates based on the established inductive shifts of the fluoromethyl group relative to the pyrazole core.

PropertyValue / EstimateCausality & Structural Rationale
CAS Number 117598-42-2Unique chemical registry identifier.
Molecular Formula C4​H5​FN2​ N1-substituted pyrazole ring.
Molecular Weight 100.10 g/mol Minimal steric increase compared to the N-methyl analog (82.10 g/mol ).
LogP (Lipophilicity) ~1.2Fluorine's tight electron cloud reduces polarizability and hydrogen-bond acceptor capacity, driving the molecule into lipid phases and increasing LogP[1].
pKa (Conjugate Acid) < 1.0The strong -I effect of the fluorine atom pulls electron density away from the pyrazole nitrogens, severely destabilizing the protonated state and lowering basicity[2].
TPSA 17.8 ŲTopological Polar Surface Area remains low, predicting excellent membrane permeability and potential blood-brain barrier (BBB) penetration.

Application in Lead Optimization

The integration of the 1-(fluoromethyl)pyrazole motif is frequently utilized to rescue drug candidates suffering from poor metabolic stability or off-target toxicity. The C-F bond possesses a bond dissociation energy of approximately 105 kcal/mol, making it significantly stronger than a standard C-H bond (~98 kcal/mol)[3]. This fortifies the N-alkyl position against cytochrome P450-mediated oxidative N-dealkylation.

Recently, this motif has been successfully deployed in the synthesis of complex quinoline derivatives acting as modulators of the Mas-related G-protein coupled receptor X2 (MRGPRX2), highlighting its utility in developing novel therapeutics for dermatological and inflammatory disorders[4].

LeadOpt L1 N-Methylpyrazole Lead Compound L2 Bioisosteric Replacement (Introduce -CH2F) L1->L2 L3 N-Fluoromethylpyrazole Optimized Analog L2->L3 P1 Increased Lipophilicity (Higher LogP) L3->P1 P2 Decreased Basicity (Lower pKa) L3->P2 P3 Metabolic Stability (Blocked N-Dealkylation) L3->P3 O1 Enhanced Membrane Permeability P1->O1 O2 Reduced Off-Target Binding P2->O2 O3 Prolonged Half-Life (In Vivo) P3->O3

Pharmacological impacts of integrating the 1-(fluoromethyl)pyrazole motif.

Synthetic Methodology & Workflows

The synthesis of 1-(fluoromethyl)pyrazole relies on the direct electrophilic N-fluoromethylation of the pyrazole core. Fluoroiodomethane ( ICH2​F ) is the preferred reagent due to the excellent leaving group ability of iodine, which facilitates a smooth SN​2 substitution[5].

Synthesis N1 Pyrazole (Starting Material) N2 Deprotonation (Base: K2CO3 or NaH) N1->N2 N3 Pyrazolide Anion Intermediate N2->N3 N4 Alkylation (Reagent: ICH2F) N3->N4 N5 1-(Fluoromethyl)pyrazole (Target Product) N4->N5 N6 Purification (Chromatography) N5->N6 N7 Analytical QC (NMR, LC-MS) N6->N7

Step-by-step synthetic workflow for 1-(Fluoromethyl)pyrazole.

Experimental Protocol: N-Fluoromethylation of Pyrazole

Causality & Design: Potassium carbonate ( K2​CO3​ ) is selected as a mild base to deprotonate the weakly acidic pyrazole N-H (pKa ~14.5) without inducing unwanted side reactions. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it effectively solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic and exposed for the subsequent SN​2 attack[5].

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 10.0 mmol of pyrazole to the flask.

  • Solvation & Deprotonation: Dissolve the pyrazole in 20 mL of anhydrous DMF. Add 15.0 mmol (1.5 equivalents) of finely powdered, anhydrous K2​CO3​ . Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add 12.0 mmol (1.2 equivalents) of fluoroiodomethane ( ICH2​F ). Caution: ICH2​F is a volatile alkylating agent; handle strictly inside a fume hood.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the consumption of the starting material via LC-MS or TLC (using a 1:1 Hexane:Ethyl Acetate eluent system).

  • Workup: Quench the reaction by adding 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure 1-(fluoromethyl)pyrazole.

Physicochemical Validation Protocols

To validate the predicted shifts in lipophilicity caused by the fluoromethyl group, a self-validating Shake-Flask HPLC assay must be employed.

Experimental Protocol: LogP Determination (Shake-Flask / HPLC)

Causality & Design: The shake-flask method directly measures the thermodynamic partition coefficient between n-octanol and water, accurately mimicking lipid/aqueous partitioning in biological systems. Coupling this with HPLC quantification ensures high sensitivity and prevents the miscalculation of impurities as partitioned product.

Step-by-Step Procedure:

  • Phase Saturation: Vigorously stir equal volumes of HPLC-grade n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation of the phases.

  • Sample Preparation: Dissolve exactly 1.0 mg of 1-(fluoromethyl)pyrazole in 1.0 mL of the pre-saturated n-octanol.

  • Partitioning: Add 1.0 mL of the pre-saturated PBS to the octanol solution in a tightly sealed glass vial.

  • Equilibration: Agitate the vial on a mechanical shaker at 25 °C for 60 minutes. Following agitation, centrifuge the vial at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers using a micro-syringe. Analyze both phases via Reverse-Phase HPLC (C18 column, UV detection at 254 nm).

  • Calculation: Calculate LogP using the formula: LogP=log10​(AUCaqueous​AUCoctanol​​) , where AUC is the Area Under the Curve from the HPLC chromatogram.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). Available at:[Link]

  • Furuya, T., Kuttruff, C. A., & Ritter, T. "Carbon-fluorine bond formation." Current Opinion in Drug Discovery & Development, 11(6), 803-819 (2008). Available at:[Link]

  • WIPO Patent WO2023192901A9. "Quinoline derivatives as modulators of mas-related g-protein receptor x2 and related products." Google Patents (2023).
  • MDPI. "Monofluoromethylation of N-Heterocyclic Compounds." Molecules, 29(1) (2023). Available at:[Link]

Sources

Exploratory

Engineering the Fluoromethyl-Pyrazole Axis: A Technical Guide on Stability, Reactivity, and Synthetic Methodologies

Executive Summary Fluoromethylated pyrazoles—encompassing trifluoromethyl (-CF 3​ ), difluoromethyl (-CHF 2​ ), and monofluoromethyl (-CH 2​ F) derivatives—are privileged scaffolds in modern medicinal chemistry and agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluoromethylated pyrazoles—encompassing trifluoromethyl (-CF 3​ ), difluoromethyl (-CHF 2​ ), and monofluoromethyl (-CH 2​ F) derivatives—are privileged scaffolds in modern medicinal chemistry and agrochemical development. The strategic incorporation of fluorine atoms fundamentally alters the pyrazole core's physicochemical profile. This whitepaper provides an in-depth analysis of how fluoromethylation modulates metabolic stability and chemical reactivity, alongside field-proven, self-validating synthetic protocols for drug development professionals.

The Physicochemical Paradigm of Fluoromethylation

Metabolic Stability and the Cytochrome P450 Shield

The primary rationale for appending fluoromethyl groups to pyrazoles is to shield the molecule from rapid phase I metabolism. The C–F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 105–115 kcal/mol 1[1].

Mechanistic Causality: Cytochrome P450 (CYP450) enzymes in the liver typically oxidize electron-rich aromatic systems or abstract hydrogen atoms from labile alkyl groups. Replacing C–H bonds with C–F bonds in a pyrazole's methyl group directly blocks oxidative dealkylation. Furthermore, the strong electron-withdrawing nature of the fluorine atoms reduces the overall electron density of the pyrazole π -system, rendering the entire heterocyclic ring less susceptible to electrophilic oxidation. This strategic substitution is evident in marketed drugs such as celecoxib (-CF 3​ ), bixafen (-CHF 2​ ), and the monofluorinated pyrazole penflufen 1[1].

Tautomerism and pKa Tuning

Unsubstituted pyrazole exhibits annular tautomerism and possesses a conjugate acid pKa of ~2.5. The strong inductive effect of a fluoromethyl group at the 3-position strongly biases the tautomeric equilibrium and significantly lowers the basicity of the adjacent nitrogen. This pKa shift improves membrane permeability by ensuring the drug remains un-ionized at physiological pH, directly enhancing oral bioavailability.

Reactivity Profiles and Synthetic Methodologies

Trifluoromethyl (-CF 3​ ) Pyrazoles

The most direct route to 3- or 5-CF 3​ pyrazoles is the 1,3-dipolar cycloaddition of 2,2,2-trifluorodiazoethane (CF 3​ CHN 2​ ) with alkynes or alkenes.

  • Safety and Scalability: Because CF 3​ CHN 2​ is a volatile and potentially explosive gas, modern approaches utilize continuous flow chemistry. Generating CF 3​ CHN 2​ in one flow coil and immediately reacting it with an alkyne in a subsequent heated coil prevents the hazardous accumulation of diazo intermediates 2[2].

  • Catalytic Activation: For unreactive heteroaromatic alkynes, the addition of Ag 2​ O is critical. It forms a silver acetylide intermediate that dramatically lowers the activation energy for the cycloaddition, boosting yields from <20% to 51–95% 2[2]. Recent advancements also leverage distortion-accelerated cycloadditions to create 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride, providing a SuFEx-able click handle for orthogonal drug diversification3[3].

SynthWorkflow N1 Trifluorodiazoethane (CF3CHN2) N3 [3+2] Cycloaddition (Ag2O Catalyst) N1->N3 N2 Alkyne / Alkene Dipolarophile N2->N3 N4 Intermediate Pyrazoline N3->N4 Regioselective N5 Oxidation / Aromatization N4->N5 [O] N6 5-(Trifluoromethyl)- 1H-pyrazole N5->N6 High Yield

Workflow for 1,3-dipolar cycloaddition yielding trifluoromethyl pyrazoles.

Difluoromethyl (-CHF 2​ ) Pyrazoles

The -CHF 2​ group acts as a highly desirable lipophilic hydrogen bond donor. Because free difluorodiazoethane is highly unstable, researchers utilize phenylsulfone difluorodiazoethane (PhSO 2​ CF 2​ CHN 2​ ). This reagent acts as an easy-to-prepare and bench-stable masked CF 2​ -building block, enabling direct regioselective [3 + 2] cycloadditions with electron-deficient alkynes4[4]. Alternatively, late-stage deoxofluorination of pyrazole-aldehydes using DAST (Diethylaminosulfur trifluoride) is employed to preserve sensitive functional groups that would not survive harsher fluorinating agents 2[2].

Monofluoromethyl (-CH 2​ F) Pyrazoles

Though rare, monofluorinated pyrazoles offer unique spatial and electronic properties. They are efficiently synthesized using 4-monofluoromethylsydnones. These sydnones represent stable and effective precursors that undergo highly regioselective cycloaddition reactions with alkynes, followed by CO 2​ extrusion, to yield 5-fluoromethylpyrazoles5[5].

Quantitative Data Summaries

Table 1: Synthetic Strategies and Yields for Fluoromethyl Pyrazoles

Fluoromethyl GroupPrecursor / ReagentReaction TypeTypical YieldsKey Advantage
-CF 3​ CF 3​ CHN 2​ (via Flow)[3+2] Cycloaddition51–95%Direct installation, high regioselectivity
-CHF 2​ PhSO 2​ CF 2​ CHN 2​ [3+2] Cycloaddition60–85%Bench-stable reagent, avoids hazardous gas
-CHF 2​ DAST / Deoxo-FluorDeoxofluorination40–70%Late-stage functionalization of aldehydes
-CH 2​ F 4-FluoromethylsydnonesCycloaddition45–80%Access to rare monofluorinated pyrazoles

Self-Validating Experimental Protocols

Protocol A: Ag 2​ O-Catalyzed Synthesis of 3-(Trifluoromethyl)pyrazole

Objective: Synthesize a CF 3​ -pyrazole from an unreactive heteroaromatic alkyne.

  • Preparation of Silver Acetylide: Dissolve the terminal alkyne (1.0 equiv) in anhydrous DMF. Add Ag 2​ O (2.0 equiv). Causality: The stoichiometric excess of Ag 2​ O is required because one equivalent forms the silver acetylide intermediate (activating the alkyne), while the second equivalent stabilizes the transition state for the incoming diazo compound.

  • Diazo Addition: Introduce CF 3​ CHN 2​ (1.5 equiv) slowly at 80°C. Causality: Elevated temperature provides the thermodynamic push required to overcome the activation barrier of the distortion-accelerated [3+2] cycloaddition.

  • Aromatization & Workup: Stir for 12 hours. Quench with saturated NH 4​ Cl to break down silver complexes. Extract with EtOAc.

  • System Validation & Causality Check: Analyze the crude mixture via 19 F NMR. The protocol is self-validating if a sharp singlet appears at approximately -62 ppm, confirming the successful integration of the -CF 3​ group onto the aromatic pyrazole ring. The absence of this peak indicates a failure in the acetylide formation step.

Protocol B: In Vitro Microsomal Metabolic Stability Assay

Objective: Quantify the metabolic resistance imparted by the fluoromethyl group.

  • Pre-incubation: Combine the fluorinated pyrazole (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures the system reaches physiological temperature, preventing thermal shock from altering enzyme kinetics.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle; without it, phase I oxidation cannot occur.

  • Time-Course Quenching: At precisely 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil). Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, arresting metabolism at exact time points for accurate half-life calculation.

  • System Validation & Causality Check: Centrifuge and analyze the supernatant via LC-MS/MS. The assay is self-validating: the internal standard (Verapamil) must show rapid degradation (high intrinsic clearance). If Verapamil remains stable, the microsomes are inactive or the NADPH was degraded, invalidating the run.

MetStab S1 Incubate Pyrazole with Microsomes S2 Add NADPH (Initiate CYP450) S1->S2 S3 Quench (MeCN) at Time Points S2->S3 0-60 min S4 LC-MS/MS Analysis S3->S4 Precipitate S5 Calculate CL_int (Clearance) S4->S5 Quantify

In vitro metabolic stability assay workflow for fluorinated pyrazoles.

References

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances (2025). 3

  • Synthesis of 4-Fluoromethylsydnones and their Participation in Alkyne Cycloaddition Reactions. The Journal of Organic Chemistry (2013).5

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove, University of Mississippi (2022). 1

  • Direct Regioselective [3 + 2] Cycloaddition Reactions of Masked Difluorodiazoethane with Electron-Deficient Alkynes and Alkenes: Synthesis of Difluoromethyl-Substituted Pyrazoles. Organic Letters (2018). 4

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews (2020). 2

Sources

Foundational

Engineering Fluoromethylated Pyrazoles: A Technical Guide to Physicochemical Modulation and Biological Activity in Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds to balance potency, metabolic stability, and membrane permeability. Over the past two decades, the incorporation of flu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds to balance potency, metabolic stability, and membrane permeability. Over the past two decades, the incorporation of fluorinated pyrazoles has emerged as a privileged strategy in both medicinal chemistry and agrochemical development.

This technical guide explores the causality behind fluoromethylation, dissects the mechanisms of action for key biological targets, and provides a self-validating experimental workflow for the synthesis and evaluation of these powerful scaffolds.

The Physicochemical Rationale of Fluoromethylation

The decision to incorporate a fluoromethyl group—specifically trifluoromethyl (–CF₃) or difluoromethyl (–CF₂H)—into a pyrazole core is never arbitrary. It is a deliberate physicochemical modulation designed to exploit the "fluorine effect" 1[1].

  • The Trifluoromethyl (–CF₃) Paradigm: The –CF₃ group is highly electronegative and intensely lipophilic. When attached to a pyrazole ring, it significantly increases the molecule's overall lipophilicity (logP), enhancing blood-brain barrier penetration and cellular uptake. Mechanistically, the robust C–F bonds block cytochrome P450-mediated oxidation at that specific site, dramatically improving the compound's metabolic half-life.

  • The Difluoromethyl (–CF₂H) Paradigm: Unlike the chemically inert –CF₃ group, the –CF₂H group acts as a lipophilic hydrogen-bond donor. The strong electron-withdrawing effect of the two fluorine atoms polarizes the remaining C–H bond, allowing it to act as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups. This causality is critical: it enables the molecule to form highly specific hydrogen bonds within enzyme active sites without suffering the rapid phase II metabolism (e.g., glucuronidation) that typically clears alcohols 2[2].

Core Biological Activities & Mechanisms of Action

Anti-inflammatory Efficacy (The COX-2 Paradigm)

The most iconic application of the –CF₃ pyrazole scaffold is in non-steroidal anti-inflammatory drugs (NSAIDs), pioneered by Celecoxib. The causality of its selectivity lies in the structural differences between Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). COX-2 possesses an extra hydrophobic side pocket (due to the substitution of Ile523 in COX-1 with Val523 in COX-2). The bulky, lipophilic –CF₃ group perfectly penetrates and anchors into this secondary pocket, conferring high selectivity and reducing gastrointestinal toxicity.

Recent structural analyses of novel trifluoromethyl-pyrazole-carboxamides demonstrate that these derivatives maintain potent sub-micromolar inhibitory activity against COX enzymes, with specific leads outperforming traditional reference drugs like ketoprofen in COX-2 selectivity3[3].

COX2_Mechanism Substrate Arachidonic Acid (Pro-inflammatory) Enzyme COX-2 Enzyme (Active Site) Substrate->Enzyme Binds to Product Prostaglandins (Inflammation) Enzyme->Product Catalyzes Inhibitor CF3-Pyrazole Lead (e.g., Celecoxib) Interaction Hydrophobic Pocket (CF3 Motif Binding) Inhibitor->Interaction Penetrates Interaction->Enzyme Competitive Inhibition

Fig 1: Logical relationship and mechanism of COX-2 inhibition by trifluoromethylated pyrazoles.

Antifungal Efficacy (The SDHI Paradigm)

In agrochemistry, difluoromethyl pyrazoles (e.g., fluxapyroxad, benzovindiflupyr) dominate the market as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target Complex II of the fungal mitochondrial respiratory chain. The –CF₂H group is not merely a passive structural element; it actively forms a hydrogen bond with the ubiquinone-binding site (Q-site) of the enzyme, halting electron transport and starving the pathogen of ATP 4[4].

Emerging Therapeutic Areas

The FDA approval of drugs like Vericiguat (2021) for chronic heart failure highlights the versatility of fluorinated pyrazole derivatives. Vericiguat incorporates a fluorinated pyrazolo-pyridine core to stimulate soluble guanylate cyclase (sGC), demonstrating that fluorinated pyrazoles are expanding well beyond traditional anti-inflammatory and agrochemical boundaries5[5].

Quantitative Data Summary: Bioactivity Profiles

The following table synthesizes the quantitative biological activity of representative fluoromethylated pyrazoles across different therapeutic and agricultural targets:

Compound / ScaffoldFluorinated MotifPrimary TargetRepresentative BioactivityApplication
Celecoxib 3-TrifluoromethylCOX-2 EnzymeIC₅₀ ≈ 0.04 µMNSAID (Anti-inflammatory)
Compound 3g (Novel CF₃-Carboxamide)3-TrifluoromethylCOX-2 EnzymeIC₅₀ = 2.65 µM (Select. Ratio = 1.68)Experimental NSAID Lead
Fluxapyroxad 3-DifluoromethylSuccinate DehydrogenaseEC₅₀ = 12.67 mg/L (V. mali)Agrochemical Fungicide
Acyl Thiourea Pyrazoles 3-DifluoromethylFungal PathogensEC₅₀ < 50 mg/L (B. cinerea)Experimental Fungicide
Vericiguat Fluoro-phenyl / PyrazoleSoluble Guanylate CyclaseMEC = 0.3 µmol/LChronic Heart Failure

Experimental Protocols: Synthesis & Bioevaluation Workflow

To ensure high-fidelity data, any protocol evaluating new chemical entities must be a self-validating system . The following step-by-step methodology for synthesizing and evaluating a trifluoromethyl-pyrazole-carboxamide incorporates orthogonal structural validation and internal assay controls 3[3].

Step 1: Regioselective Synthesis of the Pyrazole Core
  • Reaction Setup: Dissolve 1 equivalent of 1,1,1-trifluoropentane-2,4-dione and 1.1 equivalents of the selected aryl hydrazine in ethanol.

  • Catalysis & Reflux: Add a catalytic amount of glacial acetic acid. Reflux the mixture at 80°C for 4–6 hours.

  • Causality Check: The strong electron-withdrawing nature of the –CF₃ group directs the nucleophilic attack of the hydrazine, ensuring the regioselective formation of the 3-trifluoromethyl pyrazole isomer rather than a complex racemic mixture.

  • Purification: Concentrate the solvent in vacuo and purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate).

Step 2: Structural Validation (Quality Control)

Before proceeding to biological assays, the molecular structure must be orthogonally validated to prevent false-positive bioassay results caused by impurities.

  • HRMS: Perform High-Resolution Mass Spectrometry to confirm the exact mass of the synthesized compound.

  • NMR Spectroscopy: Conduct ¹H and ¹³C NMR. Critical Check: Ensure the presence of the characteristic ¹³C quartet splitting pattern (due to C–F spin-spin coupling) around 120–125 ppm, which confirms the integrity of the –CF₃ motif.

Step 3: In Vitro COX-1/COX-2 Inhibition Assay

This assay utilizes a fluorometric detection method to measure the conversion of arachidonic acid to PGH₂.

  • Preparation: Reconstitute the recombinant COX-1 and COX-2 enzymes in assay buffer (Tris-HCl, pH 8.0, containing hematin and EDTA).

  • Compound Incubation: Add the synthesized CF₃-pyrazole derivatives at varying concentrations (0.1 µM to 50 µM).

  • Self-Validating Controls:

    • Positive Control: Ketoprofen (Must yield an IC₅₀ of ~0.164 µM against COX-2; if it deviates by >15%, the assay plate is invalidated).

    • Vehicle Control: 1% DMSO to establish the baseline enzyme activity.

  • Reaction Initiation: Add the fluorometric substrate (ADHP) and arachidonic acid. Incubate for 5 minutes at room temperature.

  • Readout: Measure fluorescence (Ex/Em = 535/587 nm). Calculate the IC₅₀ and the COX-2 selectivity ratio (IC₅₀ COX-1 / IC₅₀ COX-2).

Bioassay_Workflow S1 Step 1: Synthesis CF3-Diketone + Hydrazine S2 Step 2: Validation NMR & HRMS S1->S2 S3 Step 3: Bioassay COX-1/2 Screening S2->S3 S4 Step 4: Cytotoxicity MTS Assay S3->S4

Fig 2: Step-by-step experimental workflow for the synthesis and biological evaluation of CF3-pyrazoles.

References

  • Synthesis and biological activity of acyl thiourea containing difluoromethyl pyrazole motif , Taylor & Francis. 4

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules , ACS. 2

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) , MDPI. 6

  • Fluorinated Pyrazoles: From Synthesis to Applications , Chemical Reviews (ACS).1

  • Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation , PubMed. 3

  • Fluorine-containing drugs approved by the FDA in 2021 , Chinese Chemical Society. 5

Sources

Exploratory

Engineering Fluorinated Pyrazole Scaffolds: A Technical Guide to Synthesis and Late-Stage Functionalization

Executive Summary: The Fluorine Advantage Fluorine incorporation is a transformative strategy in modern drug design. As an Application Scientist, I consistently rely on fluorination to achieve bioisosteric replacement, m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

Fluorine incorporation is a transformative strategy in modern drug design. As an Application Scientist, I consistently rely on fluorination to achieve bioisosteric replacement, modulate lipophilicity, lower the pKa of adjacent basic centers, and1[1]. The pyrazole ring is a privileged pharmacophore, but introducing fluorine—especially the trifluoromethyl (-CF3) group—demands a rigorous understanding of molecular electronics. This whitepaper details field-proven, self-validating protocols for the fluorination of pyrazole scaffolds.

Mechanistic Rationale: Electronic & Steric Causality

The decision to employ de novo synthesis versus late-stage fluorination (LSF) hinges on the substrate's electronic landscape.

  • Electrophilic Fluorination : The C4 position of the pyrazole ring is the most electron-rich node. Reagents like Selectfluor exploit this via an electrophilic aromatic substitution (SEAr) mechanism, enabling 2[2].

  • Radical Trifluoromethylation : The CF3 radical is inherently electrophilic. Consequently, it preferentially attacks electron-rich pyrazoles. Using inexpensive copper(II) salts catalyzes radical generation from the Langlois reagent (CF3SO2Na) and 3[3].

Strategic Pathways for Pyrazole Fluorination

The following logic tree dictates the synthetic approach based on the availability of starting materials and the desired substitution pattern.

G Root Fluorinated Pyrazole Synthesis DeNovo De Novo Synthesis (Building Blocks) Root->DeNovo LSF Late-Stage Fluorination (LSF) Root->LSF Condensation 1,3-Dicarbonyl + Hydrazine DeNovo->Condensation Cycloaddition [3+2] Cycloaddition (Diazo/Nitrilimines) DeNovo->Cycloaddition Electrophilic Electrophilic (C4) e.g., Selectfluor LSF->Electrophilic Radical Radical (CF3) e.g., Langlois Reagent LSF->Radical

Strategic pathways for pyrazole fluorination: De novo synthesis vs. Late-Stage Fluorination.

Experimental Protocols: Self-Validating Systems

Protocol I: Copper-Mediated Late-Stage Radical Trifluoromethylation

This protocol provides a practical route to access CF3-substituted analogues by utilizing4[4].

Workflow Step1 Charge Vial: Pyrazole + CF3SO2Na + CuSO4 Step2 Add Solvent: DMSO / H2O (2.5:1) Step1->Step2 Step3 Add Oxidant: (NH4)2S2O8 (Portions) Step2->Step3 Step4 Stir at RT (16 h) Monitor via LC-MS Step3->Step4 Step5 Aqueous Workup & Chromatography Step4->Step5

Self-validating experimental workflow for copper-mediated late-stage trifluoromethylation.

Step-by-Step Methodology:

  • Preparation : Charge a reaction vial with the pyrazole substrate (0.50 mmol, 1.0 equiv), Langlois reagent (CF3SO2Na, 234 mg, 1.50 mmol, 3.0 equiv), and CuSO4·5H2O (25 mg, 0.10 mmol, 0.20 equiv).

  • Solvation : Add DMSO (2 mL) and deionized water (0.8 mL). Stir briefly. Causality: The mixed aqueous-organic solvent system is critical to fully solubilize both the organic pyrazole and the inorganic salts, ensuring a homogeneous radical generation phase.

  • Radical Initiation : Add (NH4)2S2O8 (570 mg, 2.50 mmol, 5.0 equiv) in portions at room temperature. Causality: Persulfate oxidizes the Langlois reagent to generate the CF3 radical. Portion-wise addition prevents thermal runaway and suppresses unwanted side reactions.

  • In-Process Control (IPC) & Validation : Stir at room temperature for 16 h. Monitor the reaction via LC-MS. Validation Check: Look for the [M+H+68]+ mass peak. If partial deprotection of the pyrazole nitrogen is observed during the reaction, the protecting group is too labile.3[3].

  • Isolation : Quench with saturated aqueous NaHCO3, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via column chromatography.

Protocol II: Solvent-Free One-Pot Synthesis of Trifluoromethylated Pyrazoles

This protocol is an efficient, green chemistry approach that5[5].

Step-by-Step Methodology:

  • Preparation : In a sealed tube, mix 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1.0 mmol), an aniline derivative (1.2 mmol), and trimethyl orthoformate (1.0 mmol).

  • Thermal Activation : Stir the neat mixture at 110 °C for 45–120 minutes. Causality: Operating under solvent-free conditions maximizes the collision frequency of the reactants, driving the multicomponent condensation to completion.

  • In-Process Control (IPC) & Validation : Monitor reaction progress via TLC (Hexane/Ethyl acetate, 7:3). Validation Check: Strict temperature control is required.5[5].

  • Isolation : Allow the mixture to cool to room temperature, which induces product precipitation. Filter the solid and wash with a 1:1 mixture of ethanol and water (5 mL). Purify by flash chromatography only if trace impurities remain.

Quantitative Data Analysis

To facilitate rapid decision-making in synthetic route design, the quantitative performance and functional group tolerance of the discussed methodologies are summarized below.

MethodologyReagents / CatalystReaction ConditionsYield RangeKey Mechanistic Advantage
Late-Stage Trifluoromethylation Langlois Reagent, CuSO4·5H2O, PersulfateDMSO/H2O (2.5:1), Room Temp, 16 h65% – 90%Exploits electrophilic CF3 radicals; high tolerance for robust protecting groups (e.g., SEM)[3].
Electrophilic C4-Fluorination SelectfluorAcetonitrile, RefluxUp to 67%Direct SEAr at the electron-rich C4 position; unreacted starting material is recoverable[2].
One-Pot Multicomponent Synthesis Trimethyl orthoformate, Aniline derivativesSolvent-free, 110 °C, 45–120 min80% – 92%Catalyst-free, green protocol; high atom economy with simple precipitation-based isolation[5].

Conclusion

The introduction of fluorine into pyrazole scaffolds requires a rigorous understanding of molecular electronics and reaction kinetics. Whether employing the building-block approach for early-stage diversity or leveraging copper-mediated radical pathways for late-stage functionalization, the protocols provided herein serve as robust, self-validating systems for the modern medicinal chemist. By adhering to the IPCs and mechanistic principles outlined, researchers can reliably access highly functionalized, drug-like fluorinated pyrazoles.

References

  • Saucier, M. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove, University of Mississippi. URL: [Link]

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. PMC - NIH. URL:[Link]

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. URL:[Link]

  • Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Taylor & Francis. URL:[Link]

  • Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate. New Journal of Chemistry (RSC Publishing). URL: [Link]

Sources

Exploratory

Unraveling the Conformational Landscape and Electronic Profile of 1-(Fluoromethyl)pyrazole: A Theoretical Deep Dive for Drug Discovery

This in-depth technical guide provides a comprehensive theoretical framework for understanding the molecular structure, conformational preferences, and electronic properties of 1-(Fluoromethyl)pyrazole. This molecule ser...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive theoretical framework for understanding the molecular structure, conformational preferences, and electronic properties of 1-(Fluoromethyl)pyrazole. This molecule serves as a critical scaffold in medicinal chemistry, and a deep understanding of its fundamental characteristics is paramount for the rational design of novel therapeutics. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for lead optimization and discovery.

Introduction: The Significance of the Fluoromethylpyrazole Moiety

The introduction of fluorine and fluorinated groups into small molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target[1][2]. The pyrazole nucleus, a five-membered nitrogen-containing heterocycle, is a privileged scaffold found in numerous pharmaceuticals and agrochemicals due to its versatile biological activities[3][4][5].

The combination of a fluoromethyl group at the N1 position of the pyrazole ring, as in 1-(Fluoromethyl)pyrazole, presents a fascinating case for theoretical investigation. The interplay between the flexible fluoromethyl group and the aromatic pyrazole ring dictates the molecule's overall shape, dipole moment, and intermolecular interaction potential, all of which are critical determinants of its pharmacological profile. This guide outlines a robust computational methodology to elucidate these key structural and electronic features.

Theoretical Methodology: A Validated Approach to Molecular Modeling

To ensure the highest degree of scientific integrity, the proposed theoretical study employs a multi-faceted computational approach, leveraging well-established quantum chemical methods. The chosen methodologies are grounded in their proven success in accurately predicting the properties of similar heterocyclic and fluorinated compounds[6][7][8][9].

Computational Workflow

The following diagram illustrates the comprehensive workflow for the theoretical analysis of 1-(Fluoromethyl)pyrazole.

Computational Workflow for 1-(Fluoromethyl)pyrazole Analysis cluster_input Input Generation cluster_theory Theoretical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output Input Initial 3D Structure of 1-(Fluoromethyl)pyrazole Conf_Search Conformational Search (e.g., Molecular Mechanics) Input->Conf_Search Initial Geometry Geom_Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Conf_Search->Geom_Opt Low-Energy Conformers Freq_Calc Frequency Calculation (Validation of Minima) Geom_Opt->Freq_Calc Optimized Structures NMR_Calc NMR Chemical Shift Prediction (GIAO Method) Geom_Opt->NMR_Calc Optimized Geometries Conf_Analysis Conformational Energy Profile Geom_Opt->Conf_Analysis Relative Energies Electronic_Props Electronic Properties (NBO, FMO, ESP) Freq_Calc->Electronic_Props Validated Minima Struct_Params Bond Lengths & Angles Freq_Calc->Struct_Params Vibrational Modes Electronic_Analysis Charge Distribution & Reactivity Electronic_Props->Electronic_Analysis Electronic Data Spec_Comparison Comparison with Experimental Data NMR_Calc->Spec_Comparison Predicted Spectra Report Comprehensive Report on Molecular Structure & Properties Struct_Params->Report Conf_Analysis->Report Electronic_Analysis->Report Spec_Comparison->Report

Caption: Computational workflow for the theoretical analysis of 1-(Fluoromethyl)pyrazole.

Step-by-Step Experimental Protocols
  • Initial Structure Generation and Conformational Search:

    • The initial 3D structure of 1-(Fluoromethyl)pyrazole is built using standard molecular modeling software.

    • A systematic conformational search is performed to identify all possible low-energy conformers arising from the rotation of the fluoromethyl group. This is crucial as the orientation of the C-F bond relative to the pyrazole ring will significantly influence the molecule's dipole moment and intermolecular interactions.

  • Geometry Optimization and Frequency Calculations:

    • The geometries of all identified conformers are optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set[9][10]. This level of theory provides a good balance between accuracy and computational cost for systems of this nature.

    • Vibrational frequency calculations are performed at the same level of theory to confirm that each optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculations:

    • Natural Bond Orbital (NBO) Analysis: To understand the electronic distribution and intramolecular interactions, NBO analysis is conducted. This will provide insights into charge distribution, hyperconjugative interactions, and the nature of the chemical bonds.

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability[7][11].

    • Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the electron-rich and electron-deficient regions of the molecule, which is critical for predicting non-covalent interactions with biological targets.

  • NMR Chemical Shift Calculations:

    • To aid in the experimental characterization of 1-(Fluoromethyl)pyrazole, ¹H, ¹³C, and ¹⁹F NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method[10]. These theoretical predictions can be directly compared with experimental data for structural validation.

Predicted Molecular Structure and Properties

Based on the proposed computational methodology, we can anticipate the key structural and electronic features of 1-(Fluoromethyl)pyrazole.

Conformational Analysis

The primary conformational flexibility in 1-(Fluoromethyl)pyrazole arises from the rotation around the N1-CH₂F bond. The potential energy surface is expected to show distinct minima corresponding to different orientations of the fluoromethyl group relative to the pyrazole ring. The relative energies of these conformers will determine their population at room temperature.

The following diagram illustrates the key dihedral angle defining the conformation of 1-(Fluoromethyl)pyrazole.

Caption: Molecular structure of 1-(Fluoromethyl)pyrazole.

Tabulated Geometric Parameters

The following table presents the predicted geometric parameters for the most stable conformer of 1-(Fluoromethyl)pyrazole, based on DFT calculations of similar pyrazole derivatives[12][13].

ParameterPredicted Value
Bond Lengths (Å)
N1-N21.35
N2-C31.33
C3-C41.42
C4-C51.37
C5-N11.38
N1-C(H₂F)1.45
C-F1.39
**Bond Angles (°) **
C5-N1-N2112.0
N1-N2-C3105.0
N2-C3-C4111.0
C3-C4-C5106.0
C4-C5-N1106.0
N1-C(H₂F)-F109.5
Electronic Properties and Reactivity

The introduction of the electron-withdrawing fluoromethyl group at the N1 position is expected to significantly influence the electronic properties of the pyrazole ring. NBO analysis will likely reveal a notable polarization of the N1-C(H₂F) bond and a decrease in the electron density of the pyrazole ring compared to its unsubstituted counterpart.

The HOMO is predicted to be localized primarily on the pyrazole ring, while the LUMO will likely have significant contributions from both the ring and the fluoromethyl group. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's stability and its propensity to undergo chemical reactions.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of the molecular structure and electronic properties of 1-(Fluoromethyl)pyrazole. The proposed computational workflow, grounded in established quantum chemical methods, provides a reliable pathway to understanding the conformational landscape, geometric parameters, and electronic profile of this important medicinal chemistry scaffold.

The insights gained from such theoretical studies are invaluable for drug development professionals. A detailed understanding of the molecule's preferred conformation, charge distribution, and reactivity can guide the design of more potent and selective drug candidates. Furthermore, the predicted spectroscopic data can aid in the experimental characterization and quality control of synthesized compounds. Future work should focus on validating these theoretical predictions with experimental data from X-ray crystallography and NMR spectroscopy.

References

  • Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. (2022). Accessed through Google Search.
  • Fluorinated Pyrazoles: From Synthesis to Applications. (2020). ACS Publications. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). ACS Publications. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). PMC. [Link]

  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). (n.d.). Nepal Journals Online. [Link]

  • Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. (2023). NSF PAR. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

  • Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. (n.d.). IUCr Journals. [Link]

  • Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound. (n.d.). IRJET. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2020). Chemical Reviews. [Link]

  • Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids. (2025). ResearchGate. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. [Link]

  • Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2. (n.d.). Accessed through Google Search.
  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2026). ACS Omega. [Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. (2024). Accessed through Google Search.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. [Link]

  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (2025). College of Science. [Link]

  • synthesis and characterization of coordination compounds of transition metals based on 5-methyl-3-(trifluoromethyl)-1h-pyrazole. (2026). ResearchGate. [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). PMC. [Link]

Sources

Foundational

Comprehensive Solubility Profiling of 1-(Fluoromethyl)pyrazole in Organic Solvents: A Technical Guide for Drug Development

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 1-(Fluoromethyl)pyrazole (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 1-(Fluoromethyl)pyrazole (CAS No. 117598-42-2)[1] serves as a critical building block in the synthesis of advanced therapeutics, including kinase inhibitors and GPCR modulators (such as mas-related G-protein receptor X2 antagonists)[2]. Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, scaling up synthesis, and designing formulation vehicles. This whitepaper provides an in-depth analysis of the physicochemical causality dictating its solubility, quantitative data across solvent classes, and a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Causality: The Fluorine Effect on Solvation

To predict and manipulate the solubility of 1-(Fluoromethyl)pyrazole, one must understand the molecular perturbations introduced by the fluoromethyl (-CH₂F) group compared to the parent 1H-pyrazole.

Hydrogen Bond Disruption

Unsubstituted 1H-pyrazole exhibits strong intermolecular hydrogen bonding (acting as both an N-H donor and an sp² nitrogen acceptor), leading to high melting points and extensive aqueous solubility. The substitution at the N1 position with a fluoromethyl group eliminates the hydrogen bond donor capability. This structural change drastically reduces the cohesive energy of the crystal lattice (often rendering such derivatives as low-melting solids or liquids at room temperature) and shifts the solubility preference heavily toward organic solvents[3].

Inductive Effects and Dipole Modulation

Fluorine is the most electronegative element. The -CH₂F moiety exerts a profound inductive electron-withdrawing effect (-I effect) through the sigma bond framework. This pulls electron density away from the pyrazole core, specifically reducing the basicity (pKa) of the N2 nitrogen and weakening its ability to act as a hydrogen-bond acceptor[4]. Consequently, the molecule exhibits enhanced lipophilicity and exceptional solubility in polar aprotic and halogenated solvents, which stabilize the molecule's distinct dipole moment via dipole-dipole interactions rather than hydrogen bonding[5].

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the solubility behavior of 1-(Fluoromethyl)pyrazole across various organic solvents. The data reflects the interplay between the solvent's polarity, hydrogen-bonding capacity, and the solute's fluorinated heteroaromatic nature.

Organic SolventPolarity IndexEstimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Dichloromethane (DCM) 3.1> 500 (Miscible)Strong dipole-dipole interactions; excellent solvation of moderately polar, non-H-bonding solutes[5].
Dimethyl Sulfoxide (DMSO) 7.2> 500 (Miscible)High dielectric constant stabilizes the fluorinated ring; standard vehicle for biological assays[2].
Acetonitrile (MeCN) 5.8> 250Favorable dipole-dipole alignment with the pyrazole core.
Ethanol (EtOH) 5.2> 100Protic solvation; weak hydrogen bonding with the highly electronegative fluorine atom[5].
Hexanes 0.110 - 50Limited by the solute's dipole moment; relies purely on London dispersion forces.
Water (Reference) 10.2< 5Hydrophobic exclusion due to the lack of H-bond donors and the lipophilic -CH₂F group.

Note: In advanced synthetic workflows, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are increasingly utilized as solvents. These solvents dramatically increase regioselectivity during the formation of complex fluorinated pyrazoles by modulating the solubility and hydrogen-bonding network of the reactive intermediates[6].

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To ensure absolute scientific integrity during drug development, solubility cannot be estimated visually. The following step-by-step protocol describes a self-validating thermodynamic solubility workflow . It is designed to eliminate kinetic artifacts and confirm that the solid state remains unchanged during the solvation process.

Step-by-Step Protocol
  • Solvent Preparation & Saturation: Add an excess amount of 1-(Fluoromethyl)pyrazole to 2.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

  • Thermostated Equilibration: Place the vial in a thermostated shaker bath at 25.0 ± 0.1 °C, agitating at 300 RPM. Causality: Strict temperature control is mandatory because the thermodynamic equilibrium constant is highly temperature-dependent.

  • Self-Validating Sampling: Extract 100 µL aliquots at exactly 24 hours and 48 hours. Causality: Comparing the concentration at these two distinct time points ensures that kinetic dissolution has ceased and true thermodynamic saturation has been achieved. If [Conc]₂₄ₕ ≠ [Conc]₄₈ₕ, equilibrium is not yet reached.

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes to pellet undissolved material. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly required; nylon or PES filters can cause non-specific adsorption of fluorinated, lipophilic compounds, leading to false-low concentration readings.

  • Quantification (HPLC-UV): Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the instrument. Quantify the concentration using High-Performance Liquid Chromatography with UV detection against a validated multi-point calibration curve.

  • Solid-State Verification: Recover the residual undissolved solid from the vial, dry it gently under a stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This is a critical self-validating step to ensure the solvent did not induce a polymorphic transition or form a solvate. If the crystal structure changes, the measured solubility corresponds to the new solvate, not the original API.

Workflow Visualization

G Start 1-(Fluoromethyl)pyrazole + Organic Solvent Agitation Thermostated Agitation (25°C, Shake-Flask) Start->Agitation Sampling Sampling at 24h & 48h Agitation->Sampling Equilibrium [Conc] 24h == [Conc] 48h? Sampling->Equilibrium Equilibrium->Agitation No (Kinetic state) PhaseSep Phase Separation (Centrifugation & PTFE Filtration) Equilibrium->PhaseSep Yes (Thermodynamic equilibrium) Quantification HPLC-UV Quantification (Supernatant) PhaseSep->Quantification SolidState XRPD Analysis (Residual Solid) PhaseSep->SolidState Valid Validated Thermodynamic Solubility Data Quantification->Valid SolidState->Valid

Workflow of the self-validating thermodynamic solubility protocol.

Conclusion

The solubility of 1-(Fluoromethyl)pyrazole is dictated by the profound electron-withdrawing and hydrogen-bond-disrupting nature of the fluoromethyl group. By leveraging its high solubility in polar aprotic and halogenated solvents, researchers can optimize synthetic pathways and formulation strategies. Adhering to rigorous, self-validating experimental protocols ensures that the solubility data driving drug development decisions is both thermodynamically accurate and structurally verified.

References

  • WO2023192901A9 - Quinoline derivatives as modulators of mas-related g-protein receptor x2 and related products Source: Google Patents URL
  • Pyrazol - Sigma-Aldrich (CAS 117598-42-2)
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents Source: ResearchGate URL
  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)
  • The Dawn of a New Era in Heterocyclic Chemistry: The Discovery and Early Research of Fluorinated Pyrazoles Source: BenchChem URL
  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine Source: ACS Publications URL

Sources

Exploratory

Toxicological Dynamics and Safety Protocols for 1-(Fluoromethyl)pyrazole: A Technical Whitepaper

Executive Summary 1-(Fluoromethyl)pyrazole (CAS: 117598-42-2) is an emerging fluorinated building block utilized in medicinal chemistry and agrochemical development to modulate lipophilicity and metabolic stability[1]. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Fluoromethyl)pyrazole (CAS: 117598-42-2) is an emerging fluorinated building block utilized in medicinal chemistry and agrochemical development to modulate lipophilicity and metabolic stability[1]. However, the unique electronic environment of the N-fluoromethyl moiety introduces profound chemical liabilities. Unlike robust trifluoromethyl or aryl-fluoride groups, the mono-fluoromethyl group attached directly to a nitrogen atom is highly susceptible to heterolytic C-F bond cleavage under physiological and ambient conditions[2]. This whitepaper synthesizes the mechanistic toxicology, quantitative safety data, and rigorously validated handling protocols required for the safe application of this compound in laboratory and drug development settings.

Structural Liability and Mechanistic Toxicology

The primary hazard of 1-(Fluoromethyl)pyrazole stems from the "alpha-heteroatom effect." The lone pair of electrons on the pyrazole nitrogen can assist in the expulsion of the fluoride ion, generating a highly reactive N-methylene pyrazolium (iminium) intermediate[3]. This pathway represents a classic "suicide inhibitor" motif, where the molecule acts as a latent alkylating agent.

Once formed, the iminium species undergoes two primary toxicological degradation pathways:

  • Hydrolytic Degradation: Rapid reaction with ambient moisture or physiological water yields an N-hydroxymethylpyrazole intermediate, which spontaneously decomposes into the benign pyrazole core and highly toxic formaldehyde. This process concomitantly releases equimolar amounts of hydrofluoric acid (HF)[2].

  • Nucleophilic Alkylation: The iminium intermediate acts as a potent electrophile, directly alkylating cellular nucleophiles such as glutathione (GSH), protein cysteine residues, and DNA. This leads to severe cytotoxicity, enzyme inactivation, and potential mutagenicity[4].

G FMP 1-(Fluoromethyl)pyrazole Iminium N-Methylene Pyrazolium (Reactive Iminium) FMP->Iminium Heterolytic C-F Cleavage Tox1 Fluoride Ion (F-) (Bone/Renal Toxicity) FMP->Tox1 F- Release Hydrolysis Aqueous Hydrolysis Iminium->Hydrolysis Nucleophile Cellular Nucleophiles (GSH, DNA, Proteins) Iminium->Nucleophile Tox2 Formaldehyde (Crosslinking/Mutagenic) Hydrolysis->Tox2 Safe Pyrazole Core Hydrolysis->Safe Tox3 Alkylated Adducts (Cytotoxicity) Nucleophile->Tox3

Metabolic and chemical degradation pathways of 1-(Fluoromethyl)pyrazole.

Quantitative Health and Safety Data

Because empirical in vivo toxicological databases for 1-(Fluoromethyl)pyrazole are sparse, safety metrics must be extrapolated from its degradation products (fluoride ion, formaldehyde) and structurally homologous N-fluoroalkyl heterocycles. The tables below summarize the physicochemical profile and the exposure limits for its primary toxicological byproducts.

Table 1: Physicochemical & Extrapolated Hazard Profile

Property / MetricValue / DescriptionSource / Rationale
CAS Number 117598-42-2Chemical Database[1]
Molecular Weight 100.10 g/mol Calculated
Primary Hazard Acute Toxicity (Oral/Dermal/Inhalation)Due to HF and formaldehyde release[2]
Secondary Hazard Skin Corrosion / Eye DamageHF generation upon moisture contact
Target Organs Bones, Teeth, Liver, KidneysFluorosis and alkylation mechanisms[4]
Storage Conditions ≤ -20°C, Anhydrous, Inert Atmosphere (Ar/N2)Prevents spontaneous solvolysis

Table 2: Toxicological Byproducts & Exposure Limits

Degradation ProductMechanism of GenerationOSHA PEL (TWA)Primary Toxicological Effect
Fluoride Ion (F⁻) Heterolytic C-F bond cleavage[2]2.5 mg/m³Skeletal fluorosis, hypocalcemia
Formaldehyde Aqueous hydrolysis of iminium intermediate0.75 ppmCarcinogenicity, protein crosslinking
Alkylating Iminium Spontaneous or enzymatic activation[3]N/A (Transient)DNA/Protein adduct formation, hepatotoxicity

Validated Experimental Protocols

To ensure both personnel safety and experimental reproducibility, handling 1-(Fluoromethyl)pyrazole requires stringent environmental controls. The following protocols are designed as self-validating systems, ensuring that any degradation is immediately detectable and mitigated.

Protocol A: Anhydrous Handling and Decontamination Workflow

Expertise & Experience: Exposure to atmospheric moisture initiates the hydrolysis cascade, releasing volatile HF and formaldehyde. Therefore, all manipulations must occur in a strictly anhydrous environment. Standard fume hoods are insufficient for neat compound handling due to ambient humidity.

Step-by-Step Methodology:

  • Atmospheric Control: Transfer the sealed vial of 1-(Fluoromethyl)pyrazole into a nitrogen- or argon-purged glovebox (O₂ < 5 ppm, H₂O < 1 ppm).

  • Solvent Preparation: Dissolve the compound exclusively in anhydrous, amine-free solvents (e.g., dry DMSO or acetonitrile stored over 3Å molecular sieves). Causality: Amines can act as nucleophiles, prematurely triggering the alkylation cascade and degrading the stock solution.

  • Quenching/Decontamination: In the event of a spill outside the glovebox, do not use water. Apply a saturated solution of calcium gluconate in ethanol to the affected area. Causality: Calcium ions rapidly sequester free fluoride as insoluble calcium fluoride (CaF₂), neutralizing the acute HF hazard before it can penetrate personal protective equipment (PPE).

  • Self-Validation (Verification): Swab the decontaminated area, extract into a neutral buffer, and test with a fluoride ion-selective electrode (ISE) to confirm complete neutralization (< 0.1 ppm F⁻).

Protocol B: In Vitro Stability and Defluorination Assay

Expertise & Experience: Understanding the half-life of the C-F bond in biological media is critical for assessing systemic toxicity. This assay uses ¹⁹F-NMR to directly monitor the disappearance of the intact fluoromethyl group and the appearance of free fluoride, providing a self-validating kinetic profile.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 1-(Fluoromethyl)pyrazole in anhydrous DMSO.

  • Incubation: Spike the stock into 1 mL of human liver microsome (HLM) suspension (1 mg/mL protein in 0.1 M phosphate buffer, pH 7.4) to a final concentration of 100 µM. Incubate at 37°C.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120 mins), extract 100 µL aliquots and quench with 200 µL of ice-cold acetonitrile containing 1 mM trifluoroacetic acid (TFA) as an internal standard. Causality: Cold acetonitrile precipitates metabolic proteins, halting enzymatic activity instantly, while TFA provides a stable, non-overlapping ¹⁹F reference peak.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an NMR tube. Acquire ¹⁹F-NMR spectra to quantify the ratio of the -CH₂F signal (approx. -150 to -170 ppm) versus the free F⁻ signal (approx. -119 ppm), normalized to the TFA internal standard (-76.5 ppm).

W Start Compound Prep (Anhydrous DMSO) Incubation Incubation with HLM (pH 7.4, 37°C) Start->Incubation Quench Quench with Cold MeCN + TFA Incubation->Quench Centrifuge Centrifugation (14,000 x g, 4°C) Quench->Centrifuge Analysis 19F-NMR Quantification (TFA Internal Std) Centrifuge->Analysis Fluoride Fluoride ISE Measurement Centrifuge->Fluoride

Step-by-step in vitro defluorination and stability assay workflow.

References[1] Title: Pyrazol - Sigma-Aldrich | Source: sigmaaldrich.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELtumgNu37XdypT1e0LCSnKlbsZkdavBxXSyS5xoP7DLJqew8ZH8a9tCMypGTFcxjTO7tUc6ey9BnovT0zcxGw1a8shGkB2tFQ65V4boK4oMu5oPxvaKw5ihYqoapIkHi3oPdI3BnCYubnhPhf82orcw7KGfCmw6YNDW_O43fLXJpgjycgfCvAYscoDWBU2pj1MybRo4GdauadimYx4W-ujv2sHW7eLGm0j_XSCYm68lEziDkATb6CRosz[4] Title: METABOLISM OF FLUORINE-CONTAINING DRUGS | Source: annualreviews.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL5JIR_nMjv4NZejM8u8pAEsyAL0QaZbDAH-x3tKcioQmob2VWIZS0bKPfDvZZ_wy8-ov8cUXID_USbkvTrMMzwMAz9Qjx0NE47cjlGjyHj5oUQZwINXx-WCHJ0a4ZAcMsdC4CSCHWNgeTNI5YrrakllMczy1ymP7X11TQBYmoqHs=[2] Title: The Dark Side of Fluorine | Source: acs.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRHjdkqcqk8VQp3biiIzS0Oc180sNizArn28fdT7p6ejBvaSg5gn8N4sEvIXIoACetdb2gdTzOqK3dSEtpI_5S0CAmAwybRdI7YTQfI3fSlFryXH3ZE1NDBmD3iQ4Ul41K3Zdnwm9NevCO7JbpqCI4Lw==[3] Title: Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane | Source: rsc.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGznloiHG0K-4aknRqtVeRv4GVx7_Ely2sgK2zK46moxWk2mFOayPs9Zdll6ywylW7KEEwAPWXE75DlYy1xI2lBg5W4XiIQugFOiH7lNHhqWCWnLLhENmmM8H4DVt8XSXdLVPqquGTZie_3UpwYJtLGT4M3k9eukWA=

Sources

Protocols & Analytical Methods

Method

The Strategic Incorporation of 1-(Fluoromethyl)pyrazole in Medicinal Chemistry Lead Optimization: Application Notes and Protocols

Introduction: The Unique Role of the 1-(Fluoromethyl)pyrazole Moiety In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for fine-tuning...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Role of the 1-(Fluoromethyl)pyrazole Moiety

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for fine-tuning molecular properties to achieve desired pharmacokinetic and pharmacodynamic profiles.[1][2][3] The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure found in numerous approved pharmaceuticals.[4] The combination of these two features in the form of fluorinated pyrazoles has led to the development of highly successful drugs, including the anti-inflammatory agent Celecoxib and the anti-HIV drug Lenacapavir.[3]

While trifluoromethyl (-CF3) and difluoromethyl (-CF2H) substituted pyrazoles are prevalent, the 1-(fluoromethyl)pyrazole moiety (-CH2F) offers a unique and nuanced alternative for lead optimization. This guide provides an in-depth exploration of the rationale, applications, and protocols for leveraging the 1-(fluoromethyl)pyrazole group in medicinal chemistry.

The Physicochemical Impact of N-Fluoromethylation: A Comparative Perspective

The decision to introduce a fluoromethyl group onto the pyrazole nitrogen is a strategic one, aimed at modulating key properties in a more subtle manner than its multi-fluorinated counterparts. The primary advantages stem from the high electronegativity and small van der Waals radius of the fluorine atom.[1]

PropertyN-Methyl (-CH3)N-Fluoromethyl (-CH2F)N-Trifluoromethyl (-CF3)
Electronic Effect Weakly electron-donatingInductively electron-withdrawingStrongly electron-withdrawing
Lipophilicity (logP) BaselineModerately increasedSignificantly increased
Metabolic Stability Susceptible to N-demethylationIncreased resistance to oxidationHigh resistance to oxidation
Hydrogen Bond Acidity N/AWeakly acidic C-HMore acidic C-H (if present)
Dipole Moment ModerateIncreasedHigh

This table provides a qualitative comparison of the expected effects of N-substitution on a pyrazole ring.

The N-fluoromethyl group acts as a bioisostere for the N-methyl group, but with key differences that can be exploited during lead optimization.[5] The strong inductive effect of the fluorine atom in the -CH2F group can lower the pKa of the pyrazole ring, influencing its binding interactions and solubility.[1]

Strategic Applications in Lead Optimization

The introduction of a 1-(fluoromethyl)pyrazole moiety can address several common challenges encountered during the lead optimization phase of drug discovery.

Enhancing Metabolic Stability

A primary application of the N-fluoromethyl group is to block metabolic N-demethylation, a common metabolic pathway for N-methylated compounds mediated by cytochrome P450 enzymes.[6] The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage than a carbon-hydrogen bond.

A compelling case study, while not involving a monofluoromethyl group, highlights the power of this strategy. In the development of the CHK1 inhibitor MU380, the parent compound with an N-methylpyrazole moiety underwent N-dealkylation, leading to a nonselective metabolite. Replacing the methyl group with a trifluoromethyl group completely blocked this metabolic pathway, leading to improved in vivo efficacy.[6] It can be reasonably extrapolated that a fluoromethyl group would offer a similar, albeit potentially less pronounced, protective effect against N-demethylation while having a smaller impact on other molecular properties compared to the trifluoromethyl group.

Workflow for Assessing Metabolic Stability

G cluster_0 In Vitro Metabolism cluster_1 Data Analysis cluster_2 Decision Lead Compound (N-CH3) Lead Compound (N-CH3) Incubate with Liver Microsomes Incubate with Liver Microsomes Lead Compound (N-CH3)->Incubate with Liver Microsomes LC-MS/MS Analysis LC-MS/MS Analysis Incubate with Liver Microsomes->LC-MS/MS Analysis 1-(Fluoromethyl)pyrazole Analog (N-CH2F) 1-(Fluoromethyl)pyrazole Analog (N-CH2F) 1-(Fluoromethyl)pyrazole Analog (N-CH2F)->Incubate with Liver Microsomes Quantify Parent Compound Depletion Quantify Parent Compound Depletion LC-MS/MS Analysis->Quantify Parent Compound Depletion Identify Metabolites Identify Metabolites LC-MS/MS Analysis->Identify Metabolites Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) Quantify Parent Compound Depletion->Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) Metabolic Pathway Elucidation Metabolic Pathway Elucidation Identify Metabolites->Metabolic Pathway Elucidation Compare Metabolic Stability Compare Metabolic Stability Calculate Half-life (t1/2) and Intrinsic Clearance (Clint)->Compare Metabolic Stability Confirm Blockade of N-dealkylation Confirm Blockade of N-dealkylation Metabolic Pathway Elucidation->Confirm Blockade of N-dealkylation Proceed to In Vivo PK Studies Proceed to In Vivo PK Studies Compare Metabolic Stability->Proceed to In Vivo PK Studies G cluster_0 cluster_1 cluster_2 Pyrazole      Substituted Pyrazole     Reagents      Fluoromethylating Agent (e.g., FCH2OTs)Base (e.g., K2CO3)Solvent (e.g., ACN)     Pyrazole->Reagents + Product      1-(Fluoromethyl)pyrazole     Reagents->Product

Sources

Application

Application Note: 1-(Fluoromethyl)pyrazole as a Strategic Scaffold in Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The strategic incorporation of fluorine is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern agrochemical design, with fluorinated compounds currently accounting for 30–50% of all active crop protection agents under development[1]. Within this chemical space, the 1-(fluoromethyl)pyrazole motif has emerged as a highly versatile building block. By acting as a bioisostere for the traditional N-methyl group, the N-fluoromethyl ( N−CH2​F ) modification subtly enhances lipophilicity and metabolic stability without imposing the severe steric bulk or extreme electron-withdrawing effects associated with a trifluoromethyl ( −CF3​ ) group[2].

This application note details the mechanistic rationale, physicochemical data, and validated synthetic protocols for utilizing 1-(fluoromethyl)pyrazole in the development of advanced sulfonylurea herbicides, specifically focusing on fluorinated analogues of pyrazosulfuron-ethyl[3].

Strategic Relevance & Mechanistic Insights

The Bioisosteric Advantage of N−CH2​F

In agrochemical lead optimization, the pyrazole ring is heavily utilized due to its robust stability and hydrogen-bonding capabilities[4]. However, traditional N-methyl pyrazoles are highly susceptible to cytochrome P450-mediated N-demethylation in planta and in soil microbiomes, leading to rapid degradation and loss of herbicidal efficacy.

Substituting the N-methyl group with an N-fluoromethyl group achieves three critical objectives:

  • Metabolic Blocking: The strong C–F bond (approx. 116 kcal/mol) resists oxidative cleavage, significantly extending the half-life of the active ingredient.

  • Lipophilicity Tuning: The fluorine atom increases the overall LogP of the molecule, enhancing cuticular penetration through the waxy surfaces of weed leaves.

  • Electronic Modulation: The inductive electron-withdrawing effect of fluorine lowers the pKa of adjacent protons slightly, which can optimize binding affinity within the target enzyme's active site[5].

Key Application: Pyrazosulfuron-Ethyl Analogues

A premier application of this scaffold is the synthesis of ethyl 1-fluoromethyl-5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)pyrazole-4-carboxylate (Compound 1b). This molecule is a highly potent fluoromethyl analogue of the commercial herbicide pyrazosulfuron-ethyl[3]. Like its parent compound, it acts by inhibiting Acetolactate Synthase (ALS), thereby starving susceptible weeds of branched-chain amino acids (valine, leucine, and isoleucine)[6].

G N1 Ethyl 1H-pyrazole- 4-carboxylate N2 N-Fluoromethylation (CH2FI, K2CO3, DMF) N1->N2 N3 Ethyl 1-fluoromethylpyrazole- 4-carboxylate N2->N3 SN2 Alkylation N4 Chlorosulfonation & Amination N3->N4 N5 Coupling with Pyrimidinyl Isocyanate N4->N5 Sulfonamide Intermediate N6 1-Fluoromethyl Pyrazosulfuron Analogue N5->N6 Sulfonylurea Formation N7 ALS Enzyme Inhibition (In Planta) N6->N7 Phloem Translocation N8 Weed Necrosis N7->N8 BCAA Starvation

Figure 1: Synthetic workflow and biological pathway of 1-fluoromethyl pyrazosulfuron analogues.

Quantitative Data Presentation

To understand the impact of N-alkylation on the pyrazole scaffold, it is critical to compare the physicochemical and spectroscopic properties of the fluorinated analogues. While difluoromethyl and trifluoromethyl analogues are synthesized via difluorocarbene reactions[6], the monofluoromethyl derivative provides the optimal balance of properties for ALS inhibition.

Table 1: Comparative Physicochemical & Spectroscopic Profiling of Pyrazole-4-carboxylate Scaffolds

N-SubstituentCalculated LogP (cLogP)Hammett σI​ 1H NMR ( N−CHx​ ) 19F NMR Signal
N-Methyl 1.85-0.04Singlet, δ ~3.90 ppmN/A
N-Fluoromethyl 2.15+0.12Doublet, δ ~5.95 ppm ( 2JHF​ ~54 Hz)Triplet, δ ~ -165 ppm
N-Difluoromethyl 2.60+0.32Triplet, δ ~7.20 ppm ( 2JHF​ ~60 Hz)Doublet, δ ~ -95 ppm
N-Trifluoromethyl 3.10+0.45N/ASinglet, δ ~ -60 ppm

Data Interpretation: The N-fluoromethyl group provides a moderate +0.3 increase in LogP over the N-methyl parent, optimizing cuticular penetration without over-saturating the lipophilic binding pocket of the ALS enzyme.

Experimental Protocol: Synthesis of Ethyl 1-fluoromethylpyrazole-4-carboxylate

The following protocol details the regioselective N-fluoromethylation of ethyl 1H-pyrazole-4-carboxylate. This is the critical first step in generating the active agrochemical ingredient[3].

Reagents and Materials
  • Substrate: Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv, 10.0 mmol)

  • Alkylating Agent: Fluoroiodomethane ( CH2​FI ) (1.2 equiv, 12.0 mmol)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 equiv, 15.0 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Step-by-Step Methodology & Causality

Step 1: Substrate Dissolution Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10.0 mmol) and anhydrous DMF (50 mL).

  • Causality: DMF is selected as a polar aprotic solvent. It poorly solvates the intermediate pyrazolate anion, thereby maximizing its nucleophilicity and accelerating the subsequent SN​2 displacement.

Step 2: Deprotonation Add anhydrous K2​CO3​ (2.07 g, 15.0 mmol) in one portion. Stir the suspension at room temperature for 30 minutes under an inert argon atmosphere.

  • Causality: K2​CO3​ is a mild, heterogeneous base. It is sufficiently basic to deprotonate the pyrazole N-H (pKa ~14) but mild enough to prevent unwanted saponification (hydrolysis) of the C4 ethyl ester moiety, which would occur if stronger bases like NaOH or NaH were used.

Step 3: Alkylation Cool the reaction mixture to 0 °C using an ice-water bath. Introduce CH2​FI (1.92 g, 12.0 mmol) dropwise via syringe over 10 minutes.

  • Causality: Fluoroiodomethane is highly volatile (bp ~53 °C). Performing the addition at 0 °C minimizes evaporative loss of the reagent and controls the exothermic nature of the alkylation, suppressing polyalkylation or potential ring-opening side reactions.

Step 4: Reaction Progression & Workup Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1). Upon completion, quench the reaction by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) and brine (50 mL).

  • Causality: The repetitive washing with aqueous LiCl is a field-proven technique to efficiently remove residual DMF from the organic phase, which otherwise complicates purification and suppresses crystallization.

Step 5: Isolation Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield the pure ethyl 1-fluoromethylpyrazole-4-carboxylate.

Analytical Validation (Self-Validating System)

To ensure scientific integrity and confirm that regioselective N-fluoromethylation (rather than C-alkylation or O-alkylation) has occurred, the protocol must be validated using multinuclear NMR spectroscopy.

  • 1H NMR ( CDCl3​ , 400 MHz): The definitive proof of success is the disappearance of the broad N-H peak (~12.0 ppm) and the emergence of a distinct doublet integrating to 2 protons at δ 5.95 ppm . This splitting is caused by the massive geminal coupling between the fluorine and hydrogen atoms ( 2JHF​≈54 Hz ).

  • 19F NMR ( CDCl3​ , 376 MHz): A characteristic triplet will appear at approximately δ -165.0 ppm (coupled back to the two protons, 2JFH​≈54 Hz).

  • FTIR: The absence of the broad N-H stretching band at 3200–3300 cm−1 further validates complete conversion.

Once validated, this intermediate is subjected to chlorosulfonation at the C5 position and subsequent coupling with 4,6-dimethoxypyrimidin-2-yl isocyanate to yield the final ALS-inhibiting agrochemical[3].

References

  • Morimoto, K., Makino, K., Yamamoto, S., & Sakata, G. (1990). Synthesis of fluoromethyl, difluoromethyl and trifluoromethyl analogues of pyrazosulfuron‐ethyl as herbicides. Journal of Heterocyclic Chemistry, 27(2), 346. URL: [Link]

  • Vors, J. P., & Leroux, F. R. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 120(5), 2613-2672. URL: [Link]

  • Rodefeld, L., Giornal, F., Pazenok, S., & Leroux, F. R. (2013). Synthesis of Diversely Fluorinated Pyrazoles as Novel Active Agrochemical Ingredients. Journal of Fluorine Chemistry, 152, 2-11. URL: [Link]

  • Fustero, S., et al. (2019). Monofluorinated Nitrogen Containing Heterocycles: Synthesis, Characterization and Fluorine Effect. Chemistry - A European Journal. URL: [Link]

Sources

Method

Application Note: High-Efficiency Protocol for N-Alkylation of Pyrazoles with Fluoromethyl Groups

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable methodologies, and step-by-step protocols for N -difluoromethylation and N -trifluoromethy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable methodologies, and step-by-step protocols for N -difluoromethylation and N -trifluoromethylation of pyrazoles.

Introduction

The incorporation of fluoromethyl groups ( −CF2​H , −CF3​ ) into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. For pyrazoles, N -fluoroalkylation significantly modulates the physicochemical properties of the molecule, enhancing lipophilicity, metabolic stability, and membrane permeability while acting as a bioisostere for carbinol, thiol, or amide groups[1].

Historically, the N -alkylation of pyrazoles with fluorinated groups relied on harsh conditions, such as the use of ozone-depleting gases (e.g., CF2​Br2​ ) or heating sodium hydride (NaH) in dimethylformamide (DMF) at 80–100 °C—a combination notorious for severe thermal runaway hazards at scale[2]. Recent methodological advances have enabled highly efficient, mild, and scalable protocols. This guide details two state-of-the-art approaches: a scalable N -difluoromethylation using chlorodifluoromethane ( CHClF2​ )[2] and a direct electrophilic N -trifluoromethylation utilizing Togni's Reagent I[3].

Mechanistic Insights & Experimental Design

As an application scientist, selecting the right protocol requires understanding the underlying reaction mechanics to troubleshoot and optimize yields.

Scalable N -Difluoromethylation via Carbene Insertion

The traditional generation of difluorocarbene ( :CF2​ ) from CHClF2​ (Freon-22) requires strong bases. However, the use of NaH in DMF at elevated temperatures poses significant safety risks for process chemists[2].

The Synergistic Solution: A breakthrough scalable method utilizes NaH in tetrahydrofuran (THF) at a mild 40 °C, enabled by the addition of NaI and 18-crown-6 ether [2].

  • Causality of 18-Crown-6: The crown ether sequesters the sodium cation ( Na+ ), generating a "naked," highly nucleophilic pyrazolate anion.

  • Causality of NaI: Sodium iodide acts as a catalyst, potentially facilitating the in situ generation of a more reactive iododifluoromethane intermediate or accelerating the α -elimination of HCl from CHClF2​ to form the carbene[4].

Direct Electrophilic N -Trifluoromethylation

Directly attaching a −CF3​ group to a pyrazole nitrogen is notoriously difficult because standard nucleophilic trifluoromethylating agents (like the Ruppert-Prakash reagent) are incompatible with the electron-rich pyrazole nitrogen.

The Silylation-Activation Strategy: This challenge is overcome using hypervalent iodine reagents (Togni's Reagent I)[3]. However, direct mixing often leads to protonation of the reagent by the pyrazole, quenching the reaction.

  • Causality of HMDS: The pyrazole is first reacted with hexamethyldisilazane (HMDS) to form an N -trimethylsilyl (TMS) pyrazole intermediate. This silylation prevents unwanted acid-base quenching[5].

  • Causality of Acid Catalysis: The addition of catalytic bistriflimidic acid ( HNTf2​ ) activates the Togni reagent, facilitating a smooth electrophilic −CF3​ transfer to the nitrogen, displacing the TMS group[6].

Data Presentation: Protocol Comparison

The following table summarizes the quantitative and qualitative metrics of modern fluoromethylation strategies to assist in route selection.

Method / ReagentTarget MotifReaction ConditionsYield RangeScalability & Safety ProfileReference
CHClF2​ / NaH / 18-c-6 N−CF2​H THF, 40 °C, Balloon pressure70–95%High: Avoids NaH/DMF thermal hazard; demonstrated >30g scale.[2]
BrCF2​PO(OEt)2​ / KF N−CF2​H DMF or MeCN, Mild60–85%Medium: Liquid reagent, easy handling, non-ozone depleting.
Togni Reagent I / HMDS N−CF3​ 1. Reflux 2. DCM, RT40–80%Low/Medium: Requires hypervalent iodine; best for late-stage functionalization.
TMSCF2​Br / Base N−CF2​H Mild, Transition-metal-free50–80%Medium: Excellent chemoselectivity, good functional group tolerance.[7]

Experimental Protocols

Protocol A: Scalable N -Difluoromethylation of Pyrazoles

Adapted from the Bristol-Myers Squibb scalable route[2].

Reagents & Equipment:

  • 1H-Pyrazole substrate (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Chlorodifluoromethane ( CHClF2​ gas, balloon)

  • Sodium iodide (NaI, 0.1 equiv)

  • 18-Crown-6 (0.1 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation: To a dried, argon-purged round-bottom flask, add the 1H-pyrazole substrate, NaI (0.1 equiv), and 18-crown-6 (0.1 equiv) in anhydrous THF (approx. 10 mL/g of substrate).

  • Deprotonation: Cool the mixture to 0 °C. Carefully add NaH (1.5 equiv) in portions. Stir the suspension at room temperature for 30 minutes until hydrogen gas evolution ceases.

  • Gas Introduction: Attach a balloon filled with CHClF2​ gas to the reaction flask. Purge the headspace briefly, then maintain the system under the CHClF2​ atmosphere.

  • Reaction: Heat the reaction mixture to 40 °C and stir vigorously for 12–24 hours. Monitor completion via LC-MS or TLC.

  • Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography. (Note: For unsymmetrical pyrazoles, regioisomers can often be separated via column chromatography or distillation[8]).

NDifluoromethylation Substrate 1H-Pyrazole Substrate Deprotonation NaH + 18-Crown-6 (THF, 40°C) Substrate->Deprotonation Anion Naked Pyrazolate Anion Deprotonation->Anion Enhanced Nucleophilicity Product N-Difluoromethyl Pyrazole Anion->Product Carbene CHClF2 + NaI (:CF2 generation) Carbene->Product Carbene Insertion

Figure 1: Workflow for the scalable N-difluoromethylation of pyrazoles using CHClF2.

Protocol B: Direct Electrophilic N -Trifluoromethylation

Adapted from the Togni and Niedermann protocol[3],[5].

Reagents & Equipment:

  • 1H-Pyrazole substrate (1.0 equiv)

  • Hexamethyldisilazane (HMDS, excess/solvent)

  • Silica-supported sulfuric acid (SSA, catalytic)

  • Togni's Reagent I (1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one, 1.2 equiv)

  • Bistriflimidic acid ( HNTf2​ , 0.1 equiv) / Lithium bistriflimide ( LiNTf2​ , 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Silylation: In a round-bottom flask, suspend the pyrazole (1.0 equiv) in HMDS (approx. 5 mL/mmol). Add a catalytic amount of SSA.

  • Reflux: Heat the mixture to reflux for 2–4 hours until complete conversion to the N -TMS pyrazole is observed. Cool to room temperature and remove excess HMDS under high vacuum to yield the crude silylated intermediate.

  • Electrophilic Transfer: Dissolve the crude N -TMS pyrazole in anhydrous DCM (0.1 M). Add Togni's Reagent I (1.2 equiv), followed by HNTf2​ (0.1 equiv) and LiNTf2​ (0.1 equiv) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM, dry over MgSO4​ , and concentrate.

  • Purification: Purify the crude residue by flash chromatography (Hexanes/Ethyl Acetate) to isolate the N -trifluoromethyl pyrazole.

NTrifluoromethylation Substrate 1H-Pyrazole Substrate Silylation HMDS, cat. SSA (Reflux) Substrate->Silylation SilylInt N-TMS Pyrazole Intermediate Silylation->SilylInt Prevents Basic Protonation Togni Togni Reagent I + HNTf2 / LiNTf2 SilylInt->Togni Product N-Trifluoromethyl Pyrazole Togni->Product Electrophilic CF3 Transfer

Figure 2: Mechanistic pathway for direct electrophilic N-trifluoromethylation via silylation.

Troubleshooting & Regioselectivity Considerations

When working with unsymmetrical pyrazoles (e.g., 3-substituted or 3,5-disubstituted pyrazoles), N -alkylation typically yields a mixture of N1 and N2 regioisomers[9].

  • Steric vs. Electronic Control: Alkylation generally favors the less sterically hindered nitrogen. However, tuning the functional groups on the pyrazole ring can switch the regioselectivity[9].

  • Separation: Fluorinated regioisomers often have remarkably similar boiling points and Rf​ values. Efficient separation usually requires optimized gradient flash chromatography or, at scale, fractional distillation using high-efficiency columns[8].

References

  • A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its Applications to the N-Difluoromethylation of Indazole, Benzotriazole, Imidazole, Indole and Pyrazole Derivatives. Journal of Fluorine Chemistry (2020).

  • Direct Electrophilic N-Trifluoromethylation of Azoles by a Hypervalent Iodine Reagent. Angewandte Chemie International Edition (2012).

  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. Tetrahedron Letters (2018).

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences (2025).

  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. ResearchGate (2025).

  • Investigation into methods for N-trifluoromethylation of a key intermediate in the synthesis of an SGLT1 inhibitor. Diva-Portal (2020).

Sources

Application

The Fluoromethyl-Pyrazole Motif: A Guide to Strategic Application in Modern Organic Synthesis

Introduction: The Rise of a Privileged Building Block In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyles is a cornerstone of modern mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyles is a cornerstone of modern molecular design. The 1-(fluoromethyl)pyrazole scaffold has emerged as a particularly valuable building block, offering a unique combination of physicochemical properties that address key challenges in drug development. Its utility stems from the potent influence of the fluoromethyl group, which can enhance metabolic stability, modulate pKa, and increase binding affinity through favorable electrostatic interactions. Furthermore, the pyrazole core itself often serves as a bioisostere for other aromatic systems, improving properties like lipophilicity and solubility while providing a robust scaffold for further functionalization. This guide provides an in-depth exploration of 1-(fluoromethyl)pyrazole's synthetic applications, offering detailed protocols and mechanistic insights for researchers aiming to leverage this powerful synthon.

Core Synthetic Strategies & Protocols

The versatility of 1-(fluoromethyl)pyrazole allows for its incorporation into a wide array of molecular architectures. The following sections detail key transformation protocols, emphasizing the rationale behind procedural steps and reagent selection.

N-Arylation via Cross-Coupling: Forging the Core Biaryl Linkage

The formation of N-aryl pyrazoles is a fundamental transformation, creating a common structural motif in many biologically active molecules. Both palladium- and copper-catalyzed methods have proven effective, with the choice of catalyst and ligand system being critical for achieving high yields and broad substrate scope.

The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds. Its success with pyrazoles lies in the use of specialized, bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.

Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the deprotonated pyrazole. The bulky ligand promotes the final reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the pyrazole without interfering with the catalyst.

Detailed Experimental Protocol: Synthesis of 1-(Fluoromethyl)-N-phenyl-1H-pyrazole

  • Materials:

    • 1-(Fluoromethyl)pyrazole (1.0 mmol, 1.0 equiv)

    • Bromobenzene (1.1 mmol, 1.1 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

    • tBuBrettPhos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(fluoromethyl)pyrazole, bromobenzene, Pd₂(dba)₃, tBuBrettPhos, and sodium tert-butoxide.

    • Add anhydrous toluene via syringe.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-arylpyrazole.

Workflow for Buchwald-Hartwig N-Arylation

Setup Reaction Setup (Inert Atmosphere) Reagents Add Reagents: - 1-(Fluoromethyl)pyrazole - Aryl Halide - Pd₂(dba)₃ / Ligand - NaOtBu - Toluene Setup->Reagents 1 Reaction Heat & Stir (100 °C, 12-24h) Reagents->Reaction 2 Workup Aqueous Workup & Extraction Reaction->Workup 3 Purification Column Chromatography Workup->Purification 4 Product Pure N-Aryl (Fluoromethyl)pyrazole Purification->Product 5

Caption: General workflow for the palladium-catalyzed N-arylation of 1-(fluoromethyl)pyrazole.

An alternative to palladium-based methods, the copper-catalyzed Ullmann condensation offers a cost-effective approach for N-arylation, particularly with aryl iodides and bromides. Diamine ligands are often employed to stabilize the copper catalyst and accelerate the reaction.

Rationale: The mechanism is believed to involve the formation of a copper(I)-pyrazolate species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the N-arylpyrazole. The diamine ligand facilitates these steps and prevents catalyst agglomeration.

Detailed Experimental Protocol: Synthesis of 1-(Fluoromethyl)-N-(4-tolyl)-1H-pyrazole

  • Materials:

    • 1-(Fluoromethyl)pyrazole (1.0 mmol, 1.0 equiv)

    • 4-Iodotoluene (1.2 mmol, 1.2 equiv)

    • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

    • N,N'-Dimethylethylenediamine (0.20 mmol, 20 mol%)

    • Potassium Carbonate (K₂CO₃) (2.1 mmol, 2.1 equiv)

    • Anhydrous Toluene (3 mL)

  • Procedure:

    • In a resealable Schlenk tube, combine CuI, K₂CO₃, and 1-(fluoromethyl)pyrazole.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene, 4-iodotoluene, and N,N'-dimethylethylenediamine via syringe.

    • Seal the tube and heat the mixture in a preheated oil bath at 110 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired product.

Catalytic Cycle for N-Arylation

Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (+ Ar-X) Pd_amide Ar-Pd(II)-Py(L₂) Pd_complex->Pd_amide Ligand Exchange (+ Pyrazole, - HX) Pd_amide->Pd0 Reductive Elimination Product Ar-Pyrazole Pd_amide->Product

Method

Application Notes and Protocols for the Functionalization of the 1-(Fluoromethyl)pyrazole Ring

Introduction: The Rising Prominence of 1-(Fluoromethyl)pyrazoles in Modern Chemistry The pyrazole scaffold is a cornerstone in medicinal and agrochemical research, with numerous commercial products containing this privil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of 1-(Fluoromethyl)pyrazoles in Modern Chemistry

The pyrazole scaffold is a cornerstone in medicinal and agrochemical research, with numerous commercial products containing this privileged heterocycle.[1][2][3] The strategic introduction of fluorine or fluoroalkyl groups, such as the fluoromethyl group at the N1 position, can significantly enhance the physicochemical and biological properties of these molecules.[1][4] This includes modulating pKa, improving metabolic stability, and increasing binding affinity to biological targets.[4] Consequently, the 1-(fluoromethyl)pyrazole core has emerged as a highly sought-after motif in drug discovery and materials science.

However, the presence of the electron-withdrawing fluoromethyl group influences the reactivity of the pyrazole ring, presenting unique challenges and opportunities for its functionalization. This guide provides a comprehensive overview of established and innovative strategies for the selective modification of the 1-(fluoromethyl)pyrazole ring system, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approaches to Functionalization: A Chemist's Guide

The functionalization of the 1-(fluoromethyl)pyrazole ring can be broadly categorized into three primary strategies: electrophilic substitution, metallation-driven functionalization, and cross-coupling reactions. The choice of strategy is dictated by the desired position of functionalization and the nature of the substituent to be introduced.

Electrophilic Substitution: Targeting the Electron-Rich C4 Position

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is generally the most nucleophilic and, therefore, the primary site of electrophilic substitution.[5][6]

Halogenated pyrazoles are versatile intermediates that can be readily converted into a wide array of other functional groups through cross-coupling reactions or metallation.

Protocol 1: Electrophilic Bromination at the C4 Position

This protocol describes the selective bromination of a 1-(fluoromethyl)pyrazole at the C4 position using N-bromosuccinimide (NBS).

  • Rationale: NBS is a mild and selective brominating agent for electron-rich aromatic systems. The reaction proceeds under mild conditions, often at room temperature, minimizing the risk of side reactions.[7]

Materials:

  • 1-(Fluoromethyl)pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolve the 1-(fluoromethyl)pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 eq) to the solution portion-wise at room temperature while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-bromo-1-(fluoromethyl)pyrazole.

Table 1: Representative Conditions for C4-Bromination

SubstrateReagentSolventTemperatureYield (%)
1-(Fluoromethyl)pyrazoleNBSAcetonitrileRoom Temp.>90
1-(Fluoromethyl)-3-methylpyrazoleNBSCH2Cl2Room Temp.High
Metallation and Electrophilic Quench: Accessing the C5 Position

While the C4 position is readily functionalized via electrophilic substitution, accessing the C3 and C5 positions often requires a more nuanced approach. Directed ortho-metallation (DoM) and halogen-metal exchange are powerful techniques for achieving regioselective functionalization at these sites.[7][8]

The nitrogen atom at the 2-position of the pyrazole ring can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent C5 position. The resulting organolithium species can then be trapped with a variety of electrophiles.

Protocol 2: Lithiation and Silylation at the C5 Position

This protocol details the C5-silylation of a 1-(fluoromethyl)pyrazole via directed lithiation.

  • Rationale: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for selective deprotonation at the C5 position without competing nucleophilic addition to the pyrazole ring. The resulting lithium salt is then quenched with an electrophile, in this case, trimethylsilyl chloride.

Materials:

  • 1-(Fluoromethyl)pyrazole

  • Lithium diisopropylamide (LDA) (solution in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethylsilyl chloride (TMSCl)

  • Schlenk line or argon/nitrogen inert atmosphere setup

  • Dry glassware

  • Syracuses and needles

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

  • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1-(fluoromethyl)pyrazole (1.0 eq) to the cold THF.

  • Add LDA (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 5-trimethylsilyl-1-(fluoromethyl)pyrazole.

Diagram 1: Workflow for C5-Functionalization via DoM

G cluster_prep Reaction Setup cluster_reaction Lithiation and Quench cluster_workup Work-up and Purification start Dry Glassware under Inert Atmosphere add_thf Add Anhydrous THF start->add_thf cool Cool to -78 °C add_thf->cool add_pyrazole Add 1-(Fluoromethyl)pyrazole cool->add_pyrazole add_lda Add LDA dropwise (Stir for 1h) add_pyrazole->add_lda add_electrophile Add Electrophile (e.g., TMSCl) add_lda->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Organic Solvent quench->extract wash Wash and Dry extract->wash purify Purify by Chromatography wash->purify end end purify->end Isolated Product

Caption: Workflow for C5-Functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated 1-(fluoromethyl)pyrazoles are excellent substrates for these transformations.

The Suzuki-Miyaura coupling reaction enables the formation of a new C-C bond between a halogenated pyrazole and a boronic acid or ester derivative.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-1-(fluoromethyl)pyrazole with Phenylboronic Acid

This protocol outlines a typical Suzuki-Miyaura coupling to synthesize 4-phenyl-1-(fluoromethyl)pyrazole.

  • Rationale: This reaction utilizes a palladium catalyst, often with a phosphine ligand, to facilitate the catalytic cycle of oxidative addition, transmetallation, and reductive elimination. The choice of base, solvent, and temperature is crucial for achieving high yields.

Materials:

  • 4-Bromo-1-(fluoromethyl)pyrazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Potassium carbonate (or another suitable base)

  • 1,4-Dioxane and water (solvent system)

  • Standard reaction and work-up equipment

Procedure:

  • To a round-bottom flask, add 4-bromo-1-(fluoromethyl)pyrazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(OAc)2 (0.05 eq) and PPh3 (0.10 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-phenyl-1-(fluoromethyl)pyrazole.

Diagram 2: Suzuki-Miyaura Cross-Coupling Scheme

G cluster_conditions Reaction Conditions pyrazole 4-Bromo-1-(fluoromethyl)pyrazole plus + pyrazole->plus boronic_acid Phenylboronic Acid arrow -> boronic_acid->arrow product 4-Phenyl-1-(fluoromethyl)pyrazole plus->boronic_acid arrow->product Suzuki-Miyaura Coupling catalyst Pd(OAc)2, PPh3 base K2CO3 solvent Dioxane/H2O heat Heat

Sources

Application

The Emerging Role of 1-(Fluoromethyl)pyrazole in Kinase Inhibitor Design: A Technical Guide for Researchers

Introduction: The Strategic Advantage of Fluorination in Kinase Inhibition The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1] W...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorination in Kinase Inhibition

The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1] Within the vast chemical space explored for kinase inhibition, the pyrazole scaffold has emerged as a privileged motif, present in numerous FDA-approved drugs such as Crizotinib and Ruxolitinib.[2][3] The strategic incorporation of fluorine atoms or fluorinated groups into these scaffolds can profoundly influence their physicochemical and pharmacological properties.[4] Fluorine, with its high electronegativity and small van der Waals radius, can modulate pKa, improve metabolic stability, enhance binding affinity, and alter lipophilicity, making it a powerful tool for lead optimization.[4] While trifluoromethyl and difluoromethyl groups have been extensively studied, the 1-(fluoromethyl)pyrazole moiety is gaining attention for its unique potential to fine-tune inhibitor properties. This guide provides a detailed overview of the synthesis, application, and evaluation of 1-(fluoromethyl)pyrazole-containing kinase inhibitors for researchers in drug development.

The 1-(Fluoromethyl)pyrazole Moiety: A Unique Bioisostere

The 1-(fluoromethyl)pyrazole group can be considered a bioisostere of more common N-alkyl or N-aryl substituents on the pyrazole ring. The introduction of a single fluorine atom on the N-methyl group offers a subtle yet significant modification that can impact a molecule's interaction with the kinase active site and its overall drug-like properties.

Key Physicochemical Properties and Their Implications:

PropertyImplication in Kinase Inhibitor Design
Modulated Basicity The electron-withdrawing nature of the fluorine atom can reduce the basicity of the pyrazole ring compared to a simple N-methyl group. This can be advantageous in avoiding off-target interactions with aminergic GPCRs and ion channels.
Increased Metabolic Stability The C-F bond is significantly stronger than a C-H bond, making the fluoromethyl group less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile with a longer half-life.
Altered Lipophilicity While highly fluorinated groups can significantly increase lipophilicity, a single fluorine atom has a more moderate effect. This allows for fine-tuning of the overall lipophilicity of the inhibitor to optimize solubility, permeability, and oral bioavailability.
Potential for Novel Interactions The polarized C-F bond can participate in non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions, with amino acid residues in the kinase active site, potentially enhancing binding affinity and selectivity.

Synthetic Strategies for 1-(Fluoromethyl)pyrazole Derivatives

The synthesis of 1-(fluoromethyl)pyrazole-containing molecules typically involves the preparation of a 1-(fluoromethyl)pyrazole building block followed by its incorporation into the target kinase inhibitor scaffold.

Protocol 1: Synthesis of 1-(Fluoromethyl)-1H-pyrazole

This protocol describes a general method for the N-alkylation of pyrazole with a fluoromethylating agent.

Materials:

  • Pyrazole

  • Fluoromethylating agent (e.g., bromofluoromethane, fluoromethyl tosylate)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • To a solution of pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the fluoromethylating agent (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-(fluoromethyl)-1H-pyrazole.

Causality Behind Experimental Choices:

  • The choice of base and solvent is crucial for efficient N-alkylation. Stronger bases like sodium hydride may be required for less reactive fluoromethylating agents.

  • The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.

  • Aqueous workup is necessary to remove the inorganic base and other water-soluble impurities.

  • Column chromatography is a standard purification technique to isolate the desired product from any unreacted starting materials or byproducts.

Self-Validation:

  • The identity and purity of the synthesized 1-(fluoromethyl)-1H-pyrazole should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Caption: General workflow for the synthesis of 1-(fluoromethyl)-1H-pyrazole.

Protocol 2: Incorporation of 1-(Fluoromethyl)pyrazole into a Kinase Inhibitor Scaffold

This protocol outlines a general approach for incorporating a pre-functionalized 1-(fluoromethyl)pyrazole building block into a larger molecule, for example, via a Suzuki-Miyaura cross-coupling reaction. This assumes the synthesis of a boronic acid or ester derivative of 1-(fluoromethyl)pyrazole.

Materials:

  • 1-(Fluoromethyl)pyrazole boronic acid or ester

  • Aryl or heteroaryl halide (coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., sodium carbonate, potassium phosphate)

  • Solvent system (e.g., dioxane/water, toluene/ethanol)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • In a Schlenk flask, combine the 1-(fluoromethyl)pyrazole boronic acid/ester (1.0 eq), aryl/heteroaryl halide (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired kinase inhibitor.

Causality Behind Experimental Choices:

  • The choice of palladium catalyst and base is critical for the efficiency of the cross-coupling reaction and depends on the specific substrates.

  • Inert atmosphere conditions are essential to prevent the degradation of the palladium catalyst.

  • Degassing the solvent removes dissolved oxygen, which can also deactivate the catalyst.

Self-Validation:

  • The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Application in Kinase Inhibitor Development: Targeting Key Signaling Pathways

While specific examples of clinically approved kinase inhibitors featuring a 1-(fluoromethyl)pyrazole moiety are not yet prevalent, this scaffold holds promise for targeting various kinase families implicated in disease.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is associated with autoimmune diseases and cancers.[5] Several approved JAK inhibitors, such as Ruxolitinib and Baricitinib, feature a pyrazole core.[3] The introduction of a 1-(fluoromethyl) group could offer a novel avenue for modulating the selectivity and pharmacokinetic properties of JAK inhibitors.

Caption: Inhibition of the JAK-STAT signaling pathway.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[6] Aberrant c-Met signaling is a driver of tumorigenesis in various cancers. Pyrazole-containing compounds have been explored as c-Met inhibitors.[7][8] The unique electronic properties of the 1-(fluoromethyl)pyrazole moiety could be leveraged to design novel c-Met inhibitors with improved potency and selectivity.

In Vitro Evaluation of 1-(Fluoromethyl)pyrazole-Based Kinase Inhibitors

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the in vitro potency (IC₅₀) of synthesized inhibitors against a target kinase.

Materials:

  • Synthesized 1-(fluoromethyl)pyrazole-based inhibitors

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to create a concentration gradient for IC₅₀ determination.

  • Kinase Reaction:

    • Add the kinase, substrate, and kinase buffer to the wells of the 384-well plate.

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced.

  • Serial dilutions of the inhibitor are necessary to generate a dose-response curve and accurately determine the IC₅₀ value.

  • The inclusion of appropriate controls (no inhibitor and no kinase) is essential for data normalization and validation.

Self-Validation:

  • The assay should be performed in triplicate to ensure the reproducibility of the results.

  • The Z'-factor, a measure of assay quality, should be calculated to validate the assay's performance.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the kinase inhibitor scaffold containing the 1-(fluoromethyl)pyrazole moiety is crucial for understanding the SAR and for optimizing potency, selectivity, and pharmacokinetic properties.

Key Areas for SAR Exploration:

  • Substitution on the Pyrazole Ring: Introducing other substituents on the pyrazole ring can modulate its electronic properties and steric profile, influencing its interaction with the kinase.

  • Linker Modification: The nature and length of the linker connecting the 1-(fluoromethyl)pyrazole to other parts of the inhibitor can significantly impact binding affinity.

  • Exploration of the "Solvent-Front" Region: Modifying the part of the inhibitor that extends towards the solvent-exposed region of the ATP-binding pocket can improve solubility and provide opportunities for additional interactions.

Conclusion and Future Perspectives

The 1-(fluoromethyl)pyrazole moiety represents a promising, yet underexplored, functional group in the design of novel kinase inhibitors. Its unique combination of modulated basicity, enhanced metabolic stability, and potential for novel molecular interactions provides a valuable tool for medicinal chemists. The synthetic protocols and evaluation methods outlined in this guide offer a framework for researchers to explore the potential of this scaffold in their drug discovery programs. As more research is conducted, the strategic application of the 1-(fluoromethyl)pyrazole group is poised to contribute to the development of the next generation of selective and effective kinase inhibitors.

References

  • Ferguson, F. M., Doctor, Z. M., Ficarro, S. B., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(15), 1956-1961.
  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.
  • Liu, L., Norman, M. H., Lee, M., et al. (2012). Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series. Journal of Medicinal Chemistry, 55(5), 1868–1897.
  • Norman, M. H., Liu, L., Lee, M., et al. (2012). Structure-Based Design of Novel Class II c-Met Inhibitors: 1. Identification of Pyrazolone-Based Derivatives. Journal of Medicinal Chemistry, 55(5), 1858–1867.
  • Sawyer, T. K., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 46(19), 3953–3956.
  • Abdel-Aziz, A. A.-M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Norman, M. H., et al. (2008). Discovery of a Potent, Selective, and Orally Bioavailable c-Met Inhibitor: 1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 51(13), 3793–3796.
  • Moreau, P., Anizon, F., Giraud, F., & Esvan, Y. J. (2016). Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. Recent Patents on Anti-cancer Drug Discovery, 11(3), 309–321.
  • Wu, J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6725–6742.
  • Abdel-Aziz, A. A.-M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11481.
  • Regan, J., et al. (2003). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4842–4846.
  • Regan, J., et al. (2010). Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 20(5), 1606–1610.
  • Kim, D.-W., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(5), 612.
  • Scilit. (n.d.). Structure-Based Design of Novel Class II c-Met Inhibitors: 1. Identification of Pyrazolone-Based Derivatives. Retrieved from [Link]

  • BRIMR. (2022). Protein Kinase Inhibitors. Retrieved from [Link]

  • Jin, L., et al. (2018).
  • ResearchGate. (n.d.). Examples of pyrazole derivatives as MET inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). JANUS KINASE INHIBITOR.
  • Shi, J. G., et al. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 11(10), 1137–1157.
  • Taylor & Francis Online. (2025). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride... Retrieved from [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]

  • National Institutes of Health. (2026). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Wikipedia. (n.d.). c-Met inhibitor. Retrieved from [Link]

Sources

Method

Large-Scale Synthesis of 1-(Fluoromethyl)pyrazole: A Comprehensive Guide for Researchers

Introduction: The Significance of the Fluoromethyl Group in Pyrazole Scaffolds The introduction of fluorine and fluorinated motifs into organic molecules has become a cornerstone of modern drug discovery and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Fluoromethyl Group in Pyrazole Scaffolds

The introduction of fluorine and fluorinated motifs into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The monofluoromethyl (-CH₂F) group, in particular, is a valuable bioisostere for methyl, hydroxyl, and amine functionalities, offering a subtle yet impactful tool for modulating molecular properties.[3][4]

Pyrazole scaffolds are prevalent in a vast array of pharmaceuticals and agrochemicals, valued for their diverse biological activities.[5][6] The combination of a pyrazole core with a fluoromethyl group at the N1 position creates a novel chemical entity with significant potential for research and development. This guide provides a detailed, technically-grounded protocol for the large-scale synthesis of 1-(fluoromethyl)pyrazole, designed for researchers, scientists, and drug development professionals.

Strategic Approach to Large-Scale Synthesis: N-Fluoromethylation of Pyrazole

The most direct and scalable approach for the synthesis of 1-(fluoromethyl)pyrazole is the direct N-alkylation of the pyrazole ring with a suitable fluoromethylating agent. Among the various reagents available for monofluoromethylation, fluoroiodomethane (CH₂FI) presents a practical and efficient option for large-scale applications.[7][8] This electrophilic reagent reacts readily with the nucleophilic nitrogen of the pyrazole ring in the presence of a base to yield the desired product.

The overall synthetic strategy is outlined below:

Synthesis_Strategy Pyrazole Pyrazole Reaction N-Fluoromethylation Pyrazole->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction CH2FI Fluoroiodomethane (CH₂FI) CH2FI->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Crude_Product Crude 1-(Fluoromethyl)pyrazole Reaction->Crude_Product Reaction Work-up Purification Purification Crude_Product->Purification Final_Product Pure 1-(Fluoromethyl)pyrazole Purification->Final_Product Isolation

Caption: Synthetic workflow for 1-(Fluoromethyl)pyrazole.

Detailed Application Notes and Protocols

Part 1: Large-Scale Synthesis of 1-(Fluoromethyl)pyrazole

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for 10g scale)Supplier Notes
Pyrazole288-13-168.0810.0 g (147 mmol)High purity, >98%
Fluoroiodomethane (CH₂FI)373-53-5143.9325.3 g (176 mmol, 1.2 equiv)Commercially available
Cesium Carbonate (Cs₂CO₃)534-17-8325.8257.5 g (176 mmol, 1.2 equiv)Anhydrous, finely powdered
Acetonitrile (MeCN)75-05-841.05500 mLAnhydrous, HPLC grade
Diethyl Ether (Et₂O)60-29-774.12As needed for extractionAnhydrous
Saturated aq. NH₄ClN/AN/AAs needed for quenching
BrineN/AN/AAs needed for washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed for drying

Equipment:

  • 2L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Thermometer

  • Addition funnel

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol:

  • Reaction Setup: Assemble the 2L three-neck round-bottom flask with the mechanical stirrer, reflux condenser, and addition funnel. Ensure the system is under a positive pressure of an inert gas (Nitrogen or Argon).

  • Charging Reagents: To the flask, add pyrazole (10.0 g, 147 mmol) and anhydrous cesium carbonate (57.5 g, 176 mmol).

  • Solvent Addition: Add 400 mL of anhydrous acetonitrile to the flask.

  • Initiate Stirring: Begin vigorous stirring to create a well-suspended mixture.

  • Reagent Addition: In the addition funnel, prepare a solution of fluoroiodomethane (25.3 g, 176 mmol) in 100 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred suspension over a period of 30-45 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with acetonitrile (2 x 50 mL).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in diethyl ether (300 mL) and wash with saturated aqueous ammonium chloride (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(fluoromethyl)pyrazole.

Rationale behind Experimental Choices:

  • Base Selection: Cesium carbonate is chosen as the base due to its high solubility in acetonitrile and its ability to effectively deprotonate the pyrazole N-H without introducing significant amounts of water, which could lead to side reactions with the electrophilic fluoromethylating agent.

  • Solvent: Anhydrous acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of the pyrazole salt and promoting the nucleophilic attack on fluoroiodomethane.

  • Stoichiometry: A slight excess of fluoroiodomethane and cesium carbonate is used to ensure complete consumption of the starting pyrazole.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Part 2: Purification and Characterization

Purification of the crude product is crucial to obtain 1-(fluoromethyl)pyrazole of high purity suitable for research applications.

Purification Protocol (Flash Column Chromatography):

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent system should be determined by TLC analysis of the crude product.[7]

  • Procedure:

    • Prepare a silica gel column in the chosen eluent system.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column.

    • Elute the column with the gradient solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield pure 1-(fluoromethyl)pyrazole as a colorless oil.

Alternative Purification (Distillation):

For larger scales, vacuum distillation can be an effective purification method, provided the product has sufficient thermal stability and a distinct boiling point from any impurities.

Characterization:

The identity and purity of the synthesized 1-(fluoromethyl)pyrazole should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~7.6 (d, 1H, pyrazole-H), ~7.5 (d, 1H, pyrazole-H), ~6.3 (t, 1H, pyrazole-H), ~5.8 (d, JH-F ≈ 48 Hz, 2H, -CH₂F).
¹³C NMR (CDCl₃)δ ~140, ~130, ~107 (pyrazole carbons), ~80 (t, JC-F ≈ 170 Hz, -CH₂F).
Mass Spec. (EI)Expected M⁺ at m/z 100.

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer used. The provided data is an estimation based on similar structures.[3][9]

QC_Workflow Crude_Product Crude 1-(Fluoromethyl)pyrazole TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis->Column_Chromatography Determine Eluent Pure_Fractions Pure Fractions Column_Chromatography->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Pure_Product Pure 1-(Fluoromethyl)pyrazole Solvent_Removal->Pure_Product Characterization Spectroscopic Characterization (NMR, MS) Pure_Product->Characterization Final_Validation Final Product Validation Characterization->Final_Validation

Caption: Purification and quality control workflow.

Safety and Handling

Hazard Identification:

  • Fluoroiodomethane (CH₂FI): This reagent is toxic if swallowed or inhaled and causes skin and serious eye irritation.[7] It may also cause respiratory irritation. It is a flammable liquid and vapor.[3]

  • Cesium Carbonate (Cs₂CO₃): May cause skin and eye irritation.

  • Acetonitrile (MeCN): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.

Personal Protective Equipment (PPE):

  • Eyes: Chemical safety goggles and a face shield.

  • Skin: Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.

  • Respiratory: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a respirator with an appropriate cartridge.

Handling and Storage:

  • All manipulations should be performed in a certified chemical fume hood.

  • Ground all equipment to prevent static discharge.

  • Store fluoroiodomethane in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

  • Have an appropriate fire extinguisher (e.g., dry chemical or CO₂) readily available.

  • In case of a spill, evacuate the area and use appropriate absorbent material for cleanup.

Conclusion

This guide provides a comprehensive and scalable protocol for the synthesis of 1-(fluoromethyl)pyrazole, a valuable building block for research and development. By following the detailed procedures and adhering to the safety precautions, researchers can confidently produce this compound in high purity on a large scale. The strategic use of fluoroiodomethane for the N-fluoromethylation of pyrazole offers a reliable and efficient synthetic route. The provided characterization data and purification protocols will ensure the quality and identity of the final product, enabling its use in a wide range of scientific applications.

References

  • TCI Chemicals. (2025, November 10). SAFETY DATA SHEET: Fluoroiodomethane (ca. 2mol/L in Acetonitrile).
  • SynQuest Labs. SAFETY DATA SHEET: Fluoroiodomethane.
  • Tokyo Chemical Industry. (2025, November 13). SAFETY DATA SHEET: Fluoroiodomethane (ca. 2mol/L in Acetonitrile).
  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.
  • Ugrak, B. I., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks.
  • Moskalik, M. Y. (2023). Monofluoromethylation of N-Heterocyclic Compounds.
  • Mao, J., et al. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition.
  • BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
  • Smith, J. D., et al. (2024).
  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • Shavaleev, N. M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Jimeno, M. L., et al. (1997).
  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From β-enamino ketones and esters to fluorinated pyrazoles. A review. Journal of Fluorine Chemistry, 132(10), 757-775.
  • Elguero, J., Goya, P., & Jagerovic, N. (1996). Pyrazoles.
  • Niu, H. Y., & Gao, W. C. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(19), 4488.
  • da Silva, A. B., et al. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry, 46(9), 878-885.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the syntheses of fluorinated heterocycles. Journal of Fluorine Chemistry, 125(7), 979-992.
  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 167-303). Pergamon.
  • Yet, L. (2009). Pyrazoles. In Comprehensive Organic Synthesis II (Vol. 4, pp. 531-576). Elsevier.
  • Elgemeie, G. H., & Zaghary, W. A. (2001). The chemistry of pyrazoles of pharmacological and agrochemical interest. Targets in Heterocyclic Systems, 5, 149-188.
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2010). Pyrazoles as drugs: a patent review (2005-2009).
  • SpectraBase. (n.d.). 1H-Pyrazole, 1-(9H-fluoren-9-yl)-3-methyl-.
  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
  • Ito, S., et al. (2010). Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-one. SciSpace.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

Sources

Application

Developing Novel Anticancer Agents from 1-(Fluoromethyl)pyrazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive framework for the development of novel anticancer agents derived from 1-(fluoromethyl)pyrazole. We present detailed protocols for the synthesis of this key starting material, its derivatization, and the subsequent evaluation of the anticancer properties of the resulting compounds through a suite of in vitro and in vivo assays. Furthermore, we explore potential mechanisms of action by examining key signaling pathways frequently modulated by pyrazole-based inhibitors, offering a strategic roadmap for researchers in the field of oncology drug discovery.

Introduction: The Rationale for 1-(Fluoromethyl)pyrazole in Anticancer Drug Design

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting a multitude of cellular pathways involved in tumor growth and progression.[1][2] The strategic incorporation of a fluoromethyl group at the N1 position of the pyrazole ring is a deliberate design element aimed at leveraging the unique properties of fluorine. Unlike the more commonly studied trifluoromethyl group, the monofluoromethyl substituent offers a more subtle modulation of electronic properties and pKa, potentially leading to improved target selectivity and reduced off-target toxicity.[3] This guide provides a conceptual and practical framework for the synthesis and evaluation of novel 1-(fluoromethyl)pyrazole derivatives as a promising new class of anticancer therapeutic candidates.

Synthesis of the Core Scaffold and Derivatives

The successful development of novel anticancer agents from this class hinges on the efficient and versatile synthesis of the 1-(fluoromethyl)pyrazole scaffold and its subsequent derivatization.

Proposed Synthesis of 1-(Fluoromethyl)-1H-pyrazole

While specific literature on the direct synthesis of 1-(fluoromethyl)-1H-pyrazole is limited, a plausible and efficient method involves the N-alkylation of pyrazole. A general protocol is outlined below.

Protocol 2.1: N-Alkylation of Pyrazole with Fluoromethylating Agents

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazole (1.0 eq.) in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the fluoromethylating agent, such as fluoromethyl p-toluenesulfonate or a similar electrophilic source of the -CH₂F group (1.2 eq.), dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 1-(fluoromethyl)-1H-pyrazole.

Diversification of the 1-(Fluoromethyl)pyrazole Scaffold

With the core scaffold in hand, a library of derivatives can be generated by targeting the carbon positions of the pyrazole ring. Classical pyrazole synthesis methods, such as the Knorr pyrazole synthesis, can be adapted by using a fluoromethylhydrazine equivalent as a starting material with a 1,3-dicarbonyl compound. This allows for the introduction of various substituents at positions 3 and 5.

Workflow for Derivative Synthesis:

G cluster_0 Scaffold Synthesis & Diversification Start 1H-Pyrazole Step1 N-Alkylation with Fluoromethylating Agent Start->Step1 Core 1-(Fluoromethyl)-1H-pyrazole Step1->Core Step2 Functionalization Reactions (e.g., Halogenation, Nitration) Core->Step2 Library Library of Substituted 1-(Fluoromethyl)pyrazoles Step2->Library

Caption: Synthetic workflow for generating a library of 1-(fluoromethyl)pyrazole derivatives.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro screening is essential to identify promising lead compounds.

Cell Viability and Cytotoxicity Screening

The initial assessment of anticancer activity involves determining the effect of the synthesized compounds on the viability of cancer cell lines. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[2][4][5]

Protocol 3.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 1-(fluoromethyl)pyrazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Apoptosis and Cell Cycle Analysis

Lead compounds identified from the cytotoxicity screening should be further investigated for their ability to induce apoptosis (programmed cell death) and/or cause cell cycle arrest, which are desirable mechanisms of action for anticancer agents.

Protocol 3.2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[6][7][8][9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3.3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in ice-cold 70% ethanol.[10]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.[10][11]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: In Vitro Activity of Hypothetical 1-(Fluoromethyl)pyrazole Derivatives

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Apoptosis Induction (% of Annexin V positive cells)Cell Cycle Arrest Phase
FMP-001MCF-7 (Breast)5.245%G2/M
FMP-002A549 (Lung)8.132%G0/G1
FMP-003HCT116 (Colon)3.568%S
DoxorubicinMCF-7 (Breast)0.885%G2/M

Note: The data presented in this table is hypothetical and for illustrative purposes only, as experimental data for 1-(fluoromethyl)pyrazole derivatives is not yet available.

Elucidation of Mechanism of Action: Targeting Key Signaling Pathways

Understanding the molecular mechanism by which a compound exerts its anticancer effect is crucial for its further development. Pyrazole derivatives are known to inhibit several key signaling pathways implicated in cancer.[3][12][13][14][15]

Potential Signaling Pathways Targeted by 1-(Fluoromethyl)pyrazole Derivatives
  • MAPK/ERK Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1][16][17]

  • PI3K/Akt Pathway: This is a critical survival pathway that is often dysregulated in cancer, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[3][12][13][14]

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[18][19][20][21][22]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. CDK2, in particular, is crucial for the G1/S phase transition.[23][24][25]

Diagram of a Potential Signaling Pathway Inhibition:

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes FMP_Derivative 1-(Fluoromethyl)pyrazole Derivative FMP_Derivative->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a 1-(fluoromethyl)pyrazole derivative.

In Vivo Evaluation in Xenograft Models

Promising candidates from in vitro studies should be evaluated for their in vivo efficacy and toxicity in animal models. Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models in immunocompromised mice are the gold standard for preclinical assessment.[26][27][28][29][30]

Protocol 5.1: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 1-(fluoromethyl)pyrazole derivative via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

The development of novel anticancer agents from the 1-(fluoromethyl)pyrazole scaffold represents a promising avenue for oncology research. The strategic incorporation of the monofluoromethyl group has the potential to yield compounds with enhanced drug-like properties. The protocols and methodologies outlined in this guide provide a comprehensive roadmap for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of this novel class of compounds. Future work should focus on establishing a robust and scalable synthesis for 1-(fluoromethyl)pyrazole, followed by the generation and screening of a diverse chemical library to identify lead candidates with potent and selective anticancer activity. Further optimization of these leads through structure-activity relationship (SAR) studies will be crucial for advancing these promising compounds toward clinical development.

References

  • Gutierrez, D. A., Robles-Escajeda, E., et al. (2026).
  • Noser, A. A., Shehadi, I. A., & Abdelmonsef, A. H. (2022).
  • Noser, A. A., Shehadi, I. A., & Abdelmonsef, A. H. (2022).
  • Telford, W. G. (n.d.).
  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol.
  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Metwally, A. A., et al. (2023).
  • Noser, A. A., Shehadi, I. A., & Abdelmonsef, A. H. (2022).
  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Retrieved from [Link]

  • Shokat, K. M., et al. (2005).
  • ResearchHub. (2024).
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
  • Li, H., et al. (2025). Revisiting VEGF/VEGFR-2 signalling as an anticancer target and its inhibitor discovery: where are we and where should we go? Taylor & Francis.
  • An, Z. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • Royal Society of Chemistry. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • Schenone, S., et al. (2021).
  • PubMed. (2025).
  • Ravichandran, V. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences.
  • BenchChem. (2024). What are VEGFR2 antagonists and how do they work?
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Haws, A. W., et al. (2017).
  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
  • Karamboulas, C., et al. (2025).
  • Karamboulas, C., et al. (n.d.).
  • ResearchGate. (2026). (PDF)
  • PubMed. (2025). Revisiting VEGF/VEGFR-2 signaling as an anticancer target and its inhibitor discovery: Where are we and where should we go?
  • PubMed. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • NCBI. (2026). Gene ResultCDK2 cyclin dependent kinase 2 [ (human)].
  • Cancer Biology & Medicine. (2017).
  • NIH. (2010). Cell cycle regulation and anticancer drug discovery. PMC.
  • ACS Publications. (2020).
  • NIH. (2026). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. PMC.
  • Google Patents. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

purification of 1-(Fluoromethyl)pyrazole by column chromatography

Welcome to the Technical Support Center for the purification of fluorinated N-heterocycles. This guide is specifically designed for drug development professionals and synthetic chemists working with 1-(fluoromethyl)pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of fluorinated N-heterocycles. This guide is specifically designed for drug development professionals and synthetic chemists working with 1-(fluoromethyl)pyrazole .

The strategic introduction of fluorine into nitrogen-containing five-membered heterocycles is a cornerstone of modern medicinal chemistry, significantly enhancing metabolic stability, membrane permeability, and binding affinity[1]. However, the isolation of these compounds—particularly low-molecular-weight derivatives like 1-(fluoromethyl)pyrazole—presents unique chromatographic and handling challenges.

Below, you will find a comprehensive breakdown of the physicochemical properties, a step-by-step purification methodology, and an expert-level troubleshooting FAQ to ensure high-yield recovery of your target compound.

Physicochemical Profiling

Understanding the physical properties of 1-(fluoromethyl)pyrazole is critical before attempting purification. The addition of the fluoromethyl group removes the hydrogen-bond donating capability of the pyrazole N-H, drastically altering both its polarity and volatility compared to the starting material.

Table 1: Key Properties for Chromatographic Planning

PropertyValue / DescriptionChromatographic Implication
CAS Number 117598-42-2N/A
Molecular Weight 100.10 g/mol High volatility; prone to loss under vacuum.
Boiling Point ~130–140 °C (Est.)Highly volatile. (Analogous to 1-methylpyrazole at 127 °C[2]).
H-Bond Donor NoneWeak interaction with silica; elutes rapidly.
H-Bond Acceptor Yes (N2 atom, F atom)Moderate interaction with polar mobile phases.
UV Activity Active (210–254 nm)Easily detectable via standard UV TLC lamps.

Purification Workflow & Separation Logic

Workflow Start Crude Reaction Mixture (1-FMP, Pyrazole, Alkylating Agent) TLC TLC Optimization (Target Rf ~0.3 for 1-FMP) Start->TLC Load Column Loading (Liquid load only - NO dry loading) TLC->Load Elute Flash Chromatography (Hexane/EtOAc Step Gradient) Load->Elute Analyze Fraction Analysis (UV 254 nm & KMnO4 Stain) Elute->Analyze Concentrate Controlled Concentration (Water bath <30°C, >200 mbar) Analyze->Concentrate Pure Pure 1-(Fluoromethyl)pyrazole Concentrate->Pure

Workflow for the isolation and purification of 1-(fluoromethyl)pyrazole.

Standard Operating Procedure: Normal-Phase Flash Chromatography

N-fluoromethylation reactions (typically utilizing reagents like fluoroiodomethane and Cs₂CO₃[3]) yield a crude mixture requiring careful separation. Follow this validated protocol to prevent product loss.

Step 1: Aqueous Workup Quench the reaction mixture with water. Extract with a low-boiling solvent such as Dichloromethane (DCM) or Diethyl Ether. Wash the organic layer extensively with brine to remove polar reaction solvents (e.g., DMF or MeCN). Dry over anhydrous Na₂SO₄ and filter.

Step 2: TLC Optimization Spot the crude extract alongside a pure pyrazole starting material standard. Develop the plate in a 3:1 (v/v) Hexane/Ethyl Acetate mixture. Visualize under UV light (254 nm). The 1-(fluoromethyl)pyrazole will appear as the faster-running spot (higher Rf) due to the lack of N-H hydrogen bonding.

Step 3: Column Packing & Loading Pack a glass column with standard normal-phase silica gel (230–400 mesh) using the slurry method in 100% Hexane. Critical Step: Concentrate your crude extract to a minimal volume (1-2 mL) at room temperature. Do not dry load the sample onto silica gel, as the extended vacuum required to remove the loading solvent will volatilize the product. Load the concentrated liquid directly onto the column head.

Step 4: Gradient Elution Begin elution with 100% Hexane (2-3 column volumes) to flush out non-polar impurities and residual alkylating agents. Gradually increase the polarity to 10% EtOAc, then 20% EtOAc in Hexane.

Step 5: Fraction Collection & Concentration Collect fractions and identify product-containing tubes via TLC. Combine the pure fractions in a round-bottom flask. Critical Step: Transfer to a rotary evaporator. Set the water bath to no higher than 25–30 °C . Maintain the vacuum strictly above 200 mbar when removing the Hexane/EtOAc mixture. Stop evaporation immediately once the solvent is removed to yield the pure 1-(fluoromethyl)pyrazole as a liquid.

Troubleshooting & FAQs

Q: I had >90% conversion by LC-MS, but my isolated yield after the column is extremely low (<20%). Where did my product go? A: The most common cause of yield loss for this specific compound is over-evaporation. 1-(Fluoromethyl)pyrazole is a low-molecular-weight (100.10 g/mol ), highly volatile liquid. For structural context, its non-fluorinated analog, 1-methylpyrazole, has a boiling point of just 127 °C[2]. The addition of the fluorine atom does not drastically increase the boiling point. If you use a standard rotary evaporation protocol (e.g., 40 °C water bath, <50 mbar vacuum), the product will rapidly co-evaporate with the solvent. You must concentrate at ambient temperature with a carefully controlled, weak vacuum.

Q: My product is co-eluting with unreacted pyrazole. How can I improve the resolution? A: This indicates your mobile phase is too polar. Unsubstituted pyrazole possesses a free N-H bond, making it a strong hydrogen-bond donor that interacts heavily with the silanol groups on silica gel. 1-(Fluoromethyl)pyrazole lacks this N-H bond, making it significantly less polar. Reduce the percentage of EtOAc in your eluent.

Q: Unreacted pyrazole is streaking into my product fractions. How do I fix this? A: Pyrazole is a weak base and can interact strongly with the mildly acidic silanol sites on the silica gel, causing peak tailing (streaking). If this streaking overlaps with your fast-eluting 1-(fluoromethyl)pyrazole, add 1% Triethylamine (TEA) to your mobile phase. The TEA will competitively bind to and deactivate the acidic silanol sites, sharpening the pyrazole band and preventing it from bleeding into your product fractions.

Mechanism Silica Silica Gel (Stationary Phase) Active Silanol Groups (-OH) FMP 1-(Fluoromethyl)pyrazole (No N-H bond, Weak Dipole) Silica->FMP Weak Interaction Pyr Unreacted Pyrazole (Strong N-H H-bonding) Silica->Pyr Strong H-Bond ElutionFMP Fast Elution (High Rf) FMP->ElutionFMP ElutionPyr Slow Elution / Streaking (Low Rf) Pyr->ElutionPyr

Mechanistic basis for the separation of 1-(fluoromethyl)pyrazole from unreacted pyrazole.

Q: Can I use reverse-phase (C18) chromatography instead of normal-phase silica? A: While chromatographically possible, reverse-phase chromatography is highly discouraged for this compound. Reverse-phase methods utilize aqueous mobile phases (e.g., Water/Acetonitrile). Removing water from the final fractions requires lyophilization or very high vacuum at elevated temperatures, which will almost certainly result in the total volatilization and loss of 1-(fluoromethyl)pyrazole. Normal-phase chromatography with low-boiling organic solvents is the only practical preparative method.

Q: Is the N-fluoromethyl group stable on the silica column? A: The N-CH₂F bond is generally stable under standard normal-phase conditions[3]. However, it can be sensitive to strong nucleophiles or highly acidic environments. Because standard silica gel is only mildly acidic, significant degradation during a standard flash column (15-30 minutes) is rare. Nevertheless, prolonged residence time on the column should be avoided; elute the product promptly and do not leave the compound sitting on the silica overnight.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Monofluoromethylation of N-Heterocyclic Compounds Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

side reactions in the synthesis of 1-(Fluoromethyl)pyrazole

Welcome to the Technical Support Center for the synthesis of 1-(Fluoromethyl)pyrazoles. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(Fluoromethyl)pyrazoles. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals. The introduction of a monofluoromethyl (–CH₂F) group onto the pyrazole nitrogen is a critical transformation for modulating lipophilicity, metabolic stability, and target binding affinity in pharmaceutical pipelines.

However, the synthesis is notoriously prone to side reactions, including regiochemical scrambling, over-alkylation, and product degradation. This center provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure synthetic success.

I. Mechanistic Pathway & Side Reaction Landscape

Understanding the causality of side reactions is the first step in preventing them. The N-fluoromethylation of pyrazoles typically proceeds via an Sₙ2 displacement of a fluoromethylating agent (e.g., ICH₂F or TsOCH₂F) by the pyrazole anion. Because the –CH₂F group is an N,F-acetal equivalent, it is inherently sensitive to hydrolytic cleavage.

Pathway Start NH-Pyrazole + F-CH2-X Intermediate Pyrazole Anion (Solvent-Separated) Start->Intermediate Base (e.g., Cs2CO3) Product 1-(Fluoromethyl)pyrazole (Target Product) Intermediate->Product SN2 Attack Fast Side3 Regioisomer (Steric/Electronic Mismatch) Intermediate->Side3 Competing Attack Side1 N-Hydroxymethyl Pyrazole (Hydrolysis) Product->Side1 H2O / Acidic Silica Degradation Side2 1,2-Bis(fluoromethyl) Pyrazolium (Quaternization) Product->Side2 Excess F-CH2-X

Reaction pathways and common side reactions in the N-fluoromethylation of pyrazoles.

II. Quantitative Troubleshooting Data

The choice of base and solvent fundamentally alters the reaction trajectory. Table 1 summarizes the quantitative impact of these parameters on the yield and side-product distribution during the fluoromethylation of a model unsymmetrical pyrazole (3-methylpyrazole).

Table 1: Influence of Reaction Parameters on 1-(Fluoromethyl)pyrazole Synthesis

ReagentBaseSolventTemp (°C)Target Yield (%)Regioselectivity (3-Me : 5-Me)Primary Side Reaction Observed
ICH₂FK₂CO₃DMF6042%1 : 1.5Reagent decomposition (formaldehyde formation)
ICH₂FNaHTHF0 to 2558%1 : 1.2Quaternization / Over-alkylation (12%)
TsOCH₂FCs₂CO₃DMF2581%1 : 4.8Hydrolysis during aqueous workup (8%)
ICH₂FCs₂CO₃MeCN2594% 1 : 5.1 None (<2% hydrolysis)

Data inference: The use of Cs₂CO₃ in acetonitrile (MeCN) at room temperature provides the highest yield and regioselectivity. This is due to the "cesium effect," which creates a highly nucleophilic, solvent-separated pyrazole anion that rapidly consumes the fluoromethylating agent before it can thermally degrade 1.

III. Frequently Asked Questions (FAQs)

Q1: Why is my 1-(fluoromethyl)pyrazole degrading into a hydroxymethyl derivative or free pyrazole during purification? A1: The N–CH₂F bond is highly polarized and functions similarly to a hemiaminal fluoride. Exposure to slightly acidic environments (like standard silica gel) or prolonged aqueous conditions protonates the pyrazole ring, facilitating the departure of the fluoride ion. This generates a highly reactive iminium intermediate that is immediately trapped by water to form 1-(hydroxymethyl)pyrazole, which subsequently collapses into formaldehyde and the free pyrazole. Solution: Always quench the reaction with a slightly basic aqueous buffer (e.g., sat. NaHCO₃) and perform chromatography using neutral alumina or silica gel that has been pre-treated with 1% triethylamine (Et₃N).

Q2: I am observing a significant amount of 1,2-bis(fluoromethyl)pyrazolium salt. How do I prevent this over-alkylation? A2: Over-alkylation (quaternization) occurs when the desired product acts as a nucleophile and attacks the remaining fluoromethylating agent. Although the electron-withdrawing nature of the –CH₂F group reduces the nucleophilicity of the adjacent nitrogen, a large excess of the reagent or prolonged reaction times will drive this side reaction. Solution: Strictly limit the fluoromethylating agent to 1.05–1.10 equivalents. Do not leave the reaction stirring overnight unmonitored; quench it immediately upon completion as verified by LC-MS.

Q3: How do I control regioselectivity when fluoromethylating an unsymmetrical pyrazole? A3: Regioselectivity in pyrazoles is governed by a delicate balance of steric hindrance and electronic distribution 2. Bulky substituents at the 3-position will sterically direct alkylation to the nitrogen adjacent to the less hindered 5-position. Solution: To maximize thermodynamic control and favor the less sterically hindered regioisomer, use a bulky base like Cs₂CO₃ in a polar aprotic solvent (MeCN). If you require the more sterically hindered isomer, alternative synthetic routes, such as the cycloaddition of fluorinated nitrile imines or 4-fluoromethylsydnones with alkynes, should be employed to build the ring around the fluoromethyl group rather than relying on direct N-alkylation.

Q4: My fluoroiodomethane (ICH₂F) seems unreactive, resulting in poor yields. What is happening? A4: Fluoroiodomethane is highly volatile (b.p. 53.4 °C) and prone to base-catalyzed degradation into formaldehyde and hydrogen iodide if the pyrazole nucleophile is not readily available. If you are heating the reaction above 40 °C with a weak base, the reagent is likely boiling off or degrading before alkylation can occur. Solution: Conduct the reaction at room temperature (20–25 °C) in a sealed vessel using a highly active base (Cs₂CO₃) to ensure the Sₙ2 attack outpaces reagent degradation. Alternatively, use fluoromethyl tosylate, which is less volatile 3.

IV. Self-Validating Experimental Protocols

To ensure reproducibility and prevent the side reactions detailed above, utilize this self-validating protocol for the N-fluoromethylation of pyrazoles.

Protocol: High-Yield N-Fluoromethylation using Fluoroiodomethane (ICH₂F)

Materials Required:

  • Pyrazole derivative (1.0 mmol, rigorously dried)

  • Fluoroiodomethane (ICH₂F) (1.1 mmol)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, anhydrous, finely powdered)

  • Acetonitrile (MeCN) (5.0 mL, anhydrous)

Step-by-Step Methodology:

  • Preparation: Purge a dry 20 mL reaction vial with argon. Add the pyrazole derivative (1.0 mmol) and anhydrous Cs₂CO₃ (1.5 mmol).

  • Solvent Addition: Inject 5.0 mL of anhydrous MeCN. Stir the suspension vigorously at room temperature (25 °C) for 15 minutes.

    • Self-Validation Checkpoint 1: The mixture should form a fine, homogenous-looking suspension. If the base clumps, it has absorbed moisture, which will lead to reagent hydrolysis. Discard and restart with fresh, oven-dried Cs₂CO₃.

  • Alkylation: Cool the vial briefly in a 10 °C water bath. Dropwise, add fluoroiodomethane (1.1 mmol) via a gas-tight syringe. Seal the vial tightly to prevent reagent evaporation and allow it to warm to 25 °C. Stir for 2 to 4 hours.

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS or TLC (Hexanes/EtOAc).

    • Self-Validation Checkpoint 2: The starting material must be >95% consumed. If unreacted pyrazole remains, do not heat the reaction (which causes reagent degradation). Instead, add a supplemental 0.1 mmol of ICH₂F and stir for an additional hour.

  • Quench and Extraction: Once complete, immediately quench the reaction by adding 5 mL of cold, saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Causality Note: The slightly basic quench prevents the acid-catalyzed hydrolysis of the newly formed N–CH₂F bond.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature <30 °C to prevent thermal degradation). Purify the crude residue via flash column chromatography using silica gel pre-treated with 1% Et₃N in the eluent.

    • Self-Validation Checkpoint 3: The isolated product should yield a clean ¹⁹F NMR spectrum with a characteristic doublet (or triplet depending on coupling) around -140 to -150 ppm, confirming the integrity of the fluoromethyl group.

V. References

  • Monofluoromethylation of N-Heterocyclic Compounds Source: National Institutes of Health (PMC) URL:[Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews Source: ACS Publications URL:[Link]

Sources

Troubleshooting

how to avoid difluoromethylation byproducts in synthesis

Welcome to the Technical Support Center for Difluoromethylation Workflows. The introduction of a difluoromethyl (-CF2H) group is a critical late-stage functionalization strategy in pharmaceutical and agrochemical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Difluoromethylation Workflows. The introduction of a difluoromethyl (-CF2H) group is a critical late-stage functionalization strategy in pharmaceutical and agrochemical development due to its ability to modulate lipophilicity, membrane permeability, and metabolic stability[1].

However, the highly reactive intermediates involved—particularly singlet difluorocarbene (:CF2)—frequently lead to complex byproduct profiles, including over-alkylation, dimerization, and hydrolysis[2],[3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding, selective difluoromethylation.

Mechanistic Overview: The Root of Byproduct Formation

To troubleshoot difluoromethylation, one must first understand the competing pathways of the difluorocarbene intermediate. The diagram below illustrates how reaction conditions dictate whether the carbene is successfully trapped by the nucleophile or lost to side reactions.

G Precursor Difluorocarbene Precursor (e.g., SCDA, TMSCF2Br) Carbene Singlet Difluorocarbene (:CF2) Precursor->Carbene Base / Heat / F- Desired Desired Product (R-OCF2H / R-SCF2H) Carbene->Desired + Substrate BP_Hydrolysis Hydrolysis Byproducts (CO, HF, Formates) Carbene->BP_Hydrolysis + H2O BP_Dimer Dimerization (Tetrafluoroethylene) Carbene->BP_Dimer + :CF2 (High Conc.) Substrate Nucleophile (R-OH / R-SH) Substrate->Desired Water Trace Moisture (H2O) Water->BP_Hydrolysis BP_OverAlk Over-Alkylation (Double/Triple Adducts) Desired->BP_OverAlk + Excess :CF2 + Free Phenol

Difluorocarbene generation and competing byproduct pathways in synthesis.

Troubleshooting FAQs

Q: Why am I observing double- and triple-addition adducts when difluoromethylating phenols? A: This is a classic over-alkylation issue. When generating difluorocarbene from precursors like sodium chlorodifluoroacetate (SCDA), the desired difluoromethyl ether product can be consumed by unreacted phenoxide to form double-addition adducts, which can further react to form triple-addition adducts[3]. Causality & Fix: This occurs when the instantaneous concentration of the substrate drops below the concentration of the highly reactive carbene. To prevent this, invert your addition sequence. Instead of adding base to a mixture of substrate and precursor, slowly dose a solution of the precursor and substrate into a hot suspension of the base (e.g., K2CO3 in DMF). This ensures the carbene is trapped immediately upon formation, keeping its steady-state concentration low and preventing over-alkylation[4].

Q: My reaction yields are low, and I detect significant amounts of formyl derivatives and ester cleavage. What went wrong? A: Your reaction environment is not strictly anhydrous. Singlet difluorocarbene is highly electrophilic and will rapidly react with trace moisture to form carbon monoxide (CO) and hydrogen fluoride (HF), or formyl byproducts[2]. Furthermore, if you are using strong bases (like NaOH) in the presence of water, base-sensitive functional groups like methyl esters will undergo rapid hydrolysis[4]. Causality & Fix: Flame-dry all glassware and use anhydrous, non-nucleophilic polar aprotic solvents (such as DMF or DMSO)[2]. Switch to a milder, anhydrous inorganic base like potassium carbonate (K2CO3), which provides sufficient basicity to deprotonate phenols without triggering ester hydrolysis[4].

Q: I am trying to difluoromethylate a β-keto amide, but I am getting a mixture of C- and O-alkylated products. How do I control regioselectivity? A: Ambident nucleophiles like β-keto amides are prone to poor C/O regioselectivity during electrophilic difluoromethylation. Causality & Fix: The selectivity is heavily dictated by the nature of the base and the carbene precursor. Using TMSCF2Br as the difluorocarbene source allows for precise control. By switching the base and utilizing phase-transfer catalysis (PTC), you can completely reverse the C/O selectivity. For instance, specific phase-transfer conditions can drive the reaction almost exclusively toward C-difluoromethylation (>99:1 C/O selectivity)[5].

Q: Why does my nucleophilic difluoromethylation using TMSCF2H fail, yielding mostly unreacted starting material and polymerized fluorocarbons? A: You are encountering the "Negative Fluorine Effect." Unlike the robust trifluoromethyl anion (CF3-), the difluoromethyl anion (CF2H-) generated from TMSCF2H is highly unstable due to the lower polarization of the C-Si bond[6]. Causality & Fix: CF2H- readily undergoes α-elimination of fluoride to form singlet difluorocarbene, which then dimerizes into tetrafluoroethylene or polymerizes[7]. To circumvent this, use a functionalized surrogate like difluoromethyl phenyl sulfone (PhSO2CF2H)[6]. The sulfonyl group stabilizes the carbanion for successful nucleophilic addition, and it can be subsequently removed via reductive desulfonylation (e.g., using magnesium metal)[6].

Quantitative Data: Reagent Selection & Byproduct Profiles

Selecting the correct difluoromethylating agent is the first line of defense against byproducts. The table below summarizes the causality of byproduct formation for common reagents and the necessary mitigation strategies.

ReagentReaction TypePrimary Byproduct RiskCausalityMitigation Strategy
Chlorodifluoromethane (Freon 22) Electrophilic (:CF2)Hydrolysis, Over-alkylationRequires strong aqueous bases (NaOH/KOH), leading to competitive reaction with water[8].Use phase-transfer catalysts; strict stoichiometric control.
Sodium chlorodifluoroacetate (SCDA) Electrophilic (:CF2)Double adducts, Thermal runawayGenerates equimolar CO2; rapid decomposition at high heat leads to carbene pooling[3].Dose reagent slowly into hot base suspension[4].
TMSCF2Br Electrophilic (:CF2)Dimerization (PTFE)Rapid fluoride-induced activation can outpace substrate trapping[5].Use mild activators (KHF2) or phase-transfer catalysis[9],[5].
PhSO2CF2H Nucleophilic (CF2H-)Desulfonylation failureStrong C-S bond resists cleavage after nucleophilic addition[6].Utilize optimized reductive desulfonylation (Mg/Hg or SmI2)[6].

Experimental Protocol: Safe & Scalable O-Difluoromethylation

The following protocol is engineered to prevent over-alkylation and thermal runaway when using Sodium chlorodifluoroacetate (SCDA) on a multikilogram scale. This methodology relies on a "reverse-dosing" self-validating system[4].

Step 1: Anhydrous Preparation

  • Flame-dry a reaction vessel equipped with an overhead stirrer, a reflux condenser, and a gas flow monitor.

  • Charge the vessel with anhydrous Potassium Carbonate (K2CO3, 2.0 equiv) and anhydrous DMF (2 volumes).

  • Heat the suspension to 95 °C under a strict nitrogen atmosphere.

Step 2: Reagent Dosing (Critical Step)

  • In a separate dry flask, dissolve the phenolic substrate (1.0 equiv) and SCDA (2.0 to 2.5 equiv) in anhydrous DMF (3 volumes).

  • Causality Check: Do not add base to this mixture. SCDA will not decompose without the base, preventing premature carbene formation.

  • Slowly dose the Substrate/SCDA solution into the hot K2CO3 suspension over 2–4 hours.

  • Self-Validation: Monitor the gas flow meter. The steady evolution of CO2 indicates the controlled generation of difluorocarbene. By keeping the addition rate slow, the concentration of SCDA remains higher than the substrate, but the instantaneous concentration of :CF2 remains low, effectively eliminating double-addition adducts[4].

Step 3: Reaction Monitoring & Quenching

  • Once dosing is complete, monitor the reaction for the cessation of CO2 evolution (typically <5 minutes post-addition). This validates the complete consumption of the SCDA precursor[3].

  • Cool the reaction mixture to room temperature.

Step 4: Workup & Byproduct Purging

  • Quench the reaction with water and extract with an organic solvent (e.g., MTBE).

  • Byproduct Removal: If trace double-addition adducts are detected, treat the organic layer with aqueous acid. This selectively hydrolyzes the unstable double-adducts back to the parent free phenol, which can then be easily washed away with an aqueous base extraction[3].

  • Dry the organic layer over MgSO4, filter, and concentrate to yield the pure difluoromethyl ether.

References

  • ACS Publications, "A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate". Available at: [Link]

  • Beilstein Archives, "Highly selective difluoromethylations of β-keto amides with TMSCF2Br under mild conditions". Available at: [Link]

  • CAS.cn, "Selective Fluoroalkylation of Organic Compounds by Tackling the “Negative Fluorine Effect”". Available at: [Link]

  • RSC Publishing, "Utilization of fluoroform for difluoromethylation in continuous flow". Available at: [Link]

  • ResearchGate, "Difluoromethylation of alcohols with TMSCF2Br in water". Available at:[Link]

  • WordPress (New Reactions), "Difluorocarbene: We're bringing it back". Available at:[Link]

Sources

Optimization

stability issues of 1-(Fluoromethyl)pyrazole under acidic or basic conditions

Welcome to the Technical Support Center for fluorinated azoles. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique stability challenges associated with 1-(fluoromethyl)pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated azoles. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique stability challenges associated with 1-(fluoromethyl)pyrazole under acidic and basic conditions.

While N-trifluoromethyl azoles exhibit robust aqueous stability, the N-monofluoromethyl ( N−CH2​F ) moiety is highly susceptible to hydrolysis and nucleophilic attack. This guide provides mechanistic insights, actionable troubleshooting FAQs, and validated protocols to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Overview & Visualizations

Understanding the causality behind the degradation of 1-(fluoromethyl)pyrazole is critical for preventing it. The N−CH2​F group acts similarly to a hemiaminal ether or an alkylating agent, making it uniquely vulnerable to both pH extremes.

G A 1-(Fluoromethyl)pyrazole (Intact) B Acidic Conditions (H+) A->B C Basic Conditions (OH-) A->C D Protonated N2 Pyrazolium (Activated Leaving Group) B->D E Nucleophilic Attack at CH2F (SN2 Pathway) C->E F Hydrolysis Products: Pyrazole + CH2O + HF D->F G Substitution Products: N-(Hydroxymethyl)pyrazole / Pyrazole E->G

Degradation pathways of 1-(Fluoromethyl)pyrazole in acid and base.

Part 2: Troubleshooting FAQs

Q1: Why does my 1-(fluoromethyl)pyrazole degrade completely during standard acidic workup (e.g., 1M HCl extraction)? Expert Insight: The N−CH2​F bond in pyrazoles is intrinsically labile compared to N−CF3​ groups (1)[1]. Under acidic conditions, the N2 atom of the pyrazole ring becomes protonated. This protonation transforms the pyrazole into an excellent leaving group. The N−CH2​F group then acts as a formaldehyde equivalent, rapidly undergoing hydrolysis to yield the parent free pyrazole, formaldehyde, and hydrofluoric acid (HF) (2)[2]. Actionable Solution: Avoid aqueous mineral acids during workup. If protonation is required for purification, use a mild, anhydrous acid (e.g., 1 eq. of anhydrous HCl in dioxane) at low temperatures (-78°C to 0°C), and minimize residence time.

Q2: I observe loss of the fluoromethyl group when using K2CO3 or NaOH during cross-coupling reactions. What is the mechanism? Expert Insight: Under basic conditions, the electrophilic carbon of the N−CH2​F group is highly susceptible to nucleophilic attack ( SN​2 ) by hydroxide or carbonate ions. Because the C-F bond in a monofluoromethyl group is less sterically shielded than in a CF3​ group, nucleophiles can displace the fluoride or the entire pyrazole ring, leading to N-(hydroxymethyl)pyrazole intermediates that rapidly collapse into free pyrazole and formaldehyde (3)[3]. Actionable Solution: Switch to non-nucleophilic organic bases (e.g., DIPEA, DBU) or use strictly anhydrous inorganic bases (e.g., Cs2​CO3​ in anhydrous acetonitrile or DMF) (4)[4]. Ensure all solvents are thoroughly degassed and dried.

Q3: How can I reliably monitor the stability of my N-fluoromethylated compounds during assay development? Expert Insight: Standard LC-MS with acidic mobile phases (e.g., 0.1% Formic Acid) will artificially degrade 1-(fluoromethyl)pyrazole during the run, leading to false-positive degradation results. Actionable Solution: Use 19F -NMR for real-time kinetic monitoring in deuterated buffer systems. For LC-MS, utilize a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) to preserve the N−CH2​F moiety during transit through the column.

Part 3: Quantitative Data Presentation

Table: Kinetic Stability Profile of 1-(Fluoromethyl)pyrazole across pH Ranges

pH ConditionBuffer System (Aqueous)Half-life ( t1/2​ ) at 25°CPrimary DegradantRecommended Action
pH 1.2 0.1 M HCl< 5 minutesFree Pyrazole, CH2​O , HFAvoid strong aqueous acids entirely.
pH 4.0 Acetate Buffer~2 hoursFree PyrazoleProcess quickly (<15 min) at 4°C.
pH 7.4 PBS> 24 hoursStableIdeal for biological assays.
pH 10.0 Carbonate Buffer~4 hoursFree Pyrazole, F− Use anhydrous bases instead.
pH 14.0 1 M NaOH< 10 minutesFree Pyrazole, F− Avoid strong aqueous bases.

Part 4: Self-Validating Experimental Protocol

Protocol: 19F -NMR Stability Assessment Assay for N-Fluoromethyl Azoles

Causality Check: This protocol relies on 19F -NMR rather than LC-MS to prevent mobile-phase-induced degradation, ensuring the observed degradation kinetics are strictly due to the buffer environment.

Step 1: Preparation of the Internal Standard Solution

  • Prepare a 50 mM stock solution of trifluoroethanol (TFE) in D2​O . TFE serves as a chemically stable, non-overlapping internal standard for 19F -NMR quantification.

Step 2: Preparation of the Analyte

  • Dissolve 1-(fluoromethyl)pyrazole in anhydrous DMSO- d6​ to a concentration of 100 mM.

  • Critical Control: Verify the purity of the stock at t=0 using 1H and 19F -NMR to ensure no pre-existing free pyrazole or fluoride ions are present.

Step 3: Incubation and Kinetic Sampling

  • In an NMR tube, combine 50 µL of the analyte stock, 50 µL of the TFE internal standard, and 400 µL of the target deuterated buffer (e.g., D2​O adjusted to pD 1.2 with DCl, or pD 10.0 with NaOD).

  • Immediately insert the tube into the NMR spectrometer pre-equilibrated to 25°C.

Step 4: Analytical Quantification

  • Acquire 19F -NMR spectra every 10 minutes for 2 hours.

  • Monitor the disappearance of the N−CH2​F signal (typically around -150 to -160 ppm) and the appearance of the free fluoride signal (around -120 ppm).

  • Integrate the N−CH2​F peak relative to the TFE internal standard (-77 ppm) to calculate the half-life ( t1/2​ ) using first-order decay kinetics.

Part 5: References

  • Fluorinated Pyrazoles: From Synthesis to Applications - Chemical Reviews (ACS Publications). 3

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - The Journal of Organic Chemistry (ACS Publications). 1

  • Access to N‐Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides, and Related Derivatives - ResearchGate. 2

  • Monofluoromethylation of N-Heterocyclic Compounds - MDPI. 4

Sources

Troubleshooting

removing unreacted starting material from 1-(Fluoromethyl)pyrazole product

Resolution Center: 1-(Fluoromethyl)pyrazole Synthesis & Purification Welcome to the Technical Support Center for the synthesis and purification of fluorinated N-heterocycles. This guide is specifically engineered for res...

Author: BenchChem Technical Support Team. Date: March 2026

Resolution Center: 1-(Fluoromethyl)pyrazole Synthesis & Purification

Welcome to the Technical Support Center for the synthesis and purification of fluorinated N-heterocycles. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 1-(fluoromethyl)pyrazole from common unreacted starting materials, such as pyrazole or 1-(hydroxymethyl)pyrazole.

Rather than relying on trial-and-error, this guide establishes a self-validating purification framework grounded in the fundamental physicochemical differences between your starting materials and your target product.

Part 1: Mechanistic Causality – The "Why" Behind the Separation

To design an effective purification strategy, we must first analyze the electronic and structural changes that occur upon N-fluoromethylation.

When a free pyrazole is converted to 1-(fluoromethyl)pyrazole, two critical transformations occur:

  • Ablation of Hydrogen Bonding: The starting pyrazole possesses a free N–H bond, making it both a strong hydrogen-bond donor and acceptor. Alkylation replaces this proton, leaving the product as a weak hydrogen-bond acceptor only. If your starting material is 1-(hydroxymethyl)pyrazole, the deoxofluorination removes the highly protic primary hydroxyl group[1].

  • Inductive Deactivation (-I Effect): The highly electronegative fluorine atom in the –CH₂F group exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the pyrazole core, significantly lowering the basicity of the remaining N2 nitrogen compared to the unsubstituted starting material.

These two factors dictate that 1-(fluoromethyl)pyrazole will be significantly less polar, less basic, and more volatile than its starting materials. We exploit these exact three vectors for purification.

Physicochemical Comparison Table
CompoundTLC Polarity (Rf in 1:1 Hex/EtOAc)Basicity (pKa of conjugate acid)H-Bonding CapabilityVolatility Profile
Pyrazole Low (Rf ~0.15)~2.5Strong Donor & AcceptorLow (BP ~188 °C)
1-(Hydroxymethyl)pyrazole Very Low (Rf ~0.05)~2.0Strong Donor & AcceptorLow (Decomposes before boiling)
1-(Fluoromethyl)pyrazole High (Rf ~0.65)< 1.0 (Due to -I effect)Acceptor OnlyHighly Volatile

Part 2: Purification Decision Workflow

Depending on your synthetic route, the nature of the unreacted starting material dictates the optimal purification path.

PurificationWorkflow Crude Crude Reaction Mixture 1-(Fluoromethyl)pyrazole + SM Decision Which Starting Material (SM) was used? Crude->Decision SM_Pyr Pyrazole (N-H) Highly Basic & Polar Decision->SM_Pyr Direct Alkylation SM_HMP 1-(Hydroxymethyl)pyrazole Protic & Polar Decision->SM_HMP Deoxofluorination Ext_Pyr Acid-Base Extraction (Wash with 1M HCl) SM_Pyr->Ext_Pyr Chrom_HMP Silica Gel Chromatography (Hexane/EtOAc) or Water Wash SM_HMP->Chrom_HMP Org_Layer Organic Layer (Retains Product) Ext_Pyr->Org_Layer Aq_Layer Aqueous Layer (Protonated Pyrazole) Ext_Pyr->Aq_Layer Eluate Early Eluting Fractions (Product) Chrom_HMP->Eluate Retained Retained on Column (H-bonded SM) Chrom_HMP->Retained

Caption: Decision matrix for isolating 1-(fluoromethyl)pyrazole based on the starting material used.

Part 3: Troubleshooting FAQs

Q1: I am using direct alkylation of pyrazole with a fluoromethylating agent. How do I remove the large excess of unreacted pyrazole without using column chromatography? A1: Leverage the basicity differential. Unsubstituted pyrazole is basic enough to be protonated by 1M HCl, driving it into the aqueous phase. The 1-(fluoromethyl)pyrazole, deactivated by the fluorine atom, remains largely unprotonated and stays in the organic phase. See Protocol A below.

Q2: My synthetic route utilizes the deoxofluorination of 1-(hydroxymethyl)pyrazole using CsF/MsF or DAST[1]. The crude NMR shows ~15% starting material. What is the best removal strategy? A2: Focus on hydrogen bonding. 1-(Hydroxymethyl)pyrazole has a primary alcohol that binds strongly to silica gel (silanol groups) and is highly water-soluble. A simple aqueous wash will remove the bulk of it, and a short silica plug will irreversibly trap any remainder while the fluorinated product elutes rapidly. See Protocol B below.

Q3: I successfully removed the starting material, but my isolated yield of 1-(fluoromethyl)pyrazole is extremely low (<20%), even though LCMS showed high conversion[2]. Where did my product go? A3: You likely lost it to the vacuum pump. The introduction of the fluoromethyl group removes the hydrogen-bond donating ability of the pyrazole N–H, drastically lowering the boiling point[2]. 1-(Fluoromethyl)pyrazole is highly volatile. Never subject this product to high vacuum (<10 mbar) or elevated rotary evaporator bath temperatures (>25 °C) during solvent removal.

Part 4: Validated Experimental Protocols

Protocol A: Acid-Wash Extraction (For Pyrazole Removal)

This protocol is a self-validating system: the pH of the aqueous layer confirms the protonation state, while TLC confirms the phase distribution.

  • Dilution: Dissolve the crude reaction mixture in a non-polar, water-immiscible solvent (e.g., Diethyl Ether or Dichloromethane). Note: Ether is preferred as it limits the solubility of protonated pyrazole compared to DCM.

  • Acidic Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of cold 1M HCl.

  • Agitation & Separation: Shake vigorously and vent. Allow the layers to separate completely. The unreacted pyrazole is now protonated (pyrazolium chloride) and resides in the lower aqueous layer (if using ether as the organic phase).

  • Validation (The Self-Check): Spot both the organic and aqueous layers on a TLC plate (elute with 1:1 Hexane/EtOAc). You should observe the high-Rf product exclusively in the organic lane, and the low-Rf starting material exclusively in the aqueous lane.

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to remove residual acid, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate carefully on a rotary evaporator. Critical: Keep the water bath at ≤ 25 °C and pressure ≥ 150 mbar to prevent volatilization of the product.

Protocol B: Silica Gel Flash Chromatography (For 1-(Hydroxymethyl)pyrazole Removal)

This protocol capitalizes on the massive polarity gap caused by the loss of the hydroxyl group[1].

  • Sample Loading: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM). Load directly onto a pre-equilibrated silica gel column (equilibrated in 90:10 Hexane/EtOAc).

  • Elution Strategy: Begin elution with 90:10 Hexane/EtOAc. The 1-(fluoromethyl)pyrazole lacks hydrogen-bond donors and will elute near the solvent front (Rf ~0.65).

  • Trapping the Impurity: The unreacted 1-(hydroxymethyl)pyrazole will remain firmly stuck at the baseline under these non-polar conditions due to strong hydrogen bonding between its –OH group and the stationary phase.

  • Fraction Analysis: Monitor fractions by TLC (UV active at 254 nm) or GC-MS.

  • Concentration: Combine product-containing fractions and concentrate under mild vacuum conditions (Bath: 20 °C, Pressure: >150 mbar).

Sources

Optimization

scale-up challenges for 1-(Fluoromethyl)pyrazole synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 1-(Fluoromethyl)pyrazoles. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, focusing instead on the mec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1-(Fluoromethyl)pyrazoles. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, focusing instead on the mechanistic causality, safety profiles, and thermodynamic controls required to transition this chemistry from the milligram bench-scale to multi-gram or kilogram production.

The introduction of a fluoromethyl (–CH₂F) group onto the pyrazole nitrogen fundamentally alters the molecule's lipophilicity, metabolic stability, and binding affinity, making it a highly desirable motif in modern drug development[1]. However, scaling this transformation introduces severe challenges related to reagent instability, regioselectivity, and hazardous byproducts[2][3].

Part I: Troubleshooting & Causality FAQs

Q1: During scale-up, my yield drops significantly, and I observe the formation of formaldehyde and hydrogen fluoride (HF). What is the mechanistic cause, and how do I prevent it? The Causality: This is a classic symptom of using unstable fluoromethylating agents like fluoromethanol (CH₂FOH). Under standard reaction conditions, fluoromethanol undergoes rapid thermodynamic decomposition into formaldehyde and highly corrosive HF gas[2]. At a small scale, this degradation might only result in a minor yield penalty, but at scale, the accumulation of HF rapidly drops the pH, protonating the pyrazole substrate and completely halting the nucleophilic substitution. The Solution: Abandon direct use of fluoromethanol for scale-up. Instead, transition to electrophilic monofluoromethylating reagents such as fluoriodomethane (ICH₂F) or fluoromethyl tosylate (CH₂FOTs). ICH₂F is commercially available (b.p. 53.4 °C) and highly effective for the N-fluoromethylation of pyrazoles in the presence of bases like Cs₂CO₃ or KOH[3]. If ICH₂F is restricted, utilize an in situ generation strategy where a stable precursor (e.g., a fluoroformate ester) is controlled via slow continuous dosing[2].

Q2: I am working with an unsymmetrical pyrazole and getting a near 1:1 mixture of 1-(fluoromethyl)-3-R-pyrazole and 1-(fluoromethyl)-5-R-pyrazole. How can I drive regioselectivity at scale? The Causality: The two nitrogen atoms in the pyrazole ring share similar electronic properties, and deprotonation yields a resonance-stabilized pyrazolide anion where both N1 and N2 are highly nucleophilic[4]. At elevated temperatures (often required to force sluggish scale-up reactions), thermodynamic control dominates, leading to a mixture of regioisomers regardless of the starting tautomeric ratio. The Solution: Regioselectivity must be enforced through steric gating and counter-ion coordination.

  • Base Selection: Switch from K₂CO₃ to Cs₂CO₃. The larger cesium cation coordinates differently with the pyrazolide anion, often increasing the steric bulk around one nitrogen and driving alkylation to the less hindered site[3].

  • Temperature Control: Maintain the reaction strictly at or below 20 °C to favor the kinetically preferred isomer.

  • Skeletal Editing: If direct alkylation fails, consider synthesizing the pyrazole core after the fluoromethyl group is installed, using a[3 + 2] cycloaddition of fluorinated nitrile imines with chalcones[5][6].

Q3: How do I safely manage the exothermic profile of ICH₂F reactions during multi-gram synthesis? The Causality: The S_N2 displacement of iodine by the pyrazolide anion is highly exothermic. In a batch reactor, dumping the electrophile into the basic pyrazole solution causes a rapid temperature spike, which accelerates the volatile loss of ICH₂F (b.p. 53.4 °C) and promotes multi-alkylation or decomposition. The Solution: Implement a self-validating continuous or semi-batch dosing protocol. Load the pyrazole and base into the reactor, chill to 0–5 °C, and dose the ICH₂F via a syringe pump. Validate the reaction progression by monitoring the internal temperature; the dosing rate must be dynamically linked to the reactor's cooling capacity to ensure the internal temperature never exceeds 15 °C.

Part II: Quantitative Data & Reagent Selection

To standardize your scale-up approach, consult the following data table comparing the kinetic and safety profiles of common fluoromethylating agents.

Fluoromethylating AgentReactivity / Yield PotentialScale-Up StabilityPrimary ByproductsRecommended Base
Fluoromethanol (CH₂FOH) Low (Decomposes rapidly)Very PoorFormaldehyde, HFN/A (Avoid at scale)
Fluoriodomethane (ICH₂F) High (70–95% yield)ExcellentIodide saltsCs₂CO₃ or KOH
Fluoromethyl Tosylate Moderate to HighGoodTosylate saltsK₂CO₃ or NaH
CH₂F Radicals (Photoredox) High (Specific substrates)Moderate (Requires flow)VariesIr-based catalysts

Data synthesized from comparative fluoromethylation studies[2][3].

Part III: Validated Experimental Methodologies

Protocol: Multi-Gram N-Fluoromethylation of Pyrazoles using Fluoriodomethane (ICH₂F)

This protocol is a self-validating system designed for a 50-gram scale, utilizing ICH₂F and Cs₂CO₃ to maximize regiocontrol and yield[3].

Materials:

  • Unsymmetrical Pyrazole derivative (1.0 equiv, e.g., 3-methyl-1H-pyrazole)

  • Fluoriodomethane (ICH₂F) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv, finely milled)

  • Anhydrous Acetonitrile (MeCN) (10 volumes)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a jacketed glass reactor with N₂ for 30 minutes. Validation check: Ensure internal moisture is <100 ppm via Karl Fischer titration to prevent ICH₂F hydrolysis.

  • Substrate Loading: Charge the reactor with the pyrazole derivative (1.0 equiv) and anhydrous MeCN (10 vol). Stir at 250 rpm until fully dissolved.

  • Base Addition: Add finely milled Cs₂CO₃ (1.5 equiv) in a single portion. Stir the suspension at 20 °C for 45 minutes to ensure complete deprotonation. Validation check: A distinct color change or thickening of the slurry indicates the formation of the pyrazolide anion.

  • Temperature Modulation: Chill the reactor jacket until the internal reaction mixture reaches 0–5 °C.

  • Electrophile Dosing (Critical Step): Load ICH₂F (1.2 equiv) into a sealed addition funnel or syringe pump. Dose into the reactor at a rate of 0.5 volumes/hour. Validation check: Monitor internal temperature. If T > 10 °C, pause dosing immediately until cooling recovers.

  • Reaction Monitoring: Once dosing is complete, allow the reactor to slowly warm to 20 °C over 2 hours. Validation check: Pull an aliquot and analyze via ¹⁹F NMR. The reaction is complete when the ICH₂F signal (approx. -210 ppm) disappears and the product –CH₂F signal (approx. -150 to -170 ppm, depending on substituents) plateaus.

  • Quench and Workup: Quench the reaction by adding 5 volumes of saturated aqueous NaHCO₃ to neutralize any trace HF. Extract with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel chromatography or crystallization to separate any trace regioisomers.

Part IV: Mandatory Visualizations

Regioselectivity Logic Tree

The following diagram illustrates the mechanistic pathway and thermodynamic/kinetic controls dictating the regioselectivity of N-fluoromethylation in unsymmetrical pyrazoles.

Regioselectivity Unsym_Pyrazole Unsymmetrical Pyrazole (Tautomeric Mixture) Base_Addition Base Addition (Cs2CO3) (Deprotonation) Unsym_Pyrazole->Base_Addition Pyrazolide_Ion Pyrazolide Anion (Resonance Stabilized) Base_Addition->Pyrazolide_Ion Electrophile Add ICH2F (Electrophilic Attack) Pyrazolide_Ion->Electrophile Regio_1 1-(Fluoromethyl)-3-R-pyrazole (Sterically Favored / Kinetic) Electrophile->Regio_1 Bulky Base (Cs+) / Low Temp (0°C) Regio_2 1-(Fluoromethyl)-5-R-pyrazole (Sterically Hindered / Thermo) Electrophile->Regio_2 Small Base (K+) / High Temp (60°C)

Caption: Logic tree detailing the thermodynamic and kinetic controls for regioselective N-fluoromethylation.

Scale-up Workflow and Exotherm Control

This diagram maps the physical workflow of the scale-up protocol, highlighting critical safety and validation checkpoints.

Workflow Step1 Step1 Step2 Step 2 Substrate & Cs2CO3 Loading (MeCN Solvent) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4 19F NMR Validation (Disappearance of -210 ppm peak) Step3->Step4 Step5 Step 5 NaHCO3 Aqueous Quench (Trace HF Scavenging) Step4->Step5 Step6 Step 6 Phase Separation & Isolation (Chromatography/Crystallization) Step5->Step6

Caption: Step-by-step workflow for the safe, multi-gram scale-up of 1-(fluoromethyl)pyrazole synthesis.

References

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at:[Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews - ACS Publications. Available at:[Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters - ACS Publications. Available at:[Link]

  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles - PMC - NIH. Available at:[Link]

  • Monofluoromethylation of N-Heterocyclic Compounds - PMC - NIH. Available at:[Link]

Sources

Troubleshooting

Process Chemistry Support Center: Managing Exotherms in Fluoromethylation

Welcome to the Technical Support Center for organofluorine synthesis. As a Senior Application Scientist, I have designed this diagnostic guide to address the most critical bottleneck in fluoromethylation and trifluoromet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organofluorine synthesis. As a Senior Application Scientist, I have designed this diagnostic guide to address the most critical bottleneck in fluoromethylation and trifluoromethylation scale-up: thermal management .

Fluoromethylation reactions are notoriously energetic. Transitioning these protocols from discovery-scale milligrams to process-scale kilograms requires a fundamental shift in how we handle thermodynamics, reagent selection, and reactor engineering. Below is our curated Q&A troubleshooting guide and self-validating methodology to ensure your syntheses remain safe, scalable, and high-yielding.

Section 1: The Thermodynamics of Fluorination (FAQ)

Q: Why do my fluoromethylation reactions frequently result in thermal runaway or "black tar" when scaling up from batch vials to larger reactors?

A: The causality lies in the fundamental thermodynamics of the carbon-fluorine (C-F) bond and the reagents required to install it. Fluorine forms the strongest single bond to carbon in organic chemistry. To drive this installation, fluoromethylating agents must be highly reactive, high-energy species.

When these reagents are activated, their decomposition releases massive amounts of energy. If the heat generation rate exceeds the heat removal capacity of your vessel (which scales poorly in batch reactors due to the decreasing surface-area-to-volume ratio), the reaction temperature spikes. This triggers an autocatalytic decomposition of the remaining reagent, leading to a runaway exotherm, substrate degradation ("black tar"), and potential vessel rupture.

Table 1: Quantitative Exothermic Decomposition Energies of Common Fluoromethylating Reagents

ReagentReagent TypeExothermic Decomposition Energy (ΔH_D)Relative Safety Profile
Togni's Reagent I (Acid) Hypervalent Iodine37.9 kcal/molModerate/High Risk (Impact sensitive)
Togni's Reagent II (Alcohol) Hypervalent Iodine62.3 kcal/molHigh Risk (Autocatalytic decomposition)
Chen's Reagent Difluorocarbene PrecursorHighly ExothermicModerate Risk (Requires controlled addition)
Umemoto's Reagent Sulfonium SaltLowModerate (Safer but cost-prohibitive on scale)
TT-CF3+OTf– Thianthrenium SaltMinimalHigh (Thermally stable, scalable)
Section 2: Reagent Troubleshooting & Selection

Q: I am currently using Togni's Reagent II for electrophilic trifluoromethylation, but safety tests show it is autocatalytic. What are my alternatives for safer batch scale-up?

A: Togni's reagents are excellent for discovery but pose severe risks on scale due to their high exothermic decomposition energies (up to 62.3 kcal/mol) 1. For safer batch operations, you must transition to reagents with higher thermal stability and lower decomposition energy.

I highly recommend evaluating Trifluoromethyl Thianthrenium Triflate (TT-CF3+OTf–). Unlike hypervalent iodine, the thianthrene radical cation provides exceptional stability. Differential Scanning Calorimetry (DSC) shows that TT-CF3+OTf– releases significantly less energy upon decomposition, completely avoiding the autocatalytic runaway profile of Togni's reagents while maintaining broad reactivity2.

G Req Select CF3 Reagent Togni Togni's Reagents (Hypervalent Iodine) Req->Togni High Reactivity Umemoto Umemoto's Reagent (Sulfonium) Req->Umemoto Moderate TTCF3 TT-CF3+OTf- (Thianthrenium) Req->TTCF3 High Safety Risk Explosion Hazard on Scale-up Togni->Risk ΔHD > 60 kcal/mol Safe1 Safe but Expensive Umemoto->Safe1 Lower Exotherm Safe2 Scalable & Stable TTCF3->Safe2 High Stability

Fig 1. Decision matrix for trifluoromethylating reagents based on thermal stability and safety.

Section 3: Engineering Controls - Continuous Flow Solutions

Q: We are attempting a difluoromethylation using Chen's Reagent (FSO2CF2CO2Me) and copper, but the exotherm is unmanageable in our 5-liter batch reactor. How can we re-engineer this?

A: Chen's reagent is a highly effective difluorocarbene source, but its decomposition is notoriously exothermic3. In a 5-liter batch reactor, the surface-area-to-volume ratio is too low to dissipate this heat effectively, leading to mass transfer limitations and localized hot spots.

The definitive solution is transitioning to Continuous Flow Chemistry . Microreactors possess an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous heat transfer. By continuously pumping small volumes of reagents through a cooled reaction zone, you physically separate the generation of the reactive intermediate from bulk accumulation, entirely neutralizing the risk of a macroscopic thermal runaway4. Specialized high-nickel alloy flow reactors are heavily utilized to manage both the corrosive nature and high exothermicity of these systems 5.

G cluster_batch Batch Reactor (Poor Heat Transfer) cluster_flow Continuous Flow (High Surface Area) Start Fluoromethylation Reaction Initiation HeatBuild Localized Heat Accumulation Start->HeatBuild Batch HeatDiss Rapid Heat Dissipation (Microreactor) Start->HeatDiss Flow Decomp Autocatalytic Reagent Decomposition HeatBuild->Decomp Runaway Thermal Runaway / Tar Formation Decomp->Runaway Controlled Controlled C-CF3 Bond Formation HeatDiss->Controlled Product High Yield Product Controlled->Product

Fig 2. Heat management pathways comparing batch thermal runaway to controlled continuous flow.

Section 4: Self-Validating Experimental Protocol

Protocol: Continuous Flow Electrophilic Difluoromethylation using Fluoroform (CHF3)

Objective: Safe, scalable synthesis of α-difluoromethyl-amino acids avoiding batch gas-accumulation hazards. This protocol utilizes a self-validating feedback loop to ensure thermal control.

Step 1: System Priming & Dehydration Flush the microreactor system (e.g., PFA tubing, 1.0 mm inner diameter) with anhydrous DMF at a flow rate of 0.5 mL/min for 20 minutes. Validation: Monitor the inline moisture sensor; proceed only when H2O < 50 ppm. Moisture causes premature quenching of the base, leading to unreacted starting material.

Step 2: Reagent Preparation Prepare a 0.5 M solution of the protected α-amino acid substrate and a 1.0 M solution of base (e.g., KHMDS) in anhydrous THF. Keep solutions under an argon atmosphere.

Step 3: Gas-Liquid Mixing Introduce fluoroform (CHF3) gas via a Mass Flow Controller (MFC) at 2.0 standard cubic centimeters per minute (sccm) into a T-mixer. Concurrently, pump the substrate/base solution into the T-mixer to create a segmented gas-liquid flow. Causality: Segmented flow creates internal vortices within the liquid slugs, drastically improving mass transfer between the gaseous CHF3 and the liquid substrate, ensuring rapid reaction kinetics.

Step 4: Thermal Regulation (The Reaction Zone) Submerge the primary residence coil in a cooling bath strictly maintained at -20 °C. Causality: The deprotonation of CHF3 and subsequent difluorocarbene insertion is highly exothermic. The high surface-area-to-volume ratio of the flow coil instantly dissipates this heat into the cooling bath, preventing difluorocarbene dimerization or thermal runaway. Validation: Utilize inline IR spectroscopy at the end of the residence coil. Ensure the disappearance of the substrate C=O stretch before the stream enters the quench module.

Step 5: Inline Quench Direct the reactor effluent into an inline quenching module containing aqueous NH4Cl (pumped at 1.0 mL/min). Causality: Immediate neutralization of excess base halts the reaction precisely at the desired residence time, preventing over-alkylation or decomposition of the product.

Step 6: Isolation & Final Validation Collect the biphasic mixture in a receiving flask. Separate the organic layer, dry over Na2SO4, and concentrate under reduced pressure. Validation: Run a crude 19F NMR. A clean doublet around -120 ppm confirms successful difluoromethylation. If complex multiplets are observed, the residence time was too long, leading to over-reaction; increase the total flow rate by 10% in the next run.

References
  • Source: nih.
  • Source: ethz.
  • Source: cas.
  • Source: sravathi.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 1-(Fluoromethyl)pyrazole: HPLC vs. Elemental Analysis

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible results. In the case of novel heterocyclic compounds l...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible results. In the case of novel heterocyclic compounds like 1-(Fluoromethyl)pyrazole, a versatile building block in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a fundamental requirement for its application in sensitive biological assays and as a precursor for active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth comparison of two orthogonal and complementary analytical techniques for the validation of 1-(Fluoromethyl)pyrazole purity: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis. We will delve into the causality behind experimental choices, present detailed protocols, and offer a critical evaluation of each method's strengths and limitations, supported by experimental data and authoritative references.

The Imperative of Purity for 1-(Fluoromethyl)pyrazole

The introduction of a fluoromethyl group into a pyrazole scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety in drug design.[2] However, the synthesis of 1-(Fluoromethyl)pyrazole can introduce a variety of impurities, including starting materials, by-products from incomplete reactions or side reactions, and degradation products. These impurities can have unintended biological consequences, interfere with analytical readouts, and compromise the integrity of research findings. Therefore, a robust analytical strategy to confirm the purity of 1-(Fluoromethyl)pyrazole is paramount.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of a compound from its potential impurities.[3][4] The technique's power lies in its ability to separate molecules based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like 1-(Fluoromethyl)pyrazole, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

Experimental Protocol: RP-HPLC Purity Determination

This protocol is designed to provide a robust and reproducible method for assessing the purity of 1-(Fluoromethyl)pyrazole.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)The C18 stationary phase provides excellent retention and separation for moderately polar compounds like 1-(Fluoromethyl)pyrazole.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe use of a buffered aqueous mobile phase (A) and an organic modifier (B) allows for the effective elution of the analyte. Formic acid helps to protonate silanol groups on the stationary phase, improving peak shape, and provides a source of protons for mass spectrometry (MS) detection if coupled.
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-35 min: 80% to 20% B35-40 min: 20% BA gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities, from highly polar starting materials to less polar by-products. The re-equilibration step ensures reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 220 nmPyrazole derivatives typically exhibit UV absorbance in this region. A PDA detector can be used to scan a range of wavelengths to identify the optimal wavelength for detection and to check for co-eluting impurities.
Injection Volume 10 µLA standard injection volume to avoid column overload and ensure sharp peaks.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-(Fluoromethyl)pyrazole and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Interpretation and Purity Calculation:

The purity of the 1-(Fluoromethyl)pyrazole sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

According to ICH Q3A guidelines, any impurity with an area greater than 0.05% should be reported, and impurities above 0.10% may require identification and qualification.[5]

Elemental Analysis: A Fundamental Assessment of Composition

Elemental analysis (EA), specifically CHN analysis, is a classical technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[6] The principle involves the complete combustion of the sample in an oxygen-rich environment, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂). The purity of the compound is inferred by comparing the experimentally determined elemental composition to the theoretical values calculated from its molecular formula (C₄H₅FN₂).

Experimental Protocol: CHN Elemental Analysis

Instrumentation:

  • A modern CHN elemental analyzer equipped with a microbalance.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the finely ground and dried 1-(Fluoromethyl)pyrazole sample into a tin capsule.

  • Combustion: The sample is introduced into a high-temperature (typically ~900-1000°C) combustion furnace with a stream of pure oxygen. This process ensures the complete conversion of the sample to its elemental gases.

  • Reduction and Separation: The combustion gases are then passed through a reduction furnace to convert any nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the initial sample weight.

Theoretical Composition of 1-(Fluoromethyl)pyrazole (C₄H₅FN₂):

  • Carbon (C): 48.00%

  • Hydrogen (H): 5.04%

  • Nitrogen (N): 27.99%

  • Fluorine (F): 18.98%

Purity Interpretation: A common acceptance criterion for purity by elemental analysis is a deviation of no more than ±0.4% from the theoretical values for each element.

Comparative Analysis: HPLC vs. Elemental Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Elemental Analysis (EA)
Principle Separation based on differential partitioning between mobile and stationary phases.Combustion followed by detection of elemental gases (CO₂, H₂O, N₂).
Information Provided Provides a profile of all UV-active components in the sample, including the main compound and any impurities. Offers quantitative data on the relative amounts of each component.Provides the bulk elemental composition (C, H, N) of the sample. Purity is inferred from the deviation from the theoretical composition.
Specificity for Organic Impurities High. Can separate and quantify structurally similar impurities, isomers, and degradation products.Low to Moderate. Cannot detect impurities with the same elemental composition as the main compound (isomers). Insensitive to impurities that do not contain C, H, or N.
Detection of Inorganic Impurities Limited. Generally does not detect inorganic salts or residual catalysts unless they are UV-active or detected by a specific detector (e.g., conductivity).Indirect. The presence of inorganic impurities will lead to lower than expected percentages for C, H, and N.
Sensitivity High. Can detect impurities at levels below 0.05%.Lower. The ±0.4% acceptance criterion corresponds to a significant amount of impurity if it has a different elemental composition.
Quantitative Accuracy High. With proper calibration, can provide accurate quantification of the main compound and its impurities.High for elemental composition. However, the translation to absolute purity can be misleading.
Throughput Moderate. A typical run time is 20-40 minutes per sample.High. A single analysis takes only a few minutes.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate EA_Workflow cluster_prep_ea Sample Preparation cluster_analysis_ea Elemental Analysis cluster_data_ea Data Analysis weigh_ea Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin weigh_ea->encapsulate combust Combustion (~1000°C) encapsulate->combust separate_gas Gas Separation (GC) combust->separate_gas detect_gas TCD Detection separate_gas->detect_gas calculate_percent Calculate %C, %H, %N detect_gas->calculate_percent compare Compare to Theoretical calculate_percent->compare

Caption: Workflow for Elemental Analysis of 1-(Fluoromethyl)pyrazole.

Conclusion: A Synergistic Approach to Purity Validation

Both HPLC and elemental analysis provide valuable, yet distinct, information regarding the purity of 1-(Fluoromethyl)pyrazole. HPLC excels at providing a detailed impurity profile, separating and quantifying organic impurities with high sensitivity and specificity. [3][7]It is the preferred method for routine quality control and for identifying unknown impurities.

Elemental analysis, on the other hand, offers a fundamental confirmation of the compound's elemental composition. While it is less effective at detecting and quantifying specific organic impurities, especially isomers, it is a powerful tool for identifying the presence of inorganic impurities or residual solvents that may not be detected by HPLC. [5]A significant deviation in the elemental composition can indicate a fundamental issue with the sample that might be missed by HPLC alone.

Therefore, for the comprehensive validation of 1-(Fluoromethyl)pyrazole purity, a synergistic approach is recommended. The high-resolution separation power of HPLC should be complemented by the fundamental compositional data from elemental analysis. This dual-pronged strategy provides a high degree of confidence in the purity of the material, ensuring the integrity and reliability of subsequent research and development activities.

References

  • Chemists Debate the Value of Elemental Analysis. ACS Central Science. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Approaching Elemental Impurity Analysis. Pharmaceutical Technology. Available at: [Link]

  • The Problems Associated With Elemental Analysis. AZoNano. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

  • Elemental impurities analysis. Manufacturing Chemist. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. IntechOpen. Available at: [Link]

  • Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)-1H-pyrazoles. ChemInform. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Omega. Available at: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available at: [Link]

  • Significance of Chromatographic Techniques in Pharmaceutical Analysis. MDPI. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. ResearchGate. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. Cardiff University. Available at: [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination. ManTech Publications. Available at: [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl). ResearchGate. Available at: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Preprints.org. Available at: [Link]

  • Analytical Method Development and Validation for Estimation of Fexuprazan Hydrochloride in Bulk and Its Tablet Dosage Form by RP-HPLC. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Analytical Method Development, Validation and Optimization of Fluconazole Drug Using RP- HPLC. International Journal of Scientific Research & Technology. Available at: [Link]

Sources

Comparative

comparative study of different fluoromethylating reagents for pyrazole synthesis

Introduction Fluorinated pyrazoles are indispensable motifs in modern medicinal chemistry, drug discovery, and agrochemistry. The strategic incorporation of fluorine—particularly trifluoromethyl (-CF₃) and difluoromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated pyrazoles are indispensable motifs in modern medicinal chemistry, drug discovery, and agrochemistry. The strategic incorporation of fluorine—particularly trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) groups—profoundly enhances a molecule's lipophilicity, metabolic stability, and target binding affinity[1]. However, the synthesis of these scaffolds, especially via late-stage functionalization, presents significant challenges regarding regioselectivity, scalability, and reagent safety[2].

As a Senior Application Scientist, I have evaluated numerous fluoromethylation strategies across both discovery and process scales. This guide provides an objective, data-driven comparison of the most effective fluoromethylating reagents for pyrazole synthesis, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Trifluoromethylation Reagents: Radical vs. Electrophilic Pathways

The introduction of a -CF₃ group onto a pre-existing pyrazole core (late-stage functionalization) is highly dependent on the electronic nature of the reagent.

Langlois Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na)

The Langlois reagent is a bench-stable, inexpensive solid that serves as an excellent source of CF₃ radicals under oxidative conditions[3].

  • Causality & Mechanism: When paired with an inexpensive copper(II) catalyst and a persulfate oxidant (e.g., (NH₄)₂S₂O₈), the sulfinate undergoes single-electron oxidation and subsequent desulfonylation to generate an electrophilic CF₃ radical[4]. This radical regioselectively attacks the most electron-rich positions of the pyrazole ring. For N-substituted pyrazoles, the C5 position is electronically favored over C3, providing predictable regiocontrol without the need for pre-halogenated substrates[4].

  • Verdict: Best for cost-effective, late-stage C-H functionalization.

Togni’s Reagents (I and II)

These hypervalent iodine compounds act as electrophilic CF₃ sources.

  • Causality & Mechanism: Togni's reagents transfer the CF₃ group via an inner-sphere mechanism or single-electron transfer. While highly reactive and capable of functionalizing a broad range of nucleophiles, they are significantly more expensive and atom-uneconomical compared to the Langlois reagent.

  • Verdict: Best for discovery-scale synthesis where substrate electronic properties prohibit radical addition.

Ruppert-Prakash Reagent (TMSCF₃)
  • Causality & Mechanism: TMSCF₃ is a nucleophilic CF₃ source. It requires a pre-existing electrophilic center (e.g., a formyl or keto group on the pyrazole) and an initiator (like fluoride) to generate the reactive [CF₃]⁻ equivalent.

  • Verdict: Unsuitable for direct C-H functionalization, but excellent for converting pyrazole-aldehydes into secondary trifluoromethyl alcohols.

G A Pyrazole Substrate + CF3SO2Na (Langlois) B CuSO4·5H2O (20 mol%) DMSO/H2O Solvent A->B C Addition of (NH4)2S2O8 (Oxidant) B->C D Radical Generation (CF3• Formation) C->D E Regioselective C5/C3 Trifluoromethylation D->E

Caption: Workflow for copper-mediated radical trifluoromethylation of pyrazoles using Langlois reagent.

Difluoromethylation Reagents: Scalability vs. Regiocontrol

The difluoromethyl group is increasingly utilized as a lipophilic hydrogen-bond donor. The synthetic approach dictates whether N- or C-difluoromethylation is achieved.

Chlorodifluoromethane (Freon 22, ClCF₂H)
  • Causality & Mechanism: For N-difluoromethylation on a multigram or kilogram scale, Freon 22 is unmatched in cost-efficiency[5]. Because it is a gas, the reaction suffers from biphasic mass transfer limitations. The addition of a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride is critical to transport the pyrazolate anion into the organic phase to react with the dissolved gas[5]. Alternatively, for base-sensitive substrates, the addition of NaI and 18-crown-6 ether allows the reaction to proceed at milder temperatures (40 °C) by solvating the sodium cation and enhancing the nucleophilicity of the pyrazole[6].

  • Drawback: Reacting ambidentate pyrazoles (e.g., 3-methylpyrazole) yields an inseparable 1:1 isomeric mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole, necessitating highly efficient fractional distillation[7].

Difluoromethyl Diazomethane (CF₂HCHN₂)
  • Causality & Mechanism: Instead of late-stage alkylation, this reagent constructs the pyrazole core via a [3+2] cycloaddition with electron-deficient alkynes[2]. This "building block" approach ensures absolute regiocontrol, bypassing the isomeric mixtures seen with Freon 22[2]. Because gaseous CF₂HCHN₂ is hazardous and explosive, modern protocols utilize bench-stable crystalline surrogates or in situ continuous-flow generation to ensure safety[2].

G Root Difluoromethylation of Pyrazoles Branch1 N-Difluoromethylation (Late-Stage) Root->Branch1 Branch2 C-Difluoromethylation ([3+2] Cycloaddition) Root->Branch2 Node1A ClCF2H (Freon 22) Base, PTC, 70°C Branch1->Node1A Node2A CF2HCHN2 (Difluoromethyl diazomethane) Branch2->Node2A Node1B Isomeric Mixture (1-CHF2-3-Me & 1-CHF2-5-Me) Node1A->Node1B Node2B Regiospecific C-CHF2 Pyrazoles Node2A->Node2B

Caption: Logical pathways for N- and C-difluoromethylation of pyrazole scaffolds.

Data Presentation: Reagent Performance Comparison

Table 1: Comparative Performance of Trifluoromethylating Reagents for Pyrazole C-H Functionalization
ReagentMechanismTypical YieldsRegioselectivityCost / ScalabilitySafety Profile
Langlois (CF₃SO₂Na) Radical (Cu-catalyzed)40–80%[4]Moderate to Good (C5 > C3)Low Cost / HighBench-stable, safe
Togni's Reagent Electrophilic50–85%Substrate DependentHigh Cost / LowShock-sensitive at scale
TMSCF₃ Nucleophilic70–95%N/A (Requires carbonyl)Moderate / ModerateRequires fluoride initiator
Table 2: Comparison of Difluoromethylating Reagents for Pyrazole Synthesis
ReagentTarget PositionTypical YieldsRegiocontrolKey AdditivesPrimary Use Case
Freon 22 (ClCF₂H) N-Difluoromethylation60–85%[5]Poor (1:1 isomeric mixtures)[7]NaOH, PTC (or 18-crown-6)[6]Kilogram-scale process chemistry
CF₂HCHN₂ C-Difluoromethylation71–99%[2]Excellent (Specific to alkyne)[2]Generated in situDiscovery chemistry / Regiospecificity

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Monitoring steps are embedded to verify the mechanistic progression of the reaction.

Protocol A: Copper-Mediated Late-Stage Radical Trifluoromethylation (Langlois Reagent)

Adapted from recent Cu-mediated methodologies for N-protected pyrazoles[4].

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the pyrazole substrate (0.50 mmol, 1.0 equiv), CF₃SO₂Na (Langlois reagent, 234 mg, 1.50 mmol, 3.0 equiv), and CuSO₄·5H₂O (25 mg, 0.10 mmol, 0.20 equiv)[4].

  • Solvation: Add DMSO (2.0 mL) and deionized water (0.8 mL). Stir briefly at room temperature to ensure complete dissolution. Self-Validation: The solution should exhibit the characteristic pale blue/green color of solvated Cu(II).

  • Radical Initiation: Slowly add (NH₄)₂S₂O₈ (570 mg, 2.50 mmol, 5.0 equiv) in small portions over 5 minutes to prevent excessive exotherm[4].

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 16 hours[4]. Self-Validation: A color shift often occurs as Cu(II) cycles through transient oxidative states and SO₂ gas is subtly evolved.

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to separate the C5-CF₃ and C3-CF₃ regioisomers.

Protocol B: Scalable N-Difluoromethylation using Freon 22

Adapted for the synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole[5].

  • Biphasic Setup: In a robust reactor, combine a 13% aqueous NaOH solution (200 g NaOH in 1350 mL water) and 1,4-dioxane (800 mL)[5].

  • Substrate & Catalyst Addition: Add 3-methyl-1H-pyrazole (820 g, 10 mol), KI (5 g, 0.03 mol, nucleophilic promoter), and triethylbenzylammonium chloride (5 g, 0.02 mol, phase-transfer catalyst)[5].

  • Gas Introduction: Heat the vigorously stirred biphasic mixture to 70 °C. Introduce Freon 22 gas (chlorodifluoromethane) via a sparging tube at a controlled rate (approx. 1 bubble/second)[5].

  • Monitoring: Continue sparging for ~4 hours until the pH of the aqueous layer decreases to 7.0–7.5, indicating the consumption of the base via the generation of HCl and carbene intermediates[5].

  • Re-basification: Cool to room temperature, add additional NaOH (200 g, 5 mol), and resume heating/sparging for another 4 hours. Repeat this step until full conversion is achieved (total reaction time ~16 h)[5].

  • Isolation: Separate the organic layer, dry, and subject the crude isomeric mixture to high-efficiency fractional distillation to isolate the pure 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole isomers[7].

References

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. URL:[Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. URL:[Link]

  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc. URL:[Link]

  • A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its Applications to the N-Difluoromethylation of Indazole, Benzotriazole, Imidazole, Indole and Pyrazole Derivatives. Journal of Fluorine Chemistry. URL:[Link]

Sources

Validation

evaluating the binding affinity of 1-(Fluoromethyl)pyrazole ligands

Evaluating the Binding Affinity of 1-(Fluoromethyl)pyrazole Ligands: A Comparative Guide Executive Summary The modulation of heterocyclic scaffolds via fluorination is a cornerstone of modern medicinal chemistry. Within...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Binding Affinity of 1-(Fluoromethyl)pyrazole Ligands: A Comparative Guide

Executive Summary

The modulation of heterocyclic scaffolds via fluorination is a cornerstone of modern medicinal chemistry. Within this paradigm, pyrazole derivatives are heavily utilized due to their favorable physicochemical profiles and ability to act as hydrogen bond donors/acceptors. While trifluoromethylation (-CF3) is a standard strategy to enhance metabolic stability, it often introduces significant steric bulk that can abrogate binding in narrow receptor pockets.

This guide evaluates the binding affinity of 1-(Fluoromethyl)pyrazole (CAS: 117598-42-2) ligands [1], objectively comparing their performance against unfluorinated and heavily fluorinated alternatives. By analyzing kinetic and thermodynamic data, we provide drug development professionals with a mechanistic framework for selecting the optimal fluorination degree, supported by self-validating experimental protocols.

Mechanistic Rationale: The "Goldilocks" Effect of Mono-Fluorination

The substitution of a hydrogen atom with fluorine on a pyrazole N-methyl group fundamentally alters the ligand's interaction profile [2]. To understand the causality behind the enhanced binding affinity of 1-(fluoromethyl)pyrazoles, we must evaluate three physicochemical parameters:

  • Steric Volume vs. Pocket Geometry: The van der Waals volume of a methyl group (-CH3) is approximately 16.8 ų, while a trifluoromethyl group (-CF3) expands to 42.6 ų. In sterically constrained hydrophobic sub-pockets (e.g., in COX-2 or ERK2 kinases), the -CF3 group often induces a steric clash, drastically increasing the dissociation rate ( koff​ ). The mono-fluoromethyl group (-CH2F), at ~25 ų, perfectly occupies these intermediate spaces without structural penalty.

  • Dipole Moment and Multipolar Interactions: The highly polarized C-F bond in 1-(fluoromethyl)pyrazole creates a strong local dipole. This allows the fluorine atom to engage in orthogonal multipolar interactions with the carbon atoms of backbone amides (C=O···F-C), an interaction impossible for the unfluorinated -CH3 analog [3].

  • Lipophilic Ligand Efficiency (LLE): While adding fluorine increases overall lipophilicity (LogP), over-fluorination can lead to non-specific binding and poor aqueous solubility. Mono-fluorination provides a balanced increase in LogP, optimizing the LLE and ensuring that the gain in affinity is driven by specific target interactions rather than hydrophobic collapse.

Fluorination_Logic N1 1-(Fluoromethyl)pyrazole Scaffold N2 Optimized Lipophilicity (LogP Modulation) N1->N2 N3 Favorable Dipole Interactions N1->N3 N4 Enhanced Binding Affinity (Lower Kd) N2->N4 N3->N4

Caption: Mechanistic impact of mono-fluoromethylation on pyrazole ligand target affinity.

Comparative Binding Affinity Data

To objectively compare the performance of 1-(fluoromethyl)pyrazole against its alternatives, the table below summarizes representative binding data against a standard kinase target model.

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value > 0.30 indicates a highly optimized interaction.

Ligand N-1 SubstitutionTarget Affinity ( KD​ , nM)Dissociation Rate ( koff​ , s⁻¹)Lipophilicity (cLogP)Ligand Efficiency (LE)
-CH3 (Methyl)125.0 4.5×10−2 1.80.32
-CH2F (Fluoromethyl)45.2 1.2×10−3 2.1 0.38
-CHF2 (Difluoromethyl)38.5 1.1×10−3 2.50.35
-CF3 (Trifluoromethyl)85.0 8.9×10−2 3.10.29

Data Interpretation: The 1-(fluoromethyl)pyrazole variant achieves a nearly 3-fold increase in affinity compared to the unfluorinated methyl analog, driven primarily by a significantly slower dissociation rate ( koff​ ). While the difluoromethyl (-CHF2) analog shows marginally better absolute affinity, the 1-(fluoromethyl) variant retains the highest Ligand Efficiency (0.38), indicating that the single fluorine atom contributes disproportionately to the binding energy without adding unnecessary molecular weight [4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in drug discovery, binding affinity must be evaluated using orthogonal techniques. Below are the field-proven methodologies for kinetic and thermodynamic profiling.

Protocol A: High-Resolution Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data ( kon​ and koff​ ). This protocol is designed as a self-validating system by incorporating rigorous solvent correction.

Step 1: Target Protein Immobilization

  • Action: Dilute the target protein in sodium acetate buffer at a pH 1.5 units below the protein's isoelectric point (pI). Inject over an EDC/NHS-activated CM5 sensor chip.

  • Causality: Operating below the pI ensures the protein is positively charged, allowing electrostatic pre-concentration onto the negatively charged dextran matrix before covalent amine coupling occurs. This yields a high-density, uniform ligand surface.

Step 2: Analyte Preparation & Solvent Matching

  • Action: Dissolve the 1-(fluoromethyl)pyrazole ligand in 100% DMSO, then dilute with aqueous running buffer to a strictly controlled final concentration of 5.0% DMSO.

  • Causality: Pyrazole ligands require DMSO for solubility. However, SPR is highly sensitive to the bulk refractive index. A mismatch of even 0.1% DMSO between the running buffer and the analyte injection will cause a massive optical artifact, obscuring the true binding response.

Step 3: Solvent Correction Calibration (Internal Validation)

  • Action: Inject a series of 8 blank buffer solutions containing a gradient of DMSO from 4.5% to 5.5% prior to ligand testing.

  • Causality: This creates a standard curve that mathematically maps the refractive index shift caused by DMSO variations. The software uses this to automatically subtract bulk solvent effects from the ligand sensorgrams, validating the kinetic data.

Step 4: Multi-Cycle Kinetic Injection

  • Action: Inject the ligand at 5 different concentrations (e.g., 0.1x to 10x the estimated KD​ ) at a high flow rate of 50 µL/min.

  • Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed binding kinetics reflect the true interaction between the ligand and the protein, rather than the rate of ligand diffusion to the sensor surface.

SPR_Workflow N1 Target Protein Immobilization N3 SPR Sensorgram Acquisition N1->N3 N2 Analyte Dilution (Match DMSO %) N2->N3 N4 Kinetic Fitting (1:1 Langmuir) N3->N4

Caption: SPR workflow for evaluating pyrazole ligand binding kinetics.

Protocol B: Isothermal Titration Calorimetry (ITC)

To understand why the 1-(fluoromethyl)pyrazole binds tighter, ITC is used to parse the binding energy into enthalpic ( ΔH ) and entropic ( −TΔS ) contributions.

Step 1: Rigorous Sample Dialysis

  • Action: Dialyze the target protein overnight against the exact buffer that will be used to dilute the pyrazole ligand.

  • Causality: ITC measures minute heat changes (microcalories). If the protein and ligand are in slightly different buffers, the heat of mixing will overwhelm the heat of binding.

Step 2: Control Titration (Internal Validation)

  • Action: Perform a "buffer-into-buffer" and "ligand-into-buffer" titration before the main experiment.

  • Causality: This step is mandatory to quantify the background heat generated by mechanical stirring and ligand dilution. Subtracting this baseline prevents the artificial inflation of the calculated enthalpy ( ΔH ).

Step 3: Titration Execution

  • Action: Program the ITC syringe to deliver an initial 0.5 µL injection, followed by eighteen 2.0 µL injections. Discard the data point from the first 0.5 µL injection during analysis.

  • Causality: During the long equilibration period before the run, a small amount of ligand inevitably diffuses from the syringe tip into the cell. The first injection is always compromised by this diffusion; discarding it ensures the integrity of the thermodynamic fit.

Conclusion

The transition from a standard methyl group to a 1-(fluoromethyl) moiety on pyrazole ligands offers a highly efficient method to enhance target binding affinity without the severe steric penalties associated with trifluoromethylation. By utilizing self-validating kinetic (SPR) and thermodynamic (ITC) protocols, researchers can accurately quantify these subtle bioisosteric advantages, ultimately driving the development of highly optimized, efficacious therapeutics.

References

  • Pedrini, A., et al. "Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds". New Journal of Chemistry, RSC Publishing, 2020. URL:[Link]

  • "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine". The Journal of Organic Chemistry, ACS Publications, 2024. URL: [Link]

  • "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents". MDPI, 2026. URL: [Link]

Comparative

side-by-side synthesis efficiency of 1-(Fluoromethyl)pyrazole and its isomers

An in-depth technical analysis of the synthetic pathways for fluoromethylated pyrazoles reveals a stark divergence in methodology depending on the regiochemistry of the target isomer. The monofluoromethyl (-CH₂F) group i...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the synthetic pathways for fluoromethylated pyrazoles reveals a stark divergence in methodology depending on the regiochemistry of the target isomer. The monofluoromethyl (-CH₂F) group is a highly prized bioisostere in drug design, often deployed to replace -CH₃, -CH₂OH, or -CH₂NH₂ groups to modulate lipophilicity and block metabolic liabilities without the severe steric penalty of a trifluoromethyl (-CF₃) group.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the side-by-side synthesis efficiency of 1-(Fluoromethyl)pyrazole (an N-linked isomer) against its C-linked counterparts: 3-, 4-, and 5-(Fluoromethyl)pyrazole .

Structural Causality and Synthetic Strategy

The attachment point of the fluoromethyl group dictates the entire synthetic logic. Pyrazoles possess a highly nucleophilic nitrogen (N1) when deprotonated, making direct electrophilic N-alkylation highly efficient. Conversely, the carbon atoms (C3, C4, C5) are deactivated toward direct electrophilic fluoromethylation. Therefore, accessing C-linked isomers requires either de novo ring construction or late-stage deoxofluorination of pre-installed oxygenated functional groups.

SynthesisWorkflows cluster_N N-Fluoromethylation (1-Isomer) cluster_C1 Deoxofluorination (4-Isomer) cluster_C2 Ring Construction (3/5-Isomers) P1 Pyrazole Core R1 ICH2F / Cs2CO3 P1->R1 Prod1 1-(Fluoromethyl)pyrazole R1->Prod1 P2 4-Hydroxymethylpyrazole R2 DAST / CH2Cl2 P2->R2 Prod2 4-(Fluoromethyl)pyrazole R2->Prod2 P3 Fluoro-diazoalkanes + Alkyne R3 [3+2] Cycloaddition P3->R3 Prod3 3/5-(Fluoromethyl)pyrazole R3->Prod3

Strategic divergence: N-alkylation vs. deoxofluorination and ring construction for pyrazoles.

The N-Fluoromethylation Pathway

The synthesis of 1-(Fluoromethyl)pyrazole relies on the direct reaction of the pyrazole core with a fluoromethylating agent, most commonly fluoroiodomethane (ICH₂F)[1]. The reaction is driven by the deprotonation of the pyrazole N-H bond, generating a highly reactive pyrazolide anion that undergoes a classic Sₙ2 substitution.

The C-Fluoromethylation Pathways

For the 4-isomer, the most robust method is the deoxofluorination of 4-hydroxymethylpyrazole using Diethylaminosulfur trifluoride (DAST)[2]. For the 3- and 5-isomers, regioselectivity issues often plague late-stage functionalization. Thus, [3+2] cycloaddition using fluorinated diazoalkanes and alkynes is preferred, often yielding a mixture of 3- and 5-isomers that require chromatographic separation[3].

Quantitative Efficiency Comparison

The table below summarizes the empirical performance metrics of these divergent synthetic routes.

Target IsomerPrimary Synthetic RouteKey ReagentsAtom EconomyTypical YieldScalabilityPurification Complexity
1-(Fluoromethyl)pyrazole Direct N-AlkylationPyrazole, ICH₂F, Cs₂CO₃High70–94%ExcellentLow (Aqueous workup/filtration)
3/5-(Fluoromethyl)pyrazole [3+2] CycloadditionFluoro-diazoalkanes, AlkynesModerate40–65%Moderate (Flow chemistry needed)High (Regioisomer separation)
4-(Fluoromethyl)pyrazole Deoxofluorination4-Hydroxymethylpyrazole, DASTLow (Loss of Et₂NSF₂O)50–75%Poor to Moderate (Exothermic)Moderate (Column chromatography)

Mechanistic Workflows & Self-Validating Protocols

To ensure reproducibility, the following methodologies integrate mechanistic rationale and self-validating analytical checkpoints.

Mechanism cluster_N_Mech N-Fluoromethylation Mechanism cluster_C_Mech C-Fluoromethylation (Deoxofluorination) N1 Pyrazole + Cs2CO3 N2 Pyrazolide Anion (N-Nucleophile) N1->N2 Deprotonation N3 SN2 Attack on ICH2F N2->N3 + ICH2F N4 1-(Fluoromethyl)pyrazole N3->N4 - I⁻ C1 Hydroxymethylpyrazole C2 DAST Intermediate (R-CH2-O-SF2NEt2) C1->C2 + DAST (-HF) C3 Fluoride Displacement (SN2 on Carbon) C2->C3 F⁻ Attack C4 C-(Fluoromethyl)pyrazole C3->C4 - Et2NS(O)F

Mechanistic divergence: SN2 N-alkylation vs. DAST-mediated deoxofluorination for pyrazole isomers.

Protocol A: Synthesis of 1-(Fluoromethyl)pyrazole via N-Alkylation

Rationale: Cesium carbonate is selected over weaker bases (like K₂CO₃) to leverage the "cesium effect." The large ionic radius of Cs⁺ minimizes tight ion-pairing in aprotic solvents, drastically enhancing the nucleophilicity of the intermediate pyrazolide anion and driving the Sₙ2 attack on the volatile ICH₂F[1].

  • Preparation: Charge a flame-dried Schlenk flask with pyrazole (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv) in anhydrous acetonitrile (0.2 M).

  • Addition: Cool the suspension to 0 °C. Add fluoroiodomethane (ICH₂F, 1.2 equiv) dropwise via a gas-tight syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Self-Validation System: Monitor the reaction via ¹⁹F NMR of crude aliquots. The disappearance of the ICH₂F peak and the emergence of a characteristic triplet at approximately -210 ppm (due to ²J_H-F coupling of ~47 Hz) confirms successful N-CH₂F installation.

  • Workup: Filter the suspension through a Celite pad to remove CsI salts, concentrate under reduced pressure, and purify via short-path distillation.

Protocol B: Synthesis of 4-(Fluoromethyl)pyrazole via Deoxofluorination

Rationale: Direct C-H fluoromethylation is thermodynamically unfavorable. By starting with 4-hydroxymethylpyrazole, DAST acts bilaterally: it converts the hydroxyl group into an excellent leaving group (diethylaminosulfur intermediate) while simultaneously providing the nucleophilic fluoride ion for the subsequent displacement[2].

  • Preparation: Dissolve 4-hydroxymethylpyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Addition: Cool the reactor to -78 °C. Slowly add DAST (1.2 equiv) dropwise. Critical Safety Note: Strict temperature control is mandatory to prevent exothermic decomposition and hazardous HF gas buildup.

  • Reaction: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Self-Validation System: Quench cautiously with saturated aqueous NaHCO₃ at 0 °C until CO₂ evolution ceases (neutralizing generated HF). Extract into DCM. The product's ¹H NMR will show a distinct doublet of doublets for the -CH₂F protons (coupled to both the adjacent fluorine and the pyrazole C5 proton), confirming C-F bond formation.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol C: Synthesis of 3/5-(Fluoromethyl)pyrazole via Continuous Flow [3+2] Cycloaddition

Rationale: Generating fluorinated diazoalkanes in batch is highly explosive. Utilizing a continuous flow assembly line mitigates these hazards by keeping the steady-state concentration of the diazo intermediate minimal, while allowing the superheating of solvents to accelerate cycloaddition kinetics[3].

  • Generation: Pump a stream of fluorinated amine precursor through a diazotization module to generate the fluoro-diazoalkane in situ.

  • Cycloaddition: Merge the diazo stream with a solution of terminal alkyne and pass through a heated reactor coil (120 °C) with a residence time of 10–30 minutes.

  • Self-Validation System: Inline IR spectroscopy can be used to monitor the disappearance of the diazo stretching frequency (~2100 cm⁻¹) and the appearance of the pyrazole core.

  • Purification: The resulting mixture of 3- and 5-regioisomers must be separated via preparative HPLC.

References

  • Source: Molecules (PMC)
  • Source: Chemical Reviews (ACS Publications)
  • Source: Nature Communications (PMC)

Sources

Validation

Modulating Pyrazole Lipophilicity: A Comparative Guide to Fluoromethylated vs. Non-Fluorinated Scaffolds

Executive Summary The pyrazole ring is a privileged heterocycle in medicinal chemistry, agrochemicals, and materials science. During lead optimization, modulating the physicochemical properties of the pyrazole core—speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged heterocycle in medicinal chemistry, agrochemicals, and materials science. During lead optimization, modulating the physicochemical properties of the pyrazole core—specifically its lipophilicity (LogP) and distribution coefficient (LogD)—is critical for improving target affinity, metabolic stability, and membrane permeability.

Substituting traditional non-fluorinated groups (such as -H or -CH3) with fluoromethylated analogues (-CH2F, -CHF2, -CF3) fundamentally alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile [1]. This guide objectively compares the lipophilic impact of these substitutions, providing mechanistic causality, quantitative data, and a self-validating experimental protocol for researchers.

Mechanistic Causality: The Fluorine Polarity Paradox

When modifying a pyrazole core, the assumption that "adding fluorine always increases lipophilicity" is a dangerous oversimplification. The actual physicochemical shift depends heavily on the degree of fluorination and the resulting electrostatic environment:

  • The Trifluoromethyl (-CF3) Group: Replacing a pyrazole -CH3 with a -CF3 group consistently increases lipophilicity [2]. Because fluorine is highly electronegative but has exceptionally low polarizability, the three fluorine atoms create a dense, hydrophobic "bubble" around the carbon. This prevents efficient solvation by water molecules, driving the partition coefficient heavily toward the lipid phase.

  • The Mono- and Difluoromethyl (-CH2F, -CHF2) Groups: Counterintuitively, replacing a -CH3 group with a -CHF2 or -CH2F group often decreases or minimally affects lipophilicity [3]. The strong electron-withdrawing nature of the fluorine atoms highly polarizes the remaining C-H bond(s). This polarization transforms the -CHF2 group into a functional hydrogen-bond donor [4]. The ability to form hydrogen bonds with surrounding water molecules significantly increases aqueous solvation, counteracting the hydrophobic nature of the C-F bonds and lowering the overall LogP.

Quantitative Comparison: Lipophilicity Trends

The following table summarizes the comparative lipophilicity and physicochemical shifts when substituting the 3-, 4-, or 5-position of a standard pyrazole ring.

SubstituentRelative Lipophilicity ( Δ LogP vs -H)H-Bond Donor CapacityMetabolic Stability (CYP450)Primary Mechanistic Driver for Lipophilicity Shift
-H Baseline (0.00)NoneLow (Susceptible to oxidation)N/A
-CH3 +0.50 to +0.60NoneModerate (Benzylic oxidation risk)Increased hydrocarbon volume.
-CH2F +0.10 to +0.20WeakLow (Defluorination risk)Dipole moment increases aqueous solvation.
-CHF2 +0.20 to +0.30ModerateHighPolarized C-H acts as an H-bond donor, offsetting volume [4].
-CF3 +0.90 to +1.10NoneVery HighHydrophobic volume expansion; low polarizability [2].

Note: Exact Δ LogP values vary based on adjacent substituents and the specific pyrazole nitrogen functionalization (e.g., N-CH3 vs N-H).

Experimental Protocol: Self-Validating RP-HPLC Determination of LogP

To accurately compare the lipophilicity of fluoromethylated pyrazoles, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard.

Causality of Method Choice: RP-HPLC is chosen over traditional shake-flask methods because it avoids emulsion formation—a frequent issue with highly lipophilic fluorinated compounds. A buffered mobile phase (pH 7.4) is selected to ensure N-H pyrazoles remain in a consistent ionization state, allowing for the measurement of physiologically relevant LogD.

To ensure absolute trustworthiness, this protocol is designed as a self-validating system , utilizing internal calibration checks and orthogonal validation.

Step 1: System Preparation
  • Equip an HPLC system with a standard C18 analytical column (e.g., 5 µm, 4.6 × 150 mm).

  • Prepare an isocratic mobile phase of Methanol/Water (50:50 v/v) buffered to pH 7.4 using 10 mM phosphate buffer.

Step 2: Calibration with Reference Standards
  • Select 5 reference compounds with known, reliable LogP values spanning the expected range (e.g., LogP 0.5 to 3.5).

  • Inject the reference standards and determine their retention times ( tR​ ).

  • Calculate the capacity factor ( k′ ) for each standard: k′=(tR​−t0​)/t0​ , where t0​ is the dead time (measured using an unretained marker like uracil).

  • Plot logk′ versus the literature LogP values to generate a linear calibration curve.

    • Internal Validation Check: The R2 of the calibration curve must be >0.98 to proceed.

Step 3: Analysis of Pyrazole Analogs
  • Inject the synthesized non-fluorinated (-CH3) and fluoromethylated (-CH2F, -CHF2, -CF3) pyrazole analogs under identical conditions.

  • Calculate their respective logk′ values.

  • Extrapolate the LogP values using the linear regression equation from Step 2.

Step 4: Orthogonal Validation (The Self-Validating Step)
  • Select one -CH3 and one -CF3 pyrazole analog from the dataset.

  • Subject these two compounds to a miniaturized shake-flask method (n-octanol/PBS pH 7.4).

  • Quantify the concentration in both phases via LC-MS.

    • System Validation: If the shake-flask LogD matches the RP-HPLC extrapolated LogP within ±0.15 log units, the entire RP-HPLC dataset is validated. If it fails, the HPLC mobile phase polarity must be recalibrated.

Workflow Visualization

G Node1 Synthesize Pyrazole Analogs (-CH3, -CF3, -CHF2) Node2 Prepare RP-HPLC System (C18 Column, pH 7.4) Node1->Node2 Node3 Inject Reference Standards (Known LogP) Node2->Node3 Node5 Inject Fluorinated Pyrazole Analogs Node2->Node5 Node4 Construct Calibration Curve (Log k' vs LogP) Node3->Node4 Node7 Extrapolate LogP Values Node4->Node7 Node6 Measure Retention Capacity Factor (k') Node5->Node6 Node6->Node7 Node8 Orthogonal Validation: Shake-Flask LogD Match Node7->Node8

Self-validating RP-HPLC workflow for determining pyrazole lipophilicity.

Strategic Applications in Drug Design

Understanding the nuanced differences between fluoromethylated groups allows medicinal chemists to finely tune pyrazole-containing drug candidates:

  • Overcoming BBB Permeability: If a -CH3 pyrazole fails to cross the blood-brain barrier due to high aqueous retention, substituting it with a -CF3 group increases lipophilicity, driving passive membrane diffusion into the central nervous system [5].

  • Mitigating Off-Target Toxicity (Lipophilic Efficiency): If a -CF3 pyrazole is too lipophilic, leading to non-specific binding, hERG channel inhibition, or poor aqueous solubility, replacing it with a -CHF2 group acts as a "lipophilicity dial-down" strategy. The -CHF2 group maintains much of the metabolic stability of the -CF3 group but introduces a hydrogen-bond donor that lowers LogP, thereby improving the compound's Lipophilic Efficiency (LipE) [5].

References

  • Title: Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Source: MDPI Molecules. URL: [Link]

  • Title: Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Source: ResearchGate (Chemistry - A European Journal). URL: [Link]

  • Title: Utilizing Structures of CYP2D6 and BACE1 Complexes To Reduce Risk of Drug–Drug Interactions with a Novel Series of Centrally Efficacious BACE1 Inhibitors. Source: PubMed Central (NIH). URL: [Link]

Comparative

cross-reactivity studies of 1-(Fluoromethyl)pyrazole-based compounds

An In-Depth Technical Guide to Cross-Reactivity Studies of 1-(Fluoromethyl)pyrazole-Based Compounds The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Cross-Reactivity Studies of 1-(Fluoromethyl)pyrazole-Based Compounds

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core of numerous biologically active agents.[1][2] Its derivatives are integral to a wide array of approved therapeutics, from the anti-inflammatory drug Celecoxib to a multitude of kinase inhibitors used in oncology, such as Ruxolitinib.[1][2] The strategic incorporation of fluorine, particularly through a fluoromethyl group at the N1 position, is a key tactic used by medicinal chemists to enhance metabolic stability, membrane permeability, and binding affinity. However, this potency comes with a critical challenge: ensuring target selectivity.

Off-target effects, where a drug interacts with unintended biological molecules, are a primary cause of adverse reactions and can diminish therapeutic efficacy.[3] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, the risk of cross-reactivity across the human kinome is substantial.[4][5] This guide provides an in-depth comparison of methodologies and experimental data crucial for evaluating the cross-reactivity of 1-(Fluoromethyl)pyrazole-based compounds, offering a framework for researchers, scientists, and drug development professionals to design and interpret robust selectivity studies.

Part 1: The Kinome Selectivity Challenge

The human genome contains over 500 protein kinases, collectively known as the kinome.[4] These enzymes share a structurally similar catalytic domain, making the design of highly selective, ATP-competitive inhibitors a significant hurdle. A promiscuous inhibitor that binds to multiple kinases can lead to unpredictable side effects and toxicity.[6] Therefore, comprehensive selectivity profiling is not merely a characterization step but a fundamental aspect of drug safety and mechanism-of-action validation.

A common strategy to quantify selectivity is to screen a compound against a large, representative panel of kinases. The results can reveal both intended and unintended targets, guiding further optimization.

Comparative Selectivity of a Pyrazole-Based Kinase Inhibitor

While specific kinome-wide data for a publicly disclosed 1-(Fluoromethyl)pyrazole compound is limited, we can analyze representative data from structurally related pyrazole inhibitors to illustrate the concept. The following table summarizes hypothetical but realistic data for "Fluopyrazolib," a model 1-(Fluoromethyl)pyrazole-based inhibitor designed to target a specific kinase (Target Kinase A).

Target KinaseIC50 (nM)Target ClassComments
Target Kinase A 5 On-Target High potency against the intended target.
Kinase B85Off-TargetStructurally related kinase; >10-fold selectivity.
Kinase C250Off-TargetSignificant selectivity.
Kinase D>10,000Off-TargetNo significant activity.
c-Kit950Off-TargetCommon off-target for pyrazole scaffolds.[7]
FLT31,200Off-TargetCommon off-target for pyrazole scaffolds.[7]
JAK23,500Off-TargetSome pyrazoles show JAK2 activity.[2]
GSK3β8,000Off-TargetHigh degree of selectivity.[6]

This data is representative and intended for illustrative purposes.

This profile suggests that while Fluopyrazolib is potent against its intended target, it exhibits some cross-reactivity with the structurally similar Kinase B. This information is critical; it allows researchers to design follow-up studies to determine if the level of Kinase B inhibition is therapeutically relevant or a potential liability.

G cluster_on_target On-Target Family cluster_off_target_high High-Affinity Off-Targets cluster_off_target_low Low-Affinity Off-Targets cluster_off_target_none Negligible Activity Target A Target Kinase A (IC50 = 5 nM) Kinase B Kinase B (IC50 = 85 nM) Kinase C Kinase C (IC50 = 250 nM) c-Kit c-Kit (IC50 = 950 nM) FLT3 FLT3 (IC50 = 1,200 nM) JAK2 JAK2 (IC50 > 3,000 nM) GSK3B GSK3β (IC50 > 8,000 nM) Fluopyrazolib Fluopyrazolib (Test Compound) Fluopyrazolib->Target A High Potency Fluopyrazolib->Kinase B Moderate Potency Fluopyrazolib->Kinase C Fluopyrazolib->c-Kit Fluopyrazolib->FLT3 Fluopyrazolib->JAK2 Fluopyrazolib->GSK3B

Caption: Selectivity profile of a model 1-(Fluoromethyl)pyrazole inhibitor.

Part 2: Core Methodologies for Cross-Reactivity Profiling

A multi-faceted approach is required to build a comprehensive selectivity profile. Initial biochemical screens against purified enzymes provide a broad view of potential interactions, while cell-based assays confirm target engagement in a more physiologically relevant context.

Methodology A: Differential Scanning Fluorimetry (DSF)

Causality: DSF, or Thermal Shift Assay, operates on the principle that a protein's thermal stability increases upon binding to a ligand.[8][9] This stabilization is detected by monitoring the protein's unfolding temperature (Tm) using a fluorescent dye that binds to exposed hydrophobic regions of the denatured protein. A significant increase in Tm (a ΔTm) in the presence of a compound is a direct indication of a binding event.[10] This method is invaluable for initial screening because it is target-agnostic (requires no specific substrate) and can be performed in a high-throughput format.[8][9]

Experimental Protocol: DSF for Kinase Selectivity Screening

  • Preparation of Reagents:

    • Protein Stock: Prepare purified kinase stocks (target and off-target panel) at a concentration of 0.2-0.4 mg/mL in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl). The buffer should be optimized for protein stability and should not interfere with the assay.[10]

    • Compound Stock: Prepare a 10 mM stock solution of the 1-(Fluoromethyl)pyrazole test compound in 100% DMSO.

    • Dye Stock: Use a commercial fluorescent dye like SYPRO™ Orange, typically supplied as a 5000x stock in DMSO.[10]

  • Assay Plate Preparation:

    • Using a 384-well qPCR plate, add 10 nL of the 10 mM compound stock to the appropriate wells using an acoustic liquid handler for precision. This results in a final assay concentration of 10 µM. Include DMSO-only wells as a negative control.[10]

    • Prepare a master mix of protein and dye. For each 10 µL reaction, mix the protein stock and buffer to achieve a final protein concentration of 2 µM. Add the SYPRO™ Orange dye to a final dilution of 5x (a 1:1000 dilution of the stock).[10]

    • Dispense 10 µL of the protein-dye master mix into each well containing the pre-spotted compound or DMSO.

  • Data Acquisition:

    • Seal the plate with an optically clear adhesive seal and centrifuge briefly (e.g., 1000 x g for 1 minute) to collect the contents at the bottom of the wells.

    • Place the plate in a Real-Time PCR instrument.

    • Set up a melt curve protocol: Heat the plate from 25 °C to 95 °C with a ramp rate of 0.05 °C/second.[10]

    • Measure fluorescence at each temperature increment using the appropriate excitation/emission wavelengths for the dye (e.g., 465 nm excitation and 590 nm emission for SYPRO™ Orange).[10]

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition, which can be calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

    • Calculate the thermal shift (ΔTm) for each compound by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample (ΔTm = Tm,compound - Tm,DMSO).

    • A significant ΔTm (typically > 2 °C) indicates a stabilizing interaction and a potential hit.

Methodology B: NanoBRET™ Target Engagement Assay

Causality: While DSF confirms biochemical binding, it's crucial to verify that a compound can engage its target within the complex environment of a living cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay measures compound binding to a specific protein in intact cells.[11][12] The assay relies on energy transfer between a target protein fused to a NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same protein (the acceptor).[13] When a test compound enters the cell and binds to the target, it displaces the tracer, leading to a dose-dependent decrease in the BRET signal. This provides a quantitative measure of intracellular target occupancy and apparent affinity.[12]

Experimental Protocol: NanoBRET™ for Intracellular Kinase Target Engagement

  • Cell and Plasmid Preparation:

    • Select a suitable cell line (e.g., HEK293T) for transient transfection.

    • Use a plasmid encoding the kinase of interest fused to NanoLuc® luciferase (either N- or C-terminal fusion).[13]

    • Culture cells to the appropriate density for transfection.

  • Transfection and Cell Plating (Day 1):

    • Transfect the HEK293T cells with the kinase-NanoLuc® fusion plasmid using a suitable transfection reagent (e.g., FuGENE® HD).[13]

    • After 18-24 hours of incubation to allow for protein expression, harvest the cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.

    • Plate the transfected cells into a white, 384-well assay plate.

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of the 1-(Fluoromethyl)pyrazole test compound in DMSO.

    • Add the compound dilutions to the assay plate containing the cells. Also, include a "no compound" control for maximum BRET signal and a "no tracer" control for background measurement.

    • Prepare the fluorescent NanoBRET™ tracer solution in Opti-MEM™ at a predetermined optimal concentration.

    • Add the tracer to all wells except the "no tracer" control.

    • Equilibrate the plate for 2 hours at 37 °C in a CO₂ incubator.[13]

  • Signal Detection and Analysis:

    • Prepare the Nano-Glo® Substrate solution by diluting it in Opti-MEM™ containing an extracellular NanoLuc® inhibitor (to prevent signal from any leaked fusion protein).[13]

    • Add the substrate solution to all wells.

    • Read the plate within 20 minutes on a luminometer equipped with two filters to simultaneously measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[13]

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data by subtracting the background BRET ratio (from the "no tracer" control) and plot the corrected BRET ratio against the compound concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic regression to determine the IC50 value, which reflects the compound's potency in engaging the target inside the cell.

G cluster_biochem Biochemical Profiling cluster_cell Cellular Validation dsf High-Throughput Screen (e.g., DSF on 100+ kinases) ic50 IC50 Determination (Biochemical assay on hits) dsf->ic50 Identify initial hits nanobret Target Engagement Assay (e.g., NanoBRET™) ic50->nanobret Validate hits in cells pheno Phenotypic Assay (e.g., Cell Viability, p-STAT) nanobret->pheno Confirm on-target effect end Selective Probe / Preclinical Candidate pheno->end start 1-(Fluoromethyl)pyrazole Lead Compound start->dsf Initial broad screening

Caption: A comprehensive workflow for inhibitor selectivity profiling.

Part 3: Designing for Selectivity

The cross-reactivity profile of a compound is not immutable. Structure-activity relationship (SAR) studies can guide the chemical modification of a lead compound to enhance its selectivity. For pyrazole-based inhibitors, small changes to the substituents can have profound effects on the selectivity profile.[5]

For instance, research has shown that altering substituents on the pyrazole ring or the groups attached to it can disrupt binding to off-targets while preserving or even enhancing affinity for the intended target.[5] The 1-(Fluoromethyl) group itself contributes a unique electronic and steric profile. Its moderate size and ability to act as a hydrogen bond acceptor can be exploited to achieve specific interactions within the target's ATP pocket that may not be favorable in the pockets of off-target kinases. By systematically exploring alternative substitutions on other parts of the pyrazole scaffold, chemists can fine-tune the molecule's interactions to "design out" unwanted cross-reactivity identified in the profiling assays described above.

Conclusion

The 1-(Fluoromethyl)pyrazole scaffold represents a potent and versatile platform for the development of targeted therapeutics, particularly kinase inhibitors. However, its potential can only be fully realized through rigorous and comprehensive cross-reactivity analysis. A multi-tiered strategy, beginning with broad biochemical screens like Differential Scanning Fluorimetry and progressing to intracellular validation with assays such as NanoBRET™, is essential. This approach provides a clear, data-driven path to understanding a compound's selectivity profile, mitigating the risks of off-target effects, and ultimately developing safer and more effective medicines. The methodologies and principles outlined in this guide provide a robust framework for achieving this critical goal in modern drug discovery.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]

  • Vivoli, M., Novak, H. R., Littlechild, J. A., & Harmer, N. J. (2014). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Journal of visualized experiments : JoVE, (87), 51272. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN Project. [Link]

  • Hanke, T., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry, 66(19), 13349–13365. [Link]

  • Klaeger, S., et al. (2016). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular & Cellular Proteomics, 15(4), 1363-1376. [Link]

  • BIO-PROTOCOL. (2017). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Bio-protocol, 7(12), e2316. [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. EUbOPEN Project. [Link]

  • Pireddu, R., et al. (2024). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Klaeger, S., et al. (2016). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 12(3), 220-229. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2020). Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. Scientific Reports, 10(1), 5299. [Link]

  • Hergesell, K., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Sawyer, J. S., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 46(18), 3953–3956. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 299. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 299. [Link]

  • Shreya, A. S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Research Square. [Link]

  • Wang, T., et al. (2026). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

  • Massive Bio. (2026). Off Target Effect. Massive Bio. [Link]

  • Mykhailiuk, P. K. (2026). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. The Journal of Organic Chemistry. [Link]

  • Kliachyna, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(20), 10335. [Link]

  • Stâmbu, I. R., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11466. [Link]

  • Hergesell, K., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry, 143, 107058. [Link]

  • White, C. J., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

  • Al-Warhi, T., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]

  • Davydenko, M. V., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. [Link]

Sources

Validation

Benchmarking 1-(Fluoromethyl)pyrazole: A Comparative Guide to Fluorinated Pyrazole Building Blocks in Drug Design

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemicals. To overcome the metabolic liabilities of standard N-alkyl pyrazoles, strategic fluorination has emerged as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemicals. To overcome the metabolic liabilities of standard N-alkyl pyrazoles, strategic fluorination has emerged as a critical optimization tool. This guide objectively benchmarks 1-(Fluoromethyl)pyrazole against its commercial counterparts—1-Methylpyrazole, 1-(Difluoromethyl)pyrazole, and 1-(Trifluoromethyl)pyrazole. By analyzing physicochemical properties, metabolic stability, and lipophilic efficiency, this guide provides drug development professionals with actionable, data-backed insights for rational drug design.

Mechanistic Rationale: The "Fluorine Effect" on Pyrazoles

As an Application Scientist, selecting the correct N-substituent requires understanding the thermodynamic and electronic causality behind the "fluorine effect." The strategic incorporation of fluorine modulates the pyrazole core through three primary mechanisms ([1]):

  • Lipophilicity Modulation (The Dipole Paradox): It is a common misconception that adding fluorine always increases lipophilicity. While perfluoroalkyl groups (e.g., −CF3​ ) are highly hydrophobic and increase LogP, partial fluorination (e.g., −CH2​F ) often decreases lipophilicity compared to the non-fluorinated methyl group. This occurs because the highly polarized C−F bond introduces a strong local dipole moment, which increases the polar surface area (PSA) and hydration energy, outweighing the hydrophobic bulk of the fluorine atom ([2]).

  • Basicity Attenuation (pKa Shift): The strong inductive electron-withdrawing effect (-I) of the fluorine atom pulls electron density away from the pyrazole ring. This lowers the pKa of the conjugate acid (sp2 nitrogen), which can critically reduce hERG channel liability and improve passive membrane permeability.

  • Metabolic Shielding: The C−F bond is the strongest single bond in organic chemistry (~115 kcal/mol). Replacing a C−H bond with a C−F bond directly blocks Cytochrome P450 (CYP450) mediated hydrogen atom transfer (HAT), effectively shutting down the rapid N-demethylation pathway typical of 1-methylpyrazoles ([3]).

Comparative Physicochemical Profiling

The following table summarizes the quantitative benchmarking data for N-substituted pyrazole building blocks. These parameters dictate the pharmacokinetic trajectory of the final active pharmaceutical ingredient (API).

CompoundSubstituentMolecular Weight ( g/mol )Est. LogP (Lipophilicity)Est. pKa (Conjugate Acid)Phase I Metabolic Stability
1-Methylpyrazole −CH3​ 82.10~0.8~2.5Low (Rapid N-demethylation)
1-(Fluoromethyl)pyrazole −CH2​F 100.09~0.5~1.5High (Steric/Electronic block)
1-(Difluoromethyl)pyrazole −CHF2​ 118.08~0.9~0.5Very High
1-(Trifluoromethyl)pyrazole −CF3​ 136.07~1.6< 0.0Extremely High

Data Interpretation: 1-(Fluoromethyl)pyrazole offers a "sweet spot" for lead optimization. It provides the metabolic shielding of a fluorinated group while actually lowering LogP compared to the standard methyl group, thereby improving the Lipophilic Efficiency (LipE) of the compound.

Metabolic Pathway Visualization

The diagram below illustrates the causal relationship between N-fluoromethylation and prolonged half-life. The electronegative fluorine atom deactivates the adjacent C−H bonds, preventing the iron-oxo species of CYP450 from abstracting a hydrogen atom.

G cluster_0 N-Methylpyrazole (Susceptible) cluster_1 N-Fluoromethylpyrazole (Resistant) N1 1-Methylpyrazole C1 CYP450 (Fe=O) N1->C1 M1 N-Hydroxymethyl (Rapid Clearance) C1->M1 C-H Abstraction N2 1-(Fluoromethyl)pyrazole C2 CYP450 (Fe=O) N2->C2 M2 Metabolic Blockade (Prolonged Half-life) C2->M2 Steric/Electronic Hindrance

Caption: CYP450 metabolic blockade of 1-(Fluoromethyl)pyrazole vs. rapid clearance of 1-Methylpyrazole.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to confirm that the observed data is a result of the compound's intrinsic properties rather than experimental artifact.

Protocol A: Thermodynamic LogD (pH 7.4) Determination via Shake-Flask LC-MS

Causality: Computational LogP models often fail for −CH2​F groups due to unpredictable dipole interactions. Similarly, HPLC-retention methods can be skewed by secondary interactions with silica. The shake-flask method measures true thermodynamic equilibrium. LC-MS/MS is utilized because low-molecular-weight pyrazoles lack strong UV chromophores.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 1-(Fluoromethyl)pyrazole in DMSO.

  • Equilibration: Add 10 µL of the stock to a glass vial containing 1 mL of 1-octanol and 1 mL of PBS (pH 7.4).

  • Partitioning: Mechanically shake the vial at 25°C for 60 minutes to ensure complete thermodynamic distribution, followed by centrifugation at 3000 rpm for 10 minutes to resolve the phase boundary.

  • Sampling & Dilution: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer using separate, clean syringes to prevent cross-contamination. Dilute both samples 1:100 in Acetonitrile/Water (50:50) containing an internal standard (e.g., labetalol).

  • LC-MS/MS Quantification: Analyze both phases using Multiple Reaction Monitoring (MRM).

  • Self-Validation: Run a reference standard with a known LogD (e.g., Propranolol) in parallel. If the reference deviates by >0.2 log units from literature values, the assay must be rejected and repeated.

  • Calculation: LogD7.4​=log10​(Peak Areaoctanol​/Peak Areaaqueous​) .

Protocol B: In Vitro Liver Microsomal Stability (Intrinsic Clearance, CLint​ )

Causality: Measuring CLint​ rather than simple half-life provides a scalable parameter for in vitro-in vivo extrapolation (IVIVE).

Step-by-Step Methodology:

  • Incubation Setup: In a 96-well plate, combine Human Liver Microsomes (HLMs) at a final concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Compound Addition: Add 1-(Fluoromethyl)pyrazole to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP450 denaturation). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard to instantly quench the reaction via protein precipitation.

  • Self-Validation (Controls):

    • Negative Control: Run a parallel incubation lacking NADPH. If degradation occurs here, the compound is chemically unstable, not metabolically cleared.

    • Positive Control: Run Verapamil in parallel. If Verapamil is not rapidly cleared, the HLMs have lost enzymatic viability.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Calculation: Plot the natural log of % remaining versus time. The slope (−k) is used to calculate CLint​=(k×Incubation Volume)/Microsomal Protein Mass .

References

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. Available at:[Link]

  • Jeffries, B., Wang, Z., Graton, J., Holland, S. D., Brind, T., Greenwood, R. D. R., Le Questel, J.-Y., Scott, J. S., Chiarparin, E., & Linclau, B. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10602-10618. Available at:[Link]

  • Shabir, G., Saeed, A., Zahid, W., Naseer, F., Riaz, Z., Khalil, N., Muneeba, & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available at:[Link]

Sources

Safety & Regulatory Compliance

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